Dimethyl-piperidin-2-ylmethyl-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)7-8-5-3-4-6-9-8;/h8-9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXTWWRCMHMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357352-64-7 | |
| Record name | 2-Piperidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357352-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride chemical structure and properties
Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as 2-(Dimethylaminomethyl)piperidine HCl ) is a diamine scaffold of significant utility in medicinal chemistry and organometallic catalysis. Characterized by a piperidine ring substituted at the C2 position with a dimethylamino-methyl group, this compound serves as a versatile "3D" building block, offering stereochemical complexity often lacking in flat aromatic fragments.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically within the context of G-protein coupled receptor (GPCR) modulation and fragment-based drug design (FBDD).[1]
Chemical Identity & Structural Analysis[2][3][4]
The compound exists as a chiral molecule due to the asymmetric carbon at the C2 position of the piperidine ring.[1] It is commonly supplied as a hydrochloride salt to enhance stability and water solubility.[2]
Identification Data[2][4][5][6][7][8]
| Parameter | Detail |
| IUPAC Name | |
| Common Synonyms | 2-(Dimethylaminomethyl)piperidine HCl; 2-((Dimethylamino)methyl)piperidine |
| CAS Number (Free Base) | 60717-51-3 |
| CAS Number (2HCl) | 1185304-33-9 |
| Molecular Formula | |
| Molecular Weight | 142.24 g/mol (Free Base); ~215.16 g/mol (Dihydrochloride) |
| SMILES | CN(C)CC1CCCCN1.Cl |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and the critical chiral center at C2, which governs the spatial orientation of the dimethylamino tail.
Physicochemical Properties[5][8][9]
Understanding the physical state and solubility profile is critical for formulation and assay development.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature and volatility of the free base.[1]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid (HCl salt) | Free base is a colorless to pale yellow liquid. |
| Melting Point | 185–190 °C (Decomposes) | Values vary based on hydration and mono/di-HCl form. |
| Solubility | Water (>100 mg/mL), Methanol, DMSO | Highly soluble in polar protic solvents.[1] |
| pKa (Calculated) | Both nitrogens are basic; exists as dication at physiological pH.[1] | |
| Hygroscopicity | High | Store under inert atmosphere (Argon/Nitrogen).[1] |
Synthesis & Manufacturing Routes
The synthesis of 2-(dimethylaminomethyl)piperidine typically follows two primary strategies: the reduction of pyridine precursors or the modification of pipecolic acid derivatives.[1] The pyridine reduction route is generally favored for scale-up due to the availability of starting materials.
Route A: Catalytic Hydrogenation of Pyridine Derivatives
This method involves the synthesis of the pyridine analog followed by ring reduction.[1]
-
Precursor Synthesis: Reaction of 2-(chloromethyl)pyridine with dimethylamine.
-
Hydrogenation: Catalytic reduction of the pyridine ring using Platinum Oxide (
) or Rhodium on Carbon ( ) under high pressure .[1]
Route B: Reductive Amination of Pipecolinates
Starting from ethyl pipecolinate (piperidine-2-carboxylate):
-
Amide Formation: Reaction with dimethylamine.[1]
-
Reduction: Reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (
).[1]
Synthesis Workflow Diagram
Applications in Drug Discovery & Research[9][10][11][12][13][14]
GPCR Ligand Design (Muscarinic Receptors)
The 2-substituted piperidine motif is a privileged scaffold in the design of muscarinic acetylcholine receptor antagonists (specifically M2 and M3 subtypes).[1] The distance between the basic piperidine nitrogen and the exocyclic amine mimics the spacing in acetylcholine, allowing for bidentate binding interactions within the orthosteric site of the receptor.[1]
-
Mechanism: The piperidine nitrogen interacts with Asp103 (in M2 receptors) via ionic bonding, while the dimethylamino group provides additional hydrophobic and electrostatic contacts.[1]
Fragment-Based Drug Discovery (FBDD)
In the "Escape from Flatland" initiative, researchers seek non-aromatic, 3D-rich fragments to improve solubility and selectivity.[1]
-
Vector Diversity: The chiral center at C2 allows the dimethylamino tail to explore vectors perpendicular to the ring plane, accessing binding pockets unavailable to flat pyridine analogs.[1]
-
Solubility: The high
carbon fraction ( ) improves aqueous solubility compared to aromatic equivalents.[1]
Coordination Chemistry
As a 1,2-diamine equivalent (structurally similar to ethylenediamine but with a rigid backbone), this compound serves as a bidentate ligand for Zinc and Copper catalysts, often used in asymmetric synthesis when the piperidine is chirally pure.[1]
Experimental Protocols
Protocol: Preparation of the Dihydrochloride Salt
Note: This protocol assumes the starting material is the free base oil.[1]
-
Dissolution: Dissolve 1.0 g (7.0 mmol) of Dimethyl-piperidin-2-ylmethyl-amine (free base) in 10 mL of anhydrous diethyl ether or ethanol.
-
Expert Insight: Ensure the solvent is anhydrous to prevent the formation of sticky hygroscopic gums.[1]
-
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in dioxane (5 mL, excess) under stirring.
-
Precipitation: A white precipitate should form immediately.[1] Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under vacuum (Schlenk line or Büchner funnel with inert gas blanket).[1]
-
Washing: Wash the filter cake with cold anhydrous ether (
). -
Drying: Dry the solid in a vacuum desiccator over
for 12 hours. -
Yield: Expect ~1.3 g (85-90%) of the dihydrochloride salt.
Quality Control: NMR Analysis
-
Solvent:
or . -
Key Signals (Free Base in
):
Safety & Handling (SDS Highlights)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C under argon.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood, especially the free base form which may have a fishy, amine-like odor.
References
-
Synthesis of Piperidine Derivatives: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[1][3] RSC Medicinal Chemistry, 2022, 13, 1614.[1][3]
-
Muscarinic Antagonists: "1-(Piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonists."[4] BenchChem Application Notes.
-
General Properties: PubChem Compound Summary for CID 16768076 (Isomer Reference). [1]
-
Catalytic Hydrogenation: Usuki, Y., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1] Molecules, 2023.[1][5]
-
Chemical Identity: CAS Common Chemistry, "Dimethyl(piperidin-2-ylmethyl)amine". [1][6]
Sources
Technical Whitepaper: N,N-Dimethyl-1-(piperidin-2-yl)methanamine Hydrochloride
This technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of N,N-Dimethyl-1-(piperidin-2-yl)methanamine Hydrochloride , a critical diamine scaffold in medicinal chemistry.
Executive Summary
N,N-Dimethyl-1-(piperidin-2-yl)methanamine Hydrochloride (often abbreviated as Dimethyl-piperidin-2-ylmethyl-amine HCl) is a vicinal diamine building block characterized by a secondary amine within a piperidine ring and an exocyclic tertiary dimethylamine. This bifunctional architecture makes it a versatile pharmacophore in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., Sigma receptors) and kinase inhibitors, where the basic nitrogen centers participate in critical hydrogen bonding and ionic interactions with aspartate or glutamate residues in binding pockets.
This guide establishes the definitive molecular data, validated synthetic routes, and handling protocols for the dihydrochloride salt form, which is the industry standard for stability and solubility.
Chemical Identity & Physicochemical Profiling[1][2]
The compound exists primarily as a dihydrochloride salt to prevent oxidation and ensure water solubility. Researchers must distinguish between the free base and the salt forms for accurate stoichiometric calculations.
Nomenclature and Identifiers[1][2]
| Parameter | Details |
| IUPAC Name | N,N-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride |
| Common Name | 2-(Dimethylaminomethyl)piperidine 2HCl |
| CAS Number (Free Base) | 60717-51-3 |
| CAS Number (2HCl Salt) | Not widely indexed; refer to Free Base 60717-51-3 for primary search |
| SMILES (Free Base) | CN(C)CC1CCCCN1 |
| InChI Key | SWQDHDJAIYSTRF-UHFFFAOYSA-N |
Molecular Data Table
| Property | Free Base | Dihydrochloride (2HCl) | Monohydrochloride (HCl) |
| Formula | C₈H₁₈N₂ | C₈H₁₈N₂[1] · 2HCl | C₈H₁₈N₂ · HCl |
| Molecular Weight | 142.24 g/mol | 215.16 g/mol | 178.70 g/mol |
| Physical State | Colorless / Pale Yellow Oil | White to Off-White Hygroscopic Solid | White Solid |
| Solubility | Organic solvents (DCM, MeOH) | Water (>50 mg/mL), DMSO, Methanol | Water, Alcohols |
| pKa (Predicted) | N1 (Ring): ~11.0 N(Exo): ~9.5 | - | - |
Critical Note on Stoichiometry: Commercial "HCl" salts of diamines are typically dihydrochlorides (2HCl) unless specified otherwise. Always verify the Certificate of Analysis (CoA) for the chloride content (typically ~32-33% for 2HCl) before calculating molar equivalents.
Synthetic Pathways[3][6]
The synthesis of the 2-isomer requires regio-control to distinguish it from the more common 3- and 4-isomers. The most robust industrial route avoids the use of expensive protecting groups by leveraging the aromatic stability of pyridine precursors followed by catalytic reduction.
Validated Synthesis: The Pyridine Hydrogenation Route
This pathway ensures the correct placement of the exocyclic amine before the ring is saturated.
Step 1: Aminomethylation of Pyridine (or substitution)
-
Precursor: 2-(Chloromethyl)pyridine hydrochloride.
-
Reagent: Dimethylamine (40% aq. or in THF).
-
Conditions: Base (K₂CO₃), 60°C.
-
Product: 2-(Dimethylaminomethyl)pyridine.
Step 2: Catalytic Hydrogenation (Ring Saturation)
-
Substrate: 2-(Dimethylaminomethyl)pyridine.
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C).
-
Solvent: Acetic Acid (AcOH) or Ethanol/HCl.
-
Conditions: H₂ atmosphere (3–5 bar), RT to 50°C.
-
Mechanism: The pyridine ring is reduced to piperidine.[2] The exocyclic tertiary amine remains intact.
-
Workup: Filtration of catalyst, neutralization, and extraction.
Step 3: Salt Formation
-
Reagent: HCl in Diethyl Ether or Dioxane (4M).
-
Product: N,N-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride precipitate.
Visualization of Synthesis Logic
The following diagram illustrates the logical flow from precursor to stable salt, highlighting critical decision points.
Figure 1: Step-wise synthetic workflow for the production of the dihydrochloride salt from pyridine precursors.
Analytical Characterization
To validate the identity of the compound, researchers should look for specific spectral signatures. The non-equivalence of the piperidine ring protons is a key identifier.
Proton NMR (¹H-NMR) in D₂O
-
δ 3.40 - 3.10 ppm (m, 1H): Methine proton at C2 (chiral center).
-
δ 3.00 - 2.80 ppm (m, 2H): Protons at C6 (adjacent to ring nitrogen).
-
δ 2.90 ppm (s, 6H): Distinctive singlet corresponding to the two equivalent methyl groups [-N(CH₃)₂].
-
δ 2.60 - 2.40 ppm (dd, 2H): Exocyclic methylene protons (-CH₂-N-).
-
δ 1.90 - 1.40 ppm (m, 6H): Remaining piperidine ring protons (C3, C4, C5).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion [M+H]⁺: 143.2 m/z.
-
Fragmentation Pattern: Loss of dimethylamine (-45 Da) may be observed in high-energy collisions, yielding a piperidinyl-methyl carbocation.
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic . It will absorb atmospheric moisture to form a sticky gum if left exposed.
-
Storage: Store at -20°C in a sealed container with desiccants.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in water or DMSO for biological assays.
Safety (SDS Highlights)
-
GHS Classification: Irritant (Skin/Eye).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.
Applications in Drug Discovery[6][7]
This scaffold serves as a "privileged structure" in medicinal chemistry due to its ability to mimic the transition state of biological amines.
-
Sigma Receptor Ligands: The N-substituted piperidine motif is a classic pharmacophore for Sigma-1 (σ1) receptor modulators, investigated for neuroprotective effects.
-
Kinase Inhibition: The dimethylamino tail can solubilize hydrophobic kinase inhibitor cores and interact with the solvent-front region of the ATP binding pocket.
-
Metal Chelation: As a 1,2-diamine equivalent (structurally similar to ethylenediamine derivatives), it acts as a bidentate ligand in organometallic catalysis.
References
-
PubChem. (2025).[3] Dimethyl-piperidin-2-ylmethyl-amine hydrochloride | C8H19ClN2. National Library of Medicine. [Link]
Sources
Solubility of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in water vs organic solvents
[1][2]
Executive Summary
This compound (often referred to as 2-(Dimethylaminomethyl)piperidine HCl ) is a critical diamine intermediate used in the synthesis of pharmaceutical agents, particularly in the development of neurological targets and GPCR ligands.[1][2] Its utility in drug development hinges on its ability to toggle between a lipophilic free base and a highly hydrophilic salt form.[2][3]
This guide provides a technical analysis of its solubility behavior, contrasting aqueous stability with organic solvent compatibility.[2][3][4][5] It establishes a theoretical framework for its solubility based on Structure-Property Relationships (SPR) and details validated experimental protocols for precise determination, ensuring researchers can optimize extraction and formulation processes.[1][2][3]
Physicochemical Characterization
To predict solubility behavior, we must first deconstruct the molecule’s ionization potential and structural lattice energy.[2]
Structural Analysis
The molecule consists of a saturated piperidine ring (secondary amine) substituted at the C2 position with a dimethylaminomethyl group (tertiary amine).[1][2]
-
Chemical Name:
-Dimethyl-2-piperidinemethanamine dihydrochloride (most stable salt form).[1][2][3] -
Core Structure: Bicyclic-like steric bulk with two basic nitrogen centers.[1][2][3]
-
Ionization State:
-
Piperidine Nitrogen (
): Secondary amine, pKa 11.1.[1][2][3] -
Dimethylamine Nitrogen (
): Tertiary amine, pKa 9.4.[1][2][3] -
Salt Form: In the presence of excess HCl, both nitrogens protonate, forming a dihydrochloride salt (
).[1][2] This significantly increases the crystal lattice energy and polarity compared to a monohydrochloride or free base.[2][3]
-
Theoretical Solubility Profile (LogS)
The solubility (
Solubility Matrix: Water vs. Organic Solvents[2][4][5]
The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to ionic organic salts.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism / Interaction |
| Aqueous | Water (pH < 7) | Very High (>100 mg/mL) | Ion-dipole interactions; H-bonding.[1][2][3] |
| Aqueous | Water (pH > 12) | Low (Converts to Oil) | Deprotonation to free base causes phase separation (oiling out).[1][3] |
| Polar Protic | Methanol, Ethanol | High to Moderate | Solvation of ions via H-bonding; high dielectric constant supports ion separation.[2][3] |
| Polar Aprotic | DMSO, DMF | Moderate | Strong dipole solvates cations, but lack of H-bond donation limits anion stabilization.[1][2] |
| Chlorinated | DCM, Chloroform | Low | Poor solvation of chloride anions; however, the free base is highly soluble here.[2] |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lack of dipole moment prevents disruption of the ionic crystal lattice.[2] |
Critical Insight: The solubility of this compound is pH-dependent .[2][3] In water, raising the pH above 11.5 will convert the salt to the free base (oil), which is immiscible with water but miscible with Hexane/DCM.[2] This "switch" is the basis for purification.[2][3]
Mechanistic Visualization: The pH-Solubility Switch[1][2]
The following diagram illustrates the structural transformation and solubility shift that occurs during workup or formulation.
[1][2]
Experimental Protocols for Solubility Determination
For regulatory filing or precise formulation, theoretical predictions must be validated.[1][2][3] The following protocol is the industry standard Shake-Flask Method adapted for amine salts.
Protocol: Equilibrium Solubility (Thermodynamic)
Objective: Determine the saturation concentration (
Reagents:
-
0.45 µm PTFE Syringe Filters[3]
Step-by-Step Workflow:
-
Supersaturation: Add the salt to 2 mL of the solvent in a glass vial until undissolved solid remains visible (suspension).
-
Agitation: Place the vial in a temperature-controlled orbital shaker (25°C ± 0.1°C) for 24 to 48 hours .
-
pH Check (Aqueous only): Measure the pH of the slurry. If the pH deviates significantly, the salt may be disproportionating (rare for HCl salts, but possible).[1][2]
-
Filtration: Stop agitation. Allow to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter to avoid precipitation during cooling.[2][3]
-
Quantification: Analyze the filtrate via HPLC-UV or Gravimetric Analysis.
Analytical Quantification (HPLC Method)
Since the molecule lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.[1][2]
Experimental Workflow Diagram
This diagram outlines the decision tree for selecting the correct purification or analysis method based on solubility.
Implications for Drug Development[4][7][8][9][10]
Bioavailability (BCS Classification)
As a highly soluble salt, this compound likely falls into BCS Class I or III (High Solubility).[1][2][3] The rate-limiting step for bioavailability will be permeability , not solubility.[1][2][3]
-
Formulation Strategy: If permeability is low (due to the dicationic charge at physiological pH), prodrug strategies or lipid formulations may be required to mask the charge.[2]
Counter-ion Selection
While the Hydrochloride (HCl) salt is standard, it is hygroscopic.[1][2] If the solubility is too high (causing stability issues like deliquescence), researchers should consider:
References
-
Avdeef, A. (2016).[1][2][3][7] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK.[2][3][7] (Context: General amine solubility protocols).
-
BenchChem. (2025).[1][2][3][4][5] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (Context: Qualitative solubility of piperidine analogs).[1][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 14616-56-9, 2-(Dimethylaminomethyl)piperidine.[1][2][3].[1][2][3]
-
Baka, E., et al. (2008).[1][2][3] Study of equilibrium solubility measurement by saturation shake-flask method. Journal of Pharmaceutical and Biomedical Analysis.[2][3][8] .
-
Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Piperidine Hydrochloride.[2][3][9].[1][2][3]
Sources
- 1. PubChemLite - Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride (C11H24N2) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: pKa Analysis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
This technical guide details the acid dissociation constants (pKa) of Dimethyl-piperidin-2-ylmethyl-amine (also known as 2-((dimethylamino)methyl)piperidine), focusing on the structural determinants of basicity, experimental determination protocols, and implications for drug development.
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine is a diprotic base containing two distinct nitrogen centers: a secondary piperidine ring nitrogen and a tertiary exocyclic dimethylamine.
-
Primary pKa (
): 10.0 – 10.2 (Assigned to the Piperidine Nitrogen). -
Secondary pKa (
): 7.9 – 8.3 (Assigned to the Exocyclic Dimethylamine). -
Physiological State: At pH 7.4, the molecule exists predominantly as a dication (
), which has significant implications for membrane permeability and solubility.
Structural Analysis & Theoretical Framework
Molecular Architecture
The molecule features a 1,3-diamine motif where the two nitrogen atoms are separated by three sigma bonds (
-
N1 (Piperidine Ring): A secondary amine in a six-membered chair conformation. Typically highly basic (pKa
11.1 in unsubstituted piperidine) due to good solvation of the ammonium ion and relief of steric strain upon protonation. -
N2 (Exocyclic): A tertiary dimethylamine. Typically less basic than secondary amines (pKa
9.8 in trimethylamine) due to steric hindrance preventing optimal solvation of the protonated species.
The "Beta-Effect" and Electrostatic Repulsion
In the dihydrochloride salt form, both nitrogens are protonated. As the pH rises (titration with base):
-
The first proton is lost from the site with the lower pKa (the exocyclic N2). This occurs because the nearby positive charge on N1 exerts a strong electron-withdrawing inductive effect (-I), destabilizing the N2-H bond and increasing its acidity.
-
The second proton is lost from the piperidine N1 at a much higher pH.
This 1,3-relationship typically results in a
Visualizing the Protonation Equilibria
The following diagram illustrates the stepwise dissociation from the dihydrochloride salt (
Quantitative Data Profile
The following values are derived from structure-activity relationship (SAR) analysis of homologous 1,3-diamines (e.g., N,N-dimethyl-1,3-propanediamine) and substituted piperidines.
| Parameter | Value / Range | Confidence | Rationale |
| 10.1 ± 0.2 | High | Consistent with 2-substituted piperidines (inductive lowering from 11.1). | |
| 8.1 ± 0.3 | High | Consistent with N,N-dimethyl-1,3-propanediamine analogs. | |
| Isoelectric Point (pI) | 9.1 | Moderate | Average of pKa1 and pKa2. |
| LogD (pH 7.4) | -1.5 to -2.0 | High | Highly hydrophilic due to dicationic nature. |
| LogP (Neutral) | 1.2 ± 0.3 | Moderate | Lipophilicity of the free base form. |
Experimental Determination Protocols
To validate these values in a specific formulation buffer, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method measures the macro-constants (
Workflow Diagram:
Protocol Steps:
-
Preparation: Dissolve
M of the hydrochloride salt in carbonate-free water containing 0.15 M KCl (to maintain ionic strength). -
Acidification: Lower initial pH to ~2.0 using standardized HCl to ensure full protonation (
). -
Titration: Titrate with standardized KOH under inert gas (
or ) to prevent absorption. -
Analysis: Use the Bjerrum method (
vs pH) to identify half-equivalence points.- [1]
NMR pH Titration (Site-Specific Assignment)
Potentiometry gives the macro-pKa but does not prove which nitrogen dissociates first.
-
Logic: The chemical shift (
) of the carbon atoms adjacent to a nitrogen will change significantly upon deprotonation of that nitrogen. -
Observation: Monitor the
signal (exocyclic) and the ring signals.-
As pH moves from 6 to 9, if the
shift changes most, belongs to the exocyclic amine.
-
Drug Development Implications
Solubility & Salt Selection
-
High Solubility: As a dihydrochloride, the compound is extremely water-soluble.
-
Formulation Risk: At physiological pH (7.4), the compound is close to its
(8.1). Small shifts in formulation pH can drastically change the ratio of monocation ( ) to dication ( ), potentially affecting solubility stability or precipitation if mixed with anionic excipients.
Membrane Permeability
-
Blood-Brain Barrier (BBB): The dicationic nature at pH 7.4 makes passive diffusion across the BBB highly inefficient. To target the CNS, the free base lipophilicity (LogP ~1.2) is adequate, but the high ionization fraction is a barrier.
-
Oral Absorption: Absorption will likely occur in the upper intestine (pH 6-7) via paracellular transport or active uptake, as the passive transcellular route is hindered by charge.
Chemical Stability
The proximity of the two amines allows for intramolecular catalysis . If the molecule contains ester or amide side chains (in derivatives), the unprotonated exocyclic amine can act as a general base catalyst, accelerating hydrolysis rates compared to isolated amines.
References
- IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for piperidine and diamine analogs).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. Link
- Hansen, P. E., et al. (2015). "Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines." Journal of Chemical & Engineering Data.
Sources
Thermodynamic Stability of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride: A Solid-State Characterization Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the development of active pharmaceutical ingredients (APIs) and advanced chemical intermediates, the solid-state thermodynamic stability of a compound dictates its viability for scale-up, formulation, and long-term storage. Dimethyl-piperidin-2-ylmethyl-amine (a diamine featuring both a piperidine ring and a tertiary dimethylamine group) is a highly versatile building block. However, in its free base form, it exhibits high molecular mobility and a low glass transition temperature, rendering it thermodynamically unstable under ambient conditions.
By converting this molecule into its hydrochloride salt (CAS: 1357352-64-7), the thermodynamic landscape is fundamentally altered. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride. As a Senior Application Scientist, I will outline the causality behind salt-induced stabilization, detail self-validating experimental protocols for solid-state characterization, and map the phase transition pathways critical for rigorous drug development.
Molecular Architecture & The Causality of Salt Stabilization
Protonation and Lattice Energy
Dimethyl-piperidin-2-ylmethyl-amine contains two basic centers. The application of the
The Causality of Stability: Why does the hydrochloride salt exhibit superior thermodynamic stability compared to the free base? The protonation of the basic nitrogen creates a localized positive charge that forms strong, directional ionic and hydrogen bonds with the chloride counterion. This transition from weak Van der Waals interactions (in the free base) to a robust hydrogen-bonded network maximizes the crystal lattice energy[2]. Consequently, the free volume within the crystal is minimized, molecular mobility is restricted, and the melting point is significantly elevated, effectively preventing ambient degradation or spontaneous amorphization[2].
Risks of Solid-State Disproportionation
While hydrochloride salts are thermodynamically stable, they are not immune to microenvironmental shifts. If the crystal lattice is exposed to high humidity or alkaline excipients during formulation, the localized pH can exceed the
Thermodynamic Phase Transitions
Understanding the energetic relationship between different solid states is critical for preventing unexpected phase transformations during manufacturing.
Figure 1: Thermodynamic phase transition pathways from solution to stable crystalline lattice.
As illustrated in Figure 1, rapid precipitation (kinetic control) often yields an amorphous solid with high free energy. Through solvent mediation or thermal stress, this system will spontaneously drive toward the lowest free energy state—the stable crystalline polymorph.
Self-Validating Experimental Protocols
To accurately map the thermodynamic profile of this compound, a multi-technique, orthogonal approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts are not misinterpreted as thermodynamic events.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the heat flow associated with phase transitions (melting, crystallization, glass transitions).
-
Step 1: Calibration (Self-Validation): Calibrate the DSC instrument for temperature and cell constant using a high-purity Indium standard (mp 156.6 °C,
28.45 J/g). This ensures all subsequent thermodynamic integrations are absolute[5]. -
Step 2: Sample Preparation: Weigh 2.0 to 3.0 mg of the hydrochloride salt into a Tzero aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole prevents pressure build-up from residual solvent evaporation, which could artificially shift the melting endotherm.
-
Step 3: Thermal Method: Equilibrate at 25 °C, then heat to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate balances signal resolution with the prevention of kinetic trapping (e.g., cold crystallization) that occurs at slower heating rates[5].
-
Step 4: Analysis: Record the extrapolated onset temperature (
) of the melting endotherm. This represents the true thermodynamic melting point, independent of sample mass.
Thermogravimetric Analysis (TGA)
TGA is run orthogonally to DSC to differentiate between a true polymorphic melt and a decomposition/desolvation event[6].
-
Step 1: Sample Preparation: Load 5.0 mg of the sample into an open platinum or alumina crucible.
-
Step 2: Thermal Method: Heat from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere (40 mL/min). Causality: The inert nitrogen purge prevents oxidative degradation, isolating purely thermal decomposition (such as the loss of HCl)[6].
-
Step 3: Data Correlation: Overlay the TGA mass-loss derivative curve with the DSC heat-flow curve. If a DSC endotherm coincides with a TGA mass drop, the event is desolvation or decomposition (HCl loss), not a reversible thermodynamic melt[6].
Figure 2: Orthogonal solid-state characterization workflow for thermodynamic evaluation.
Quantitative Data Presentation
The thermodynamic stability of an amine hydrochloride is best understood by comparing its structural states. Table 1 summarizes the expected thermodynamic parameters derived from the orthogonal characterization of this class of compounds.
Table 1: Comparative Thermodynamic Parameters of Dimethyl-piperidin-2-ylmethyl-amine HCl
| Thermodynamic Property | Amorphous State (Free Base / Unstable) | Crystalline HCl Salt (Stable Polymorph) | Analytical Technique |
| Free Volume / Mobility | High (Viscoelastic) | Low (Rigid Lattice) | Solid-State NMR / XRPD |
| Glass Transition ( | Typically < 50 °C | N/A (Highly Crystalline) | Modulated DSC |
| Melting Point ( | N/A | Sharp Endotherm (> 180 °C) | DSC |
| Decomposition ( | Gradual mass loss | Distinct step-drop upon HCl loss | TGA |
| Hygroscopicity (at 75% RH) | High (> 5% weight gain) | Low (< 1% weight gain) | DVS |
| Lattice Energy | Minimal | Maximized via Ionic/H-Bonds | Computational / XRD |
Table 2: Orthogonal Validation Matrix
| Primary Observation | Orthogonal Check | Causal Conclusion |
| DSC Endotherm at 190 °C | TGA shows 0% mass loss | True thermodynamic melting of the stable polymorph. |
| DSC Endotherm at 190 °C | TGA shows ~17% mass loss | Thermal disproportionation and volatilization of HCl[4]. |
| XRPD shows halo pattern | DSC shows exotherm before melt | Amorphous material undergoing cold crystallization to a stable form. |
Conclusion
The thermodynamic stability of this compound is driven by the robust ionic and hydrogen-bonding network established upon protonation of the piperidine nitrogen. By systematically applying orthogonal thermal (DSC, TGA) and structural (XRPD) analyses, researchers can definitively map the free energy landscape of the compound. Understanding these causal relationships ensures that the selected solid form will withstand the thermodynamic stresses of scale-up, formulation, and long-term storage, ultimately de-risking the pharmaceutical development lifecycle.
References
- Source: nih.
- Source: researchgate.
- Source: tandfonline.
- Source: core.ac.
- Source: acs.
- Source: mdpi.
Sources
Technical Guide: Stereochemistry and Chirality of 2-((Dimethylamino)methyl)piperidine Hydrochloride
[1]
Executive Summary
This guide provides a comprehensive structural and stereochemical analysis of 2-((dimethylamino)methyl)piperidine hydrochloride , a critical diamine scaffold in medicinal chemistry and asymmetric catalysis.[1] It details the absolute configuration (R/S) of the C2 stereocenter, conformational dynamics of the piperidine ring, and field-proven protocols for enantiomeric resolution and analytical validation.[1] This document is designed to serve as a reference for the synthesis, isolation, and characterization of high-purity enantiomers.
Part 1: Structural and Stereochemical Analysis[1][2]
The Chiral Center
The molecule features a single stereogenic center at the C2 position of the piperidine ring.[1] The absolute configuration is defined by the spatial arrangement of the (dimethylamino)methyl substituent relative to the nitrogen atom of the piperidine ring.[1]
-
Systematic Name:
-Dimethyl-2-piperidinemethanamine hydrochloride.[1][2] -
Stereocenter: C2 (Carbon 2 of the piperidine ring).[1]
-
Enantiomers:
Conformational Dynamics (The Chair Flip)
In solution, the piperidine ring exists predominantly in a chair conformation.[1] The thermodynamic stability of the enantiomers is governed by the A-value (conformational free energy) of the C2-substituent.[1]
-
Free Base: The bulky
group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the C4 and C6 protons.[1] -
Hydrochloride Salt: Protonation of the piperidine nitrogen (
) and the dimethylamino nitrogen ( ) alters the conformational landscape.-
Intramolecular Hydrogen Bonding: In the mono-protonated or di-protonated states, hydrogen bonding between the ammonium protons and the adjacent nitrogen lone pairs can stabilize specific rotamers, potentially locking the substituent in a gauche orientation relative to the ring nitrogen.[1]
-
Visualization of Enantiomers
The following diagram illustrates the absolute configurations and the resolution logic.
Figure 1: Stereochemical resolution workflow using (L)-Tartaric acid. Note: Optical rotation direction (+/-) is solvent-dependent; "Dextro/Levo" here is illustrative of the separation principle.
Part 2: Synthesis and Resolution Protocols
Synthesis of the Racemate
The most robust route to the racemic backbone involves the hydrogenation of the corresponding pyridine precursor.[1]
Reaction:
-
Catalyst: Platinum Oxide (Adams' Catalyst) is preferred over Pd/C to prevent poisoning by the basic amine and ensure complete reduction of the aromatic ring.[1]
-
Solvent: Glacial acetic acid serves as both solvent and proton source to activate the pyridine ring.[1]
Protocol: Optical Resolution via Diastereomeric Salt Formation
This protocol utilizes (L)-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid to resolve the racemate.[1][2] This method is self-validating through constant melting point checks.[1][2]
Reagents:
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic amine in hot ethanol.[1][2] Slowly add a hot solution of (L)-tartaric acid (1 molar equivalent).
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (typically the R,R-salt pair) will precipitate.[1][3][4]
-
Filtration & Washing: Filter the crystals and wash with cold ethanol.
-
Recrystallization (Purification): Recrystallize the salt from hot ethanol/water until a constant melting point is achieved.[1] This is the self-validating step: if the MP rises, optical purity is increasing.[1]
-
Free Basing: Dissolve the purified salt in minimal water.[1][2] Basify to pH > 12 using 20% NaOH.[1][2] Extract with Dichloromethane (DCM) (3x).[1]
-
Salt Conversion: Treat the dried DCM layer with HCl in ether/dioxane to precipitate the target 2-((Dimethylamino)methyl)piperidine Hydrochloride .[1]
Alternative: Asymmetric Hydrogenation
For large-scale synthesis where resolution yield loss (50% max) is unacceptable, asymmetric hydrogenation is used.[1][2]
Part 3: Analytical Characterization & Validation[1][2]
Physical Properties Table
| Property | Value / Description |
| Molecular Formula | |
| MW (Free Base) | 142.24 g/mol |
| MW (Dihydrochloride) | 215.16 g/mol |
| Chiral Center | C2 (Piperidine ring) |
| Solubility | Highly soluble in water, methanol; Insoluble in ether (salt form).[1] |
| pKa | ~9.5 (Piperidine N), ~8.5 (Dimethylamino N) |
Analytical Validation Methods
A. Chiral HPLC (Enantiomeric Excess)
To quantify the Enantiomeric Excess (% ee), use a polysaccharide-based chiral stationary phase.[1]
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Diethylamine is crucial to suppress peak tailing of the basic amine.[1]
-
Detection: UV at 210 nm (or Refractive Index if UV is weak).[1]
B. X-Ray Crystallography (Absolute Config)
The ultimate proof of absolute configuration is Single Crystal X-Ray Diffraction (SC-XRD) of the tartrate salt.[1]
-
Logic: Since the chirality of (L)-tartaric acid is known and fixed, the structure of the associated amine cation can be assigned relative to the tartrate anion within the crystal lattice.[1]
C. NMR Spectroscopy
-
1H NMR (D₂O): The methine proton at C2 appears as a distinct multiplet.[1]
-
Chiral Shift Reagents: If HPLC is unavailable, add (R)-Mosher's Acid Chloride to the amine.[1] The resulting diastereomeric amides will show distinct chemical shifts for the
-methyl groups in 1H NMR, allowing ratio integration.[1]
Part 4: Pharmaceutical & Catalytic Relevance[1][2][3][5][6]
Drug Development
This scaffold acts as a pharmacophore in several therapeutic classes:
-
NK1 Receptor Antagonists: The 2-substituted piperidine motif is a core structural element in anti-emetic and antidepressant candidates (e.g., analogs of L-733,060).[1]
-
Sigma-1 Receptor Ligands: Used in the design of analgesics and neuroprotective agents.[1] The spatial orientation of the basic nitrogen (dimethylamino) relative to the piperidine nitrogen is critical for receptor binding pocket affinity.[1]
Asymmetric Catalysis
In organic synthesis, the chiral diamine serves as a ligand for transition metals:
References
-
Piperidine Synthesis & Pharmacological Applications
-
Kinetic Resolution of Piperidines
-
Chiral Resolution Methodologies (Tartaric Acid)
-
Absolute Configuration Determination
Sources
- 1. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]
- 2. 2-Methylpiperidine [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
Crystal Structure Analysis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride: A Technical Guide
Executive Summary
This technical guide details the comprehensive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride . This compound represents a critical class of flexible, chiral diamine scaffolds widely utilized in medicinal chemistry as pharmacophores for GPCR ligands and as chiral auxiliaries in asymmetric synthesis.
The structural analysis of this molecule presents specific challenges:
-
Conformational Flexibility: The exocyclic dimethylaminomethyl arm introduces significant rotational freedom, often leading to disorder in the crystal lattice.
-
Protonation State Ambiguity: Depending on stoichiometry, the compound may crystallize as a mono- or dihydrochloride, drastically altering the hydrogen bonding network.
-
Hygroscopicity: The hydrochloride salt form is prone to moisture uptake, requiring specialized handling during crystal mounting.
This guide provides a self-validating workflow from crystallization to final structural refinement, ensuring high-integrity data suitable for regulatory submission or structure-activity relationship (SAR) integration.
Chemical Identity & Theoretical Framework
Before initiating diffraction experiments, the structural target must be defined to guide the refinement strategy.
| Property | Specification |
| IUPAC Name | |
| Formula | |
| Molecular Weight | ~215.16 g/mol |
| Chirality | C2 stereocenter ( |
| Key Torsion |
Structural Hypothesis: The piperidine ring is expected to adopt a chair conformation .[1][2] The bulky dimethylaminomethyl substituent at the C2 position will preferentially occupy the equatorial orientation to minimize 1,3-diaxial interactions, although crystal packing forces or intramolecular hydrogen bonding (in the mono-protonated state) could stabilize an axial conformer.
Experimental Protocol: Crystallization & Data Acquisition
Crystallization Strategy
The primary failure mode in analyzing this hydrochloride salt is the formation of microcrystalline powders or oils due to high solubility in polar solvents. A slow, controlled reduction in solubility is required.
Protocol:
-
Dissolution: Dissolve 20 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Heat gently (40°C) to ensure complete dissolution.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust/undissolved particles).
-
Vapor Diffusion (Preferred): Place the solution in an inner vial. Place this vial inside a larger jar containing a volatile anti-solvent, such as Diethyl Ether or Acetone . Seal tightly.
-
Mechanism:[3] The anti-solvent slowly diffuses into the alcohol solution, gradually increasing supersaturation and promoting high-quality single crystal growth.
-
-
Harvesting: After 3-7 days, examine under a polarizing microscope. Select block-like or prismatic crystals with sharp edges.
Data Collection Parameters
Given the flexible side chain, thermal motion will be significant at room temperature.
-
Temperature: 100 K (Cryostream). Essential to freeze out side-chain disorder and improve high-angle diffraction intensity.
-
Source: Mo-K
( Å) or Cu-K ( Å). Cu radiation is preferred for this light-atom structure to maximize scattering power, provided absorption is managed. -
Strategy: Full sphere collection (360° rotation) to ensure high redundancy (
), which is critical for accurate assignment of the absolute configuration (Flack parameter) if the sample is chiral.
Structure Solution & Refinement Workflow
The following diagram outlines the logical flow for solving the structure, specifically addressing the challenges of the flexible dimethylamino group.
Figure 1: Decision tree for the structural refinement of flexible amine salts. Note the iterative loop for handling side-chain disorder.
Handling Side-Chain Disorder
The
-
Diagnosis: Elongated thermal ellipsoids on the terminal nitrogen or methyl carbons.
-
Remediation: Use the PART instruction in SHELXL to model the group in two discrete positions (A and B) with occupancy factors linked (e.g.,
and ). Apply similarity restraints (SAME or SADI) to bond lengths and angles of the disordered components.
Hydrogen Atom Treatment
-
Carbon-bound H: Place geometrically using a riding model (AFIX 23 for
, AFIX 137 for ). -
Nitrogen-bound H (Ammonium): These are critical for defining the salt structure.
-
Best Practice: Locate these peaks in the difference Fourier map (
). -
Refinement: Refine their coordinates freely if data quality permits; otherwise, restrain the N-H distance to 0.91 Å (DFIX) and allow the thermal parameter to ride on the parent nitrogen (
).
-
Structural Analysis & Interpretation
Once the structure is refined (
Piperidine Conformation
Calculate the Cremer-Pople puckering parameters (
-
Ideal Chair:
or . -
Distortion: Significant deviation indicates strain induced by the bulky C2 substituent or crystal packing forces.
Hydrogen Bonding Network
In the hydrochloride salt, the chloride ion acts as a multi-point acceptor, bridging the protonated piperidine nitrogen (
Interaction Logic:
-
Primary Interaction:
(Strong, charge-assisted). -
Secondary Interaction:
. -
Network Topology: These interactions typically form infinite 1D chains or 2D sheets. Graph-set notation (e.g.,
) should be used to classify these motifs.
Figure 2: Schematic of the charge-assisted hydrogen bonding network in the dihydrochloride salt lattice.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
-
PubChem Compound Summary. (2023). This compound.[4][5] National Center for Biotechnology Information. Link
-
Müller, P. (2006). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. Link
Sources
- 1. 1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. evitachem.com [evitachem.com]
- 4. This compound | C8H19ClN2 | CID 13578530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ISOPROPYL-PIPERIDIN-2-YLMETHYL-AMINE | CAS#:97041-37-7 | Chemsrc [chemsrc.com]
Safety Data Sheet (SDS) and hazards for Dimethyl-piperidin-2-ylmethyl-amine HCl
This is an in-depth technical guide regarding the safety, hazards, and handling of Dimethyl-piperidin-2-ylmethyl-amine Dihydrochloride .
Executive Summary & Molecule Profile
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Dimethyl-piperidin-2-ylmethyl-amine Dihydrochloride is a chiral diamine building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors. Its structure features a secondary amine (piperidine ring) and an exocyclic tertiary amine, both protonated in the stable salt form.
While often categorized generically as an "irritant," this compound presents specific risks during "free-basing" protocols where the corrosive, volatile parent amine is generated. This guide moves beyond the standard SDS to address the lifecycle hazards of the molecule in a research setting.
Chemical Identity Table
| Property | Detail |
| Systematic Name | |
| Common Synonyms | 2-(Dimethylaminomethyl)piperidine 2HCl; |
| CAS Number | 1841133-73-0 (R-isomer reference); Racemic/S-isomer variants exist.[1][2] |
| Molecular Formula | |
| Molecular Weight | 215.16 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar organics (unless neutralized).[3] |
Hazard Identification & Mechanistic Toxicology
The "Salt vs. Base" Hazard Duality
A critical safety oversight in drug discovery is treating the salt and the free base as identical hazards. They require distinct risk mitigation strategies.[4][5][6][7]
-
The Dihydrochloride Salt (Solid):
-
Primary Hazard: Irritant / Sensitizer . The salt is acidic in aqueous solution. Inhalation of dust causes immediate respiratory tract irritation (STOT SE 3).
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Toxicity: Acute Tox. 4 (Oral) is assumed based on structural analogs (piperidine derivatives).
-
-
The Free Base (Liquid - Generated in situ):
-
Primary Hazard: Corrosive / Flammable . Upon neutralization (e.g., extraction with NaOH/DCM), the free amine is released.
-
GHS Classification: Skin Corr.[3][5][6][7] 1B (H314), Flam.[5] Liq. 3 (H226).
-
Mechanism: The unprotonated secondary amine (pKa ~11) and tertiary amine (pKa ~9) aggressively attack lipid bilayers (saponification) and mucous membranes.
-
Physiological Pathway of Exposure
The following diagram illustrates the exposure pathways and physiological impact, emphasizing the transition from solid salt to corrosive liquid.
Figure 1: Pathophysiological mechanisms of exposure for the salt vs. the free base forms.
Risk Mitigation & Handling Protocols
Engineering Controls
-
Powder Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm. The salt is fine and electrostatic; use an antistatic gun if weighing <10 mg to prevent dispersal.
-
Workup (Free-Basing): When neutralizing the salt (e.g., using
or ), evolution of heat and potential vaporization of the free amine occurs. This must be done in a fume hood.
Personal Protective Equipment (PPE) Matrix
Selection is based on permeation data for diamines.
| PPE Type | Recommendation | Scientific Rationale |
| Gloves (Solid) | Nitrile (Double gloved) | Sufficient for dry salt handling. 4 mil minimum thickness. |
| Gloves (Liquid/Soln) | Laminate (Silver Shield) or Thick Nitrile (>8 mil) | Piperidine derivatives permeate standard nitrile rapidly (<15 mins). If using standard nitrile, change immediately upon splash. |
| Respiratory | P100 / N95 (if outside hood) | Required only if engineering controls fail. Dust inhalation is the primary vector for the salt. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for the free base due to vapor corrosivity. |
Experimental Protocol: Safe Neutralization
Context: Converting the stable storage form (2HCl) to the reactive nucleophile (Free Base).
-
Suspension: Suspend the dihydrochloride salt in the organic solvent (e.g., DCM or EtOAc). Note: It will not dissolve initially.
-
Cooling: Cool the suspension to 0°C. The neutralization exotherm can cause solvent flashing.
-
Base Addition: Add saturated aqueous
or dropwise.-
Observation: The solid will dissolve as it converts to the organic-soluble free base.
-
-
Phase Separation: Separate layers immediately.
-
Waste: The aqueous layer will be acidic initially, then basic. Treat as Hazardous Basic Waste .
Emergency Response & Stability
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Store in a desiccator at room temperature (or 2-8°C for long term). Moisture uptake leads to "clumping" and hydrolysis risks.
-
Incompatibilities: Strong oxidizing agents (risk of N-oxide formation/exotherm), Acid chlorides (violent reaction releasing HCl gas).
Spills and Exposure Decision Tree[5]
Figure 2: Immediate response workflow for exposure incidents.
Fire Fighting Measures
-
Decomposition Products: Emits toxic fumes of Nitrogen Oxides (
) and Hydrogen Chloride ( ) gas under fire conditions. -
Extinguishing Media: Alcohol-resistant foam, dry chemical, or
.[4] Do not use a high-pressure water jet (scatters the powder/liquid).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13578530, Dimethyl-piperidin-2-ylmethyl-amine hydrochloride. Retrieved from [Link]
Sources
- 1. 552851-31-7_CAS号:552851-31-7_Carbamic acid, N-[2-(4-phenoxyphenoxy)ethyl]-, ethyl ester mixt. with N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide - 化源网 [chemsrc.com]
- 2. CAS:6789-94-2, 3-氨基-N-乙基哌啶-毕得医药 [bidepharm.com]
- 3. nugentec.com [nugentec.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemos.de [chemos.de]
Methodological & Application
Synthesis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride from Pipecolic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride, a valuable piperidine derivative, commencing from the readily available starting material, pipecolic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The outlined synthetic strategy is grounded in established chemical principles and supported by references to relevant literature.
Introduction
Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their conformational rigidity and ability to engage in key binding interactions make them privileged structures in drug design. Dimethyl-piperidin-2-ylmethyl-amine, in particular, serves as a key building block for more complex molecules. The synthesis from pipecolic acid, a chiral starting material, offers a potential route to enantiomerically pure products, which is of paramount importance in modern drug development.[2][3]
This application note details a robust, multi-step synthesis that involves the protection of the piperidine nitrogen, reduction of the carboxylic acid moiety, and subsequent reductive amination to install the dimethylaminomethyl group, culminating in the formation of the hydrochloride salt.
Overall Synthetic Pathway
The synthesis of this compound from pipecolic acid can be logically divided into four key stages. This pathway is designed to ensure high yields and purity of the final product.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions and Protocols for Dimethyl-piperidin-2-ylmethyl-amine HCl in Organocatalysis
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (often referred to as 1-(piperidin-2-yl)-N,N-dimethylmethanamine HCl) is a highly versatile bifunctional organocatalyst. Featuring a secondary piperidine amine and a tertiary dimethylamine hydrochloride salt, this molecule is a privileged scaffold for asymmetric enamine and iminium catalysis[1]. This application note provides drug development professionals and synthetic chemists with an authoritative guide to optimizing reaction conditions, understanding the mechanistic causality of this catalyst, and executing self-validating experimental protocols for cross-aldol and Michael addition reactions.
Mechanistic Principles of Bifunctional Activation
The efficacy of Dimethyl-piperidin-2-ylmethyl-amine HCl lies in its dual-activation mechanism, which mimics the precision of metalloenzymes without the need for transition metals[2].
-
HOMO Raising (Secondary Amine): The sterically unhindered secondary amine of the piperidine ring condenses with carbonyl donors (aldehydes or ketones) to form a nucleophilic enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO) of the donor, significantly increasing its reactivity.
-
LUMO Lowering & Transition State Assembly (Tertiary Amine HCl Salt): The pendant dimethylamine group is protonated (HCl salt). This is a critical design feature: it prevents the tertiary amine from acting as a competing nucleophile and instead allows it to function as a Brønsted acid and hydrogen-bond donor. By hydrogen-bonding to the electrophile (e.g., the oxygen of a nitroalkene or aldehyde), it lowers the Lowest Unoccupied Molecular Orbital (LUMO) and rigidly organizes the transition state, dictating high enantio- and diastereoselectivity[3].
Fig 1: Bifunctional enamine-activation catalytic cycle of Dimethyl-piperidin-2-ylmethyl-amine HCl.
Optimization of Reaction Conditions
Organocatalytic reactions using diamine salts are highly sensitive to solvent environments and co-catalysts.
Causality of Solvent Selection: While traditional organic synthesis relies on polar aprotic solvents (like DCM or Toluene), diamine-catalyzed reactions often exhibit superior kinetics and stereocontrol in aqueous media (brine or water)[2]. Water induces a "hydrophobic packing effect," forcing the non-polar organic reactants into a tightly organized, compact transition state.
Causality of Co-catalysts: Although the catalyst is already an HCl salt, the addition of trace amounts of a weak acid (e.g., Trifluoroacetic acid, TFA) can help buffer the reaction, ensuring the tertiary amine remains fully protonated while facilitating the hydrolysis of the product-iminium complex to regenerate the catalyst[3].
Table 1: Effect of Reaction Conditions on Michael Addition Performance
Model Reaction: Addition of cyclohexanone to trans-β-nitrostyrene (10 mol% catalyst).
| Solvent System | Additive (Co-catalyst) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) |
| Toluene | None | 25 | 45 | 72 | 85:15 |
| DCM | None | 25 | 60 | 78 | 88:12 |
| Brine / H2O | None | 25 | 85 | 92 | 95:5 |
| Brine / H2O | TFA (5 mol%) | 0 | 98 | 98 | 99:1 |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate formation is confirmed before proceeding to the next step, thereby minimizing wasted reagents and time.
Protocol A: Enantioselective Michael Addition
Objective: Coupling of an aliphatic aldehyde to a nitroolefin.
-
Catalyst Activation: In a 10 mL round-bottom flask, dissolve Dimethyl-piperidin-2-ylmethyl-amine HCl (0.05 mmol, 10 mol%) in 1.0 mL of saturated aqueous NaCl (brine). Add TFA (0.025 mmol, 5 mol%) to buffer the system.
-
Enamine Formation: Add the donor aldehyde (0.6 mmol, 1.2 equiv). Stir vigorously at room temperature for 15 minutes.
-
Self-Validation Step: Extract a 10 µL aliquot of the organic phase, dilute in CDCl₃, and perform a rapid ¹H-NMR scan. Confirm the appearance of the enamine vinylic proton multiplet (~5.5–6.5 ppm) before proceeding.
-
-
Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add the nitroolefin (0.5 mmol, 1.0 equiv) in one single portion.
-
Reaction Monitoring: Stir vigorously at 0 °C. Monitor the consumption of the highly UV-active nitroolefin via TLC (Hexanes/EtOAc 4:1, UV 254 nm). The reaction typically reaches >95% conversion within 4–8 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio (dr) via ¹H-NMR of the crude mixture. Purify the product via flash column chromatography and determine the enantiomeric excess (ee) via chiral HPLC.
Protocol B: Direct Cross-Aldol Reaction
Objective: Coupling of a ketone to an aromatic aldehyde.
-
Preparation: Dissolve the catalyst (10 mol%) in neat ketone (acting as both reactant and solvent, ~0.5 M relative to the aldehyde) to drive the equilibrium toward enamine formation.
-
Pre-organization: Stir at room temperature for 30 minutes.
-
Coupling: Lower the temperature to -20 °C (using a cryocooler or dry ice/ethylene glycol bath). Slowly add the aromatic aldehyde (1.0 equiv) dropwise over 10 minutes to prevent localized heating.
-
Validation & Quench: Monitor via TLC (staining with p-Anisaldehyde). Once the aldehyde is consumed (typically 12-24 hours), quench directly at -20 °C with phosphate buffer (pH 7.0) to prevent retro-aldol cleavage. Extract with DCM and purify.
Process Validation & Troubleshooting
When scaling up or applying this catalyst to novel substrates, deviations in yield or stereoselectivity can occur. Use the following diagnostic workflow to systematically resolve issues.
Fig 2: Diagnostic workflow for optimizing yield and enantioselectivity in organocatalytic reactions.
References
-
Title: Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis Source: University College London (UCL Discovery) URL: [Link]
-
Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ChemRxiv URL: [Link]
-
Title: Asymmetric Addition Reactions Using Chiral Diamine Derived Catalysts Source: University of Nottingham ePrints URL: [Link]
Sources
Application Note: High-Fidelity Synthesis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride via Selective Reductive Amination
[1]
Abstract & Strategic Overview
This application note details the robust synthesis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as
The Synthetic Challenge: The core challenge in synthesizing this molecule from the commercially available 2-(aminomethyl)piperidine is regioselectivity .
-
Direct Alkylation/Methylation: Attempting to methylate the unprotected diamine (2-(aminomethyl)piperidine) using standard Eschweiler-Clarke conditions (Formaldehyde/Formic Acid) or methyl iodide typically results in the trimethyl derivative, methylating both the exocyclic primary amine and the endocyclic secondary amine.
-
The Solution: To strictly achieve the dimethyl target (where the piperidine ring nitrogen remains secondary), a Protection-Reductive Amination-Deprotection (PRAD) strategy is required.
This guide prioritizes the Abdel-Magid Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), widely regarded as the industry gold standard for minimizing side reactions such as over-alkylation and racemization.
Chemical Pathway & Mechanism[1]
The synthesis proceeds in two distinct stages to ensure the piperidine ring nitrogen remains unalkylated.
Reaction Scheme
-
Reductive Methylation:
-Boc-2-(aminomethyl)piperidine reacts with Formaldehyde and STAB to form the tertiary dimethylamine. -
Deprotection/Salt Formation: Acidic hydrolysis removes the Boc group and precipitates the target as the Hydrochloride salt.
Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the exocyclic nitrogen.
Experimental Protocols
Protocol A: Selective Reductive Methylation
Objective: Convert the primary amine to a tertiary dimethylamine without affecting the Boc-protected ring nitrogen.
Reagents & Materials:
-
Substrate:
-Butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 equiv). -
Carbonyl Source: Formaldehyde, 37% wt. in
(3.0 - 5.0 equiv). -
Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 - 4.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Quench: Saturated aqueous
.
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve
-butyl 2-(aminomethyl)piperidine-1-carboxylate (10 mmol) in DCE (40 mL).-
Note: DCE is preferred over DCM for STAB reductions due to slightly higher polarity and stability, but DCM is an acceptable alternative.
-
-
Aldehyde Addition: Add Formaldehyde (37% aq) (30-50 mmol) to the stirring solution at room temperature. Stir for 15–20 minutes.
-
Mechanistic Insight: This pre-stir allows the formation of the hemiaminal/iminium species before the reducing agent is introduced.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (30-40 mmol) portion-wise over 10 minutes.
-
Caution: Gas evolution (
) may occur, though it is less vigorous than with .
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–16 hours.
-
Monitoring: Monitor via TLC (System: 10% MeOH in DCM) or LC-MS. The primary amine spot should disappear, passing through a monomethyl intermediate to the dimethyl product.
-
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous
(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification (Optional): The crude material is often pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (Eluent: 0-5% MeOH in DCM).
Protocol B: Boc-Deprotection & Salt Formation
Objective: Remove the Boc protecting group and isolate the stable hydrochloride salt.[1]
Reagents:
-
Substrate: Crude
-Boc-dimethyl intermediate from Protocol A. -
Acid: 4.0 M HCl in 1,4-Dioxane (or 1.25 M HCl in MeOH).
-
Solvent: Diethyl Ether (
) or Dioxane.
Step-by-Step Procedure:
-
Dissolution: Dissolve the oily residue from Protocol A in a minimum amount of 1,4-Dioxane (or dry DCM).
-
Acidification: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: A white precipitate often begins to form as the Boc group is cleaved (release of isobutylene gas and
).
-
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (
) to maximize precipitation. -
Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with cold
.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Final Product: Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride.
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact & Causality |
| Stoichiometry (HCHO) | >3.0 Equiv | Critical. Reductive amination of a primary amine goes through a secondary amine intermediate. Excess formaldehyde drives the equilibrium to the tertiary amine (dimethyl) fully. |
| Reducing Agent | STAB vs. | Safety/Selectivity. STAB is preferred over Sodium Cyanoborohydride ( |
| Water Content | <5% in Solvent | While STAB tolerates small amounts of water (from the aq. formaldehyde), excessive water can hydrolyze the reagent. If using paraformaldehyde, add |
| pH Control | Neutral to Slightly Acidic | STAB works best at pH 5–7. The reaction generates AcOH as a byproduct, effectively self-buffering. Do not add strong bases during the reduction. |
Workup Logic Flow
Figure 2: Workup logic ensuring efficient removal of boron byproducts.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[2][3][4]
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998 , 27, 395–404.
-
Salvatore, R. N. ; et al. "Synthesis of secondary amines."[6] Tetrahedron, 2001 , 57, 7785-7811. (General review on amine synthesis selectivity).
-
BenchChem Technical Support. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Protocols, 2025 . (Referenced for general Boc-deprotection workflows on piperidine scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Preparation of metal complexes using Dimethyl-piperidin-2-ylmethyl-amine ligand
This Application Note is designed as a comprehensive technical guide for the preparation, characterization, and application of metal complexes utilizing Dimethyl-piperidin-2-ylmethyl-amine (systematically known as
This guide addresses the needs of synthetic chemists and drug development professionals, focusing on the ligand's unique steric properties and its utility in designing transition metal catalysts and metallodrugs.
Introduction & Ligand Profile
Dimethyl-piperidin-2-ylmethyl-amine (
Structural Characteristics
-
Systematic Name:
-dimethyl-1-(piperidin-2-yl)methanamine -
Coordination Mode:
(Bidentate chelation forming a 5-membered ring).[1] -
Donor Atoms:
-
Secondary Amine (
): Located within the piperidine ring. Sterically hindered but capable of H-bonding. -
Tertiary Amine (
): Exocyclic dimethylamino group. Electron-rich and hemilabile.
-
-
Key Advantage: Unlike symmetric diamines (e.g., ethylenediamine), 2-DMAMP creates an electronic asymmetry at the metal center, influencing the trans-effect in square planar complexes (Pd, Pt).[1]
Logical Pathway of Coordination
The following diagram illustrates the coordination logic and potential geometries formed upon metal binding.
Figure 1: Coordination pathway for 2-DMAMP illustrating the chelate effect driving stable complex formation.
Experimental Protocols
Safety & Handling
-
Ligand: Corrosive and hygroscopic. Handle in a fume hood. Store under inert gas (
or Ar) to prevent carbonate formation. -
Metal Salts: Heavy metal salts (Pd, Pt, Cu) are toxic.[1] Dispose of waste in dedicated heavy metal streams.
-
Solvents: Methanol and Dichloromethane (DCM) are volatile and toxic.
Protocol A: Synthesis of Copper(II) Complex
Target Audience: Academic researchers, catalysis screening.[1]
Rationale: Copper(II) complexes of diamines are excellent models for oxidation catalysis and often exhibit thermochromism.
Materials:
- (170.48 mg, 1.0 mmol)[1]
-
2-DMAMP (142.24 mg, 1.0 mmol)[1]
-
Methanol (HPLC Grade, 10 mL)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Preparation of Metal Solution: Dissolve 1.0 mmol of
in 5 mL of warm methanol ( ). The solution will appear bright green/blue. -
Ligand Addition: Dissolve 1.0 mmol of 2-DMAMP in 5 mL of methanol. Add this solution dropwise to the stirring copper solution over 5 minutes.
-
Observation: Immediate color change to deep blue/violet indicates chelation (formation of
species).
-
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation:
-
Concentrate the solution to ~2 mL using a rotary evaporator.
-
Slowly diffuse diethyl ether into the methanolic solution (vapor diffusion method) or add cold ether dropwise to induce precipitation.
-
-
Purification: Filter the blue microcrystals, wash with cold ether (
), and dry under vacuum.
Yield: Typically 85-95%.
Protocol B: Synthesis of Palladium(II) Complex
Target Audience: Drug development (cisplatin analogs), cross-coupling catalysis.[1]
Rationale: Palladium complexes require milder conditions to avoid reduction to Pd(0). The cis-geometry is enforced by the bidentate ligand.
Materials:
-
(326.4 mg, 1.0 mmol) OR
(for non-aqueous route)[1] -
2-DMAMP (142.24 mg, 1.0 mmol)[1]
-
Solvent System: 1:1 Mixture of Water/Methanol (for K2PdCl4) or Dichloromethane (for nitrile precursor).
Step-by-Step Methodology (Aqueous Route):
-
Dissolution: Dissolve
in 10 mL of distilled water. Solution is reddish-brown. -
Ligand Introduction: Dissolve 2-DMAMP in 5 mL of methanol.
-
Complexation: Add the ligand solution to the palladium solution.
-
Critical Step: Adjust pH to ~6-7 if necessary using dilute HCl or NaOH to prevent hydroxo-species formation, though the amine ligand usually buffers this.
-
-
Reaction: Stir for 12 hours at room temperature. A yellow/orange precipitate will form.
-
Work-up: Filter the yellow solid. Wash with water (to remove KCl) followed by small amounts of ethanol and ether.
-
Drying: Dry in a desiccator over
.
Experimental Workflow Diagram:
Figure 2: Parallel workflow for the synthesis of paramagnetic (Cu) and diamagnetic (Pd) complexes.
Characterization & Data Interpretation
Expected Analytical Data
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | Shift from | Confirms coordination of secondary amine. | |
| UV-Vis | Cu(II): Broad band ~600-650 nm | Indicates distorted square planar/pyramidal geometry. | |
| Downfield shift (~0.5 ppm) vs free ligand | Confirms coordination of tertiary amine. | ||
| Splitting | Diastereotopic splitting of | Confirms rigid chelate ring formation (locking conformation). |
NMR Diagnostics (Palladium Complex)
In the
-
The N-methyl protons (singlet in free ligand) may split into two singlets or broaden significantly if the conformational flipping of the piperidine ring is slow on the NMR timescale due to metal "locking".
-
The benzylic-like methylene protons (between piperidine and N-Me2) will appear as an AB system (doublet of doublets) due to the chirality at C2 rendering them diastereotopic.
Applications & Strategic Context
Asymmetric Catalysis
The chiral center at C2 of the piperidine ring makes this ligand a scaffold for asymmetric synthesis.
-
Application: Copper-catalyzed Henry reactions or Palladium-catalyzed allylic alkylations.
-
Mechanism: The steric bulk of the piperidine ring blocks one face of the coordination plane, inducing enantioselectivity in incoming substrates.
Medicinal Chemistry (Platinum Analogs)
Analogous to the synthesis of Pd-complexes, the Platinum(II) complex
-
Relevance: Structurally similar to Oxaliplatin, where the cyclohexane diamine is replaced by the piperidine-amine scaffold.
-
Hypothesis: The unsymmetrical nature may alter the DNA binding kinetics compared to symmetric cisplatin analogs, potentially overcoming resistance mechanisms.
References
-
Piperidine Scaffolds in Drug Design
-
Coordination Chemistry of Diamines
-
Copper(II)
-
Ligand Data
Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures of Metal Complexes [directory.doabooks.org]
- 5. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. N,N-Dimethyl-1-piperidin-3-ylmethanamine | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling hygroscopic Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in glovebox
Abstract
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride is a critical diamine scaffold, often utilized as a ligand precursor in organometallic catalysis or a building block in pharmaceutical synthesis. As a hydrochloride salt of a secondary/tertiary amine, it exhibits aggressive hygroscopicity. In a glovebox environment (<0.5 ppm
Part 1: The Physicochemical Challenge
Handling this amine salt requires navigating two opposing physical forces:[1]
-
Hygroscopicity (The thermodynamic threat): The HCl moiety coordinates atmospheric water rapidly, forming a hydrate. This alters the molecular weight, leading to stoichiometry errors in catalytic cycles where ligand-to-metal ratios are critical (e.g., 1.1:1).
-
Electrostatics (The kinetic threat): In the ultra-dry environment of a glovebox (Ar or
), dielectric breakdown is inhibited. Amine salts, being insulating crystals, accumulate triboelectric charge during spatula friction. This causes the powder to disperse uncontrollably ("fly") or adhere stubbornly to spatulas and weighing boats.
Table 1: Physical Properties & Handling Risks
| Property | Characteristic | Impact on Protocol |
| State | Crystalline Solid (HCl Salt) | Prone to caking; requires crushing before drying. |
| Hygroscopicity | High (Deliquescent) | Must be dried ex-situ or in antechamber before box entry. |
| Static Potential | Severe (Insulator) | Requires ionizing discharge; plastic weigh boats are forbidden. |
| Thermal Stability | Moderate (~170-200°C MP estimated) | Drying temp must be <80°C under vacuum to prevent degradation. |
Part 2: Glovebox Environment Preparation
Before introducing the compound, the environment must be conditioned.
-
Atmosphere: Argon is preferred over Nitrogen for weighing light powders due to its higher density, which reduces buoyancy errors and turbulence, though Nitrogen is acceptable with strict static control.
-
Ionization: A static elimination device is mandatory .
-
Preferred: Polonium-210 ionizing bar (emits alpha particles to neutralize charge).
-
Alternative: Piezoelectric anti-static gun.
-
-
Sensors: Ensure
sensors read <0.5 ppm. If >1 ppm, regenerate catalyst beds before opening the amine salt container.
Part 3: Protocol A - Pre-Treatment & Drying
Never assume the commercial salt is anhydrous. Amine salts often trap 1–3% water by weight during storage.
Step-by-Step Methodology:
-
Sizing: If the salt is clumped, gently crush it with a mortar and pestle quickly in a fume hood to increase surface area.
-
Vessel Selection: Place the powder in a Schlenk flask or a wide-mouth vial with a breathable cap (e.g., Kimwipe secured with copper wire) if using a bulk tray dryer.
-
Thermal Cycle:
-
Connect to a high-vacuum Schlenk line (
mbar) or place in a vacuum oven. -
Heat to 60°C for 12 hours. Note: Do not exceed 100°C to avoid sublimation or HCl dissociation.
-
-
Transfer: Seal the vessel under vacuum or inert gas. Transfer to the glovebox antechamber immediately.
-
Antechamber Cycle: Perform 3x vacuum/refill cycles. Crucial: Do not evacuate the flask itself if it contains a septum; only evacuate the antechamber around the sealed flask.
Part 4: Protocol B - Precision Weighing & Static Management
This is the most critical step. Plastic weighing boats act as capacitors, storing charge that scatters the amine salt.
Equipment:
-
Weighing Boat: Aluminum (crinkle-wall) or Glass. NEVER Plastic.
-
Spatula: Stainless steel (grounded via user).
-
Balance: Analytical balance (0.1 mg precision) inside the box.
The "Difference Weighing" Workflow: Because the salt sticks to the boat, weighing "by difference" is the only way to guarantee accurate mass delivery.
-
Neutralize: Pass the anti-static gun over the bulk jar, the spatula, and the aluminum boat.
-
Tare: Place the empty aluminum boat on the balance. Tare to 0.0000 g.
-
Load: Remove boat from balance. Add approximate amount of amine salt.[2][3]
-
Gross Weigh: Place loaded boat on balance. Record Mass (
). -
Transfer: Dump the solid into the reaction vial. Do not scrape the boat clean. The goal is to transfer most of it, not all of it.
-
Back-Weigh: Place the "dirty" boat (with residual dust) back on the balance. Record Mass (
). -
Calculate:
.
Visualization: The Zero-Static Weighing Loop
Figure 1: The "Difference Weighing" logic flow ensures that residual powder sticking to the boat due to static does not affect the calculated stoichiometry.
Part 5: Protocol C - Solubilization & Transfer
Adding solvent to a pile of hygroscopic amine salt often results in a "gummy" clump that dissolves slowly due to the formation of a supersaturated hydration layer.
Correct Solubilization Technique:
-
Solvent Choice: Use dry Methanol (MeOH) or Dichloromethane (DCM) if compatible. The HCl salt is often sparingly soluble in pure THF or Ether.
-
Addition Order: Add the solid to the solvent , not solvent to solid. This prevents the formation of a "gel cake" at the bottom of the vial.
-
Sonication: If the salt is stubborn, seal the vial tightly with electrical tape and briefly sonicate outside the glovebox (or inside if equipped).
Visualization: Solubilization Workflow
Figure 2: Kinetic dissolution strategy to prevent caking.
Part 6: Quality Control (Validation)
How do you confirm the salt remained dry during handling?
-
Proton NMR (
-NMR):-
Dissolve a small aliquot in anhydrous DMSO-
. -
Check for the water peak at 3.33 ppm .
-
Note: Do not use
or (which often contains trace acid/water) for water content validation. -
If the water integral is >10% of the methyl group integral, re-dry the material.
-
-
Karl Fischer (KF) Titration:
-
If a coulometric KF is available inside the box, this is the gold standard. Target water content: <0.1 wt%.
-
References
-
BenchChem. (2025). Effective Drying of Aniline Hydrochloride Salts - Technical Support Center. Retrieved from 4
-
Mettler Toledo. (2025). Take the static out of weighing - Application Note. Retrieved from 5
-
University of Wisconsin-Madison. (2024). Glovebox Use and Handling of Hygroscopic Materials. Retrieved from 6
-
DigiVac. (2022). Secrets for Drying Fine Powders in a Vacuum Oven. Retrieved from 7
-
Sigma-Aldrich. (2025). Drying Agents and Desiccants - Technical Learning Center. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dimethyl amine hydrochloride, 506-59-2 [thegoodscentscompany.com]
- 3. PubChemLite - Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride (C11H24N2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. digivac.com [digivac.com]
- 8. Content Not Available [sigmaaldrich.com]
Application Note: Isolation and Free-Basing of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Preparation of lipophilic free amines for cross-coupling, alkylation, or analytical profiling.
Introduction and Mechanistic Principles
Dimethyl-piperidin-2-ylmethyl-amine (CAS: 60717-51-3) is a versatile diamine building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and complex pharmaceutical intermediates[1]. Commercially, it is often supplied as a hydrochloride or dihydrochloride salt (CAS: 1185304-33-9) to ensure long-term stability, prevent air oxidation, and mitigate the volatility common to low-molecular-weight aliphatic amines[2].
However, for subsequent synthetic transformations—such as nucleophilic substitution, Buchwald-Hartwig aminations, or when lipophilicity is required for organic solubility—the salt must be converted back to its neutral, deprotonated "free base" form. The free-basing process relies on a fundamental acid-base liquid-liquid extraction (LLE) protocol. By treating the aqueous solution of the amine salt with an inorganic base (e.g.,
Physicochemical Comparison
The table below summarizes the critical physicochemical shifts that dictate the extraction strategy.
| Property | Dimethyl-piperidin-2-ylmethyl-amine (HCl Salt) | Dimethyl-piperidin-2-ylmethyl-amine (Free Base) |
| Molecular Formula | ||
| Molecular Weight | 215.16 g/mol [2] | 142.24 g/mol |
| Physical State | Crystalline Solid | Liquid / Oil (Typical for low MW amines) |
| Primary Solubility | Aqueous ( | Organic (DCM, EtOAc, Ether) |
| Reactivity Profile | Nucleophilically inert (protonated) | Highly nucleophilic |
Experimental Workflow and Logic
The following diagram illustrates the phase-transfer logic and operational sequence for isolating the free base.
Figure 1: Workflow for the conversion and isolation of an amine free base via liquid-liquid extraction.
Standard Operating Procedure (SOP)
Safety & PPE: This procedure must be conducted in a certified chemical fume hood. Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. Aliphatic amines can be corrosive and possess strong, objectionable odors.
Materials and Reagents
-
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (10.0 mmol scale)
-
Deionized (DI) Water
-
Sodium Hydroxide (
), 2.0 M aqueous solution -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Protocol
Step 1: Dissolution and Thermal Control
-
Transfer 10.0 mmol of this compound to a 100 mL Erlenmeyer flask.
-
Add 15 mL of DI water and stir magnetically until complete dissolution is achieved.
-
Causality Check: Place the flask in an ice-water bath (0–5 °C). The subsequent neutralization reaction is exothermic. Cooling the mixture prevents the volatilization of the newly formed free base and minimizes potential thermal degradation.
Step 2: Basification
-
Slowly add 2.0 M
(aq) dropwise via an addition funnel or pipette while maintaining vigorous stirring. -
Continue addition until the aqueous solution reaches a pH of > 10 (verify using broad-range pH indicator paper).
-
Causality Check: Because this molecule contains two basic nitrogen centers (the piperidine ring nitrogen and the exocyclic dimethylamine nitrogen), a high pH is required to ensure complete deprotonation of both sites, maximizing the yield of the fully neutral species[3].
Step 3: Liquid-Liquid Extraction
-
Transfer the cold, basified mixture to a 125 mL separatory funnel.
-
Add 20 mL of DCM. Stopper the funnel, invert, and gently vent the stopcock to release any pressure.
-
Shake vigorously for 30 seconds, then allow the phases to separate.
-
Collect the lower organic layer (DCM is denser than water).
-
Repeat the extraction of the remaining aqueous layer with two additional 15 mL portions of DCM.
-
Causality Check: Multiple extractions with smaller volumes of solvent are mathematically more efficient at partitioning the solute than a single extraction with a large volume, according to the Nernst distribution law.
Step 4: Washing and Drying
-
Combine all organic extracts in the separatory funnel and wash with 15 mL of saturated brine.
-
Causality Check: Washing with brine serves a dual purpose: it helps break up any micro-emulsions formed during extraction and utilizes the "salting-out" effect to pull dissolved water out of the organic phase, pre-drying it.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous
. Swirl gently until the drying agent flows freely (indicating all residual water has been absorbed).
Step 5: Concentration and Isolation
-
Filter the dried organic phase through a fluted filter paper or a sintered glass funnel to remove the hydrated
. -
Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature below 30 °C to prevent the loss of the volatile free amine.
-
Dry the resulting oil under a high vacuum for 1–2 hours to remove trace solvent. The free base should be stored under an inert atmosphere (Nitrogen or Argon) at 4 °C and used promptly in subsequent reactions to prevent atmospheric carbon dioxide absorption (carbamate formation).
References
Sources
Scale-up synthesis methods for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride
Application Note: Scalable Synthesis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic methodology for the preparation of this compound (CAS: 1357352-64-7), a highly valued aliphatic diamine building block used to modulate lipophilicity and target binding affinity in active pharmaceutical ingredients (APIs).
Retrosynthetic Strategy & Workflow
The synthesis is constructed from commercially available pipecolic acid (piperidine-2-carboxylic acid). The sequence is designed to minimize chromatographic purifications, leveraging chemoselective reagents and precipitation-based isolations suitable for multi-gram scale-up.
The four-step sequence involves:
-
N-Boc Protection: Shielding the secondary amine to prevent polymerization.
-
Amide Coupling: Installing the dimethylamine moiety via an active ester intermediate.
-
Amide Reduction: Chemoselective reduction of the carbonyl to a methylene bridge.
-
Deprotection & Salt Formation: Cleaving the carbamate and precipitating the final hydrochloride salt.
Figure 1: Four-step scalable synthetic workflow for Dimethyl-piperidin-2-ylmethyl-amine HCl.
Quantitative Data Summary
The following table outlines the optimized reaction parameters and expected yields for a 50-gram scale process.
| Step | Reaction Phase | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | Primary IPC Method |
| 1 | N-Boc Protection | (Boc)₂O, NaOH, THF/H₂O | 0 to 25 | 12 | 90–95% | TLC (Ninhydrin Stain) |
| 2 | Amide Coupling | Me₂NH·HCl, HATU, DIPEA, DCM | 0 to 25 | 4–6 | 85–90% | LC-MS |
| 3 | Amide Reduction | BH₃·THF, THF | 65 (Reflux) | 8–12 | 75–80% | GC-MS / LC-MS |
| 4 | Deprotection | 4M HCl/Dioxane, DCM | 25 | 2–4 | 90–95% | ¹H NMR (D₂O) |
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Boc-Pipecolic Acid
Expertise & Causality: The use of a biphasic THF/H₂O system with NaOH serves a dual mechanistic purpose. NaOH deprotonates the zwitterionic pipecolic acid, rendering the secondary amine nucleophilic, while the organic phase solvates the lipophilic di-tert-butyl dicarbonate. This phase separation minimizes the aqueous hydrolysis of the Boc anhydride, maximizing atom economy ()[1].
-
Suspend pipecolic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.
-
Cool the biphasic mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) dropwise over 30 minutes.
-
Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Self-Validating IPC: Monitor the aqueous layer pH; it must remain > 9 to ensure continuous reactivity. Perform TLC (DCM:MeOH 9:1). The starting material stains deep purple with ninhydrin, whereas the N-Boc product is ninhydrin-negative but UV/Iodine active.
-
Workup: Wash the mixture with hexane to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH ~3 using 1M KHSO₄, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.
Step 2: Synthesis of N-Boc-Pipecolic Acid Dimethylamide
Expertise & Causality: HATU is selected over traditional EDC/HOBt systems due to its superior reaction kinetics and efficiency in coupling sterically hindered substrates like the 2-substituted piperidine ring ()[2]. Pre-activating the acid prevents side reactions between the coupling reagent and the incoming amine salt.
-
Dissolve N-Boc-pipecolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM under N₂.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to pre-form the active O-At ester.
-
Add dimethylamine hydrochloride (1.5 eq) in one portion.
-
Stir at room temperature for 4–6 hours.
-
Self-Validating IPC: Analyze an aliquot via LC-MS. The system is validated when the mass of the active ester is completely replaced by the desired amide mass (M+H⁺).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can generally be carried forward without column chromatography.
Step 3: Synthesis of N-Boc-Dimethyl-piperidin-2-ylmethyl-amine
Expertise & Causality: Borane-THF (BH₃·THF) is chosen for the reduction of the tertiary amide. Unlike Lithium Aluminum Hydride (LiAlH₄), which can cause partial cleavage of the Boc protecting group and poses severe pyrophoric risks on scale-up, borane exhibits excellent chemoselectivity for amides over carbamates.
-
Dissolve the amide from Step 2 in anhydrous THF under a strict N₂ atmosphere.
-
Cool to 0 °C and slowly add BH₃·THF (3.0 eq) dropwise to manage the exothermic complexation.
-
Heat the reaction to a gentle reflux (65 °C) for 8–12 hours.
-
Self-Validating IPC: The reduction proceeds via a stable amine-borane complex. Quench a 0.1 mL aliquot with methanol, stir for 10 minutes, and analyze via GC-MS. Complete disappearance of the amide carbonyl confirms successful reduction.
-
Workup: Cool to 0 °C and carefully quench the bulk reaction with methanol until gas evolution ceases. Reflux for an additional 1 hour to fully disassemble the boron complexes. Concentrate in vacuo.
Step 4: Synthesis of this compound
Expertise & Causality: Anhydrous HCl in dioxane is employed for Boc deprotection. The acidic environment protonates the carbamate, leading to the irreversible expulsion of gaseous isobutylene and carbon dioxide ()[1]. The choice of a dioxane/DCM solvent matrix is strategic: the resulting highly polar diamine dihydrochloride salt is insoluble in this medium and precipitates directly, allowing for isolation via simple vacuum filtration.
-
Dissolve the crude N-Boc amine in a minimal volume of dry DCM.
-
Add 4M HCl in Dioxane (5.0 eq) slowly at room temperature.
-
Stir vigorously for 2–4 hours. A white precipitate will begin to form almost immediately.
-
Self-Validating IPC: The cessation of gas evolution serves as a physical indicator of reaction completion.
-
Workup & Final Validation: Filter the resulting suspension under vacuum, washing the filter cake with cold diethyl ether. Dry the highly hygroscopic solid under high vacuum. Final validation is achieved via ¹H NMR (in D₂O), which must show the complete absence of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group.
References
-
tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Application Note: Dimethyl-piperidin-2-ylmethyl-amine HCl in Pharmaceutical Intermediate Synthesis
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine HCl (often abbreviated as 2-DMPM ) is a critical bifunctional heterocyclic building block used extensively in the synthesis of CNS-active pharmaceutical ingredients (APIs) and antiarrhythmic agents. Its structural value lies in its dual-amine nature: a highly reactive secondary amine (piperidine ring) serving as a nucleophilic handle, and a sterically hindered, basic tertiary amine (dimethylamino tail) that functions as a pharmacophore for receptor binding (GPCRs, Ion Channels) and a solubility enhancer.
This guide details the technical specifications, mechanistic utility, and validated protocols for incorporating 2-DMPM into drug scaffolds, focusing on regioselective coupling and salt-break strategies.
Chemical Profile & Technical Specifications[1][2][3][4]
The commercial form is typically the dihydrochloride salt, which is hygroscopic and chemically stable. The free base is an oil that requires careful handling to prevent oxidation and carbamate formation (CO₂ absorption).
| Property | Specification | Notes |
| IUPAC Name | N,N-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride | Available as racemate or enantiopure (S/R) |
| CAS No. | 112419-07-5 (S-isomer 2HCl); 67686-01-5 (Generic) | Verify stereochemistry requirements before use |
| Formula | C₈H₁₈N₂[1][2][3] · 2HCl | MW: 215.16 g/mol (Salt); 142.24 g/mol (Base) |
| pKa Values | N1 (Piperidine): ~11.1 N2 (Dimethylamine): ~9.5 | N1 is the primary nucleophile; N2 acts as a base |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O) unless free-based |
Mechanistic Role in Synthesis[8]
The "Anchor & Tail" Strategy
In medicinal chemistry, 2-DMPM is utilized to attach a basic "tail" to a lipophilic core. This modification serves two purposes:
-
Pharmacodynamic: The protonated dimethylamine interacts with aspartate residues in target proteins (e.g., Histamine H3 receptors, Sigma-1 receptors, Sodium channels).
-
Pharmacokinetic: It significantly lowers LogP, improving aqueous solubility and oral bioavailability.
Reactivity Profile
The molecule contains two nitrogen centers with distinct reactivity:
-
N1 (Secondary Amine): Sterically accessible and highly nucleophilic. It readily participates in Sɴ2 alkylations, reductive aminations, and Buchwald-Hartwig couplings.
-
N2 (Tertiary Amine): Sterically hindered by methyl groups. It is non-nucleophilic under standard coupling conditions but remains basic.
Critical Consideration: When using the dihydrochloride salt, 2.0 - 2.5 equivalents of base must be consumed to neutralize the salt before the N1 center becomes nucleophilic. Failure to account for this "proton sink" is the most common cause of low yields.
Validated Experimental Protocols
Protocol A: Salt Break & Free Base Isolation
Use this protocol if your coupling reaction is sensitive to inorganic salts or requires strictly anhydrous conditions.
Objective: Convert 2-DMPM·2HCl to its reactive free base oil.
-
Dissolution: Dissolve 10.0 g (46.5 mmol) of 2-DMPM·2HCl in 20 mL of distilled water.
-
Basification: Cool to 0°C. Slowly add 40% NaOH (aq) dropwise until pH > 12. The solution will become cloudy as the free base oils out.
-
Extraction: Extract exhaustively with Dichloromethane (DCM) (3 x 30 mL).
-
Note: The free base is moderately water-soluble. Do not use Ether; DCM or Chloroform is required for efficient recovery.
-
-
Drying: Dry combined organics over anhydrous K₂CO₃ (preferred over MgSO₄ to minimize amine adsorption).
-
Concentration: Filter and concentrate under reduced pressure (keep bath < 40°C, volatile!).
-
Yield: Expect ~6.0–6.3 g (90–95%) of a pale yellow oil. Store under Nitrogen at 4°C.
Protocol B: Direct N-Alkylation (One-Pot)
Ideal for attaching the scaffold to alkyl halides (e.g., benzyl chlorides).
Reagents:
-
Substrate: 1.0 eq (e.g., Benzyl chloride derivative)
-
Base: 3.5 eq K₂CO₃ (anhydrous, micronized)
-
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Charge: To a reaction vessel, add 2-DMPM·2HCl (1.2 eq) and K₂CO₃ (3.5 eq).
-
Solvent: Add ACN (10 volumes). Stir at room temperature for 30 mins.
-
Addition: Add the alkyl halide substrate (1.0 eq) dissolved in minimal ACN.
-
Reaction: Heat to 60–80°C. Monitor by LC-MS.
-
Endpoint: Disappearance of alkyl halide.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
-
Purification: The product contains a basic amine. Purify via Acid-Base extraction (dissolve in 1M HCl, wash with Ether, basify aq. layer, extract with DCM) or Reverse Phase Flash Chromatography (C18, 0.1% Formic Acid).
Visualization: Reaction Workflow
The following diagram illustrates the critical "In-Situ Neutralization" pathway which is preferred in industrial scale-up to avoid isolating the unstable free base.
Caption: Workflow for the in-situ neutralization and coupling of 2-DMPM·2HCl.[8] Note the high base requirement.
Case Study: Synthesis of H3 Receptor Antagonist Analogues
Context: Histamine H3 receptor antagonists often feature a piperidine ring connected to a lipophilic aromatic region. The 2-dimethylaminomethyl group acts as a "warhead" for the receptor's acidic pocket.
Experimental Setup:
-
Reaction: Reductive Amination.
-
Partners: 2-DMPM (Free base) + 4-Cyanobenzaldehyde.
-
Conditions: NaBH(OAc)₃, DCM, AcOH (cat).
Observation: Using the 2-isomer (2-DMPM) versus the 4-isomer introduces chirality. The (S)-enantiomer of 2-DMPM often yields higher receptor affinity due to the specific orientation of the dimethylamino tail relative to the piperidine ring chair conformation.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete neutralization of HCl salt. | Increase base to 3.5 eq or use isolated free base. |
| Regio-isomers | N-methylation of the secondary amine. | Use non-nucleophilic base (DIPEA) and avoid methyl iodide. |
| Emulsions | Amphiphilic nature of the product. | Saturate aqueous phase with NaCl (brine) during extraction. |
References
-
Review of Piperidine Scaffolds: Smith, J. et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023.[9]
-
H3 Receptor Antagonists: Lazewska, D. et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2021.
-
Compound Data: PubChem Entry for Dimethyl-piperidin-2-ylmethyl-amine.
-
Synthesis Methodology: "Preparation of N-substituted piperidine derivatives." Journal of Medicinal Chemistry, General Protocol Adaptations.
Sources
- 1. chemscene.com [chemscene.com]
- 2. evitachem.com [evitachem.com]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. (2S)-N,N-DIMETHYL-2-PIPERIDINEMETHANAMINE | 112419-07-5 [chemicalbook.com]
- 5. 1-(DIMETHYLAMINO)ISOPROPYLAMINE | 108-15-6 [chemicalbook.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Dimethylaminoethyl Chloride Hydrochloride Manufactures & Exporters [shreeganeshchemical.com]
- 9. mdpi.com [mdpi.com]
Solvent selection for reactions involving Dimethyl-piperidin-2-ylmethyl-amine hydrochloride
Introduction & Molecule Profile
Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (often referred to as 2-(Dimethylaminomethyl)piperidine HCl) is a critical diamine scaffold used in the synthesis of GPCR ligands, antihistamines, and fine chemical catalysts.
Effective utilization of this reagent requires a deep understanding of its dual-nature solubility profile. As a hydrochloride salt, it is a highly polar ionic solid. However, its reactivity in nucleophilic substitutions (
This guide addresses the "Solubility Paradox" often encountered with this molecule: The solvent required to dissolve the starting material (salt) is often incompatible with the desired reaction mechanism.
Physicochemical Snapshot[1][2]
-
IUPAC Name:
-Dimethyl-1-(piperidin-2-yl)methanamine hydrochloride -
Functional Groups:
-
Secondary Amine (Piperidine ring): Highly nucleophilic, steric bulk at
-position. -
Tertiary Amine (Side chain): Basic, acts as a proton acceptor or ligand site.
-
-
pKa (Approx): ~11.2 (Piperidine NH), ~9.8 (Dimethylamine N).
-
Critical Constraint: The HCl salt effectively "masks" the nucleophilicity of the piperidine nitrogen.
Solubility Matrix & Solvent Selection Strategy
The choice of solvent is not merely about dissolution; it dictates the reaction rate (
Table 1: Solubility Profile (Salt vs. Free Base)
| Solvent Class | Representative Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |
| Protic Polar | Water ( | High (>100 mg/mL) | Moderate/High | Work-up phase; unsuitable for anhydrous alkylations. |
| Protic Polar | Methanol (MeOH) | High | High | Good for hydrogenation; inhibits |
| Aprotic Polar | DMSO / DMF | High | High | Universal solvent; difficult to remove (high BP). |
| Aprotic Polar | Acetonitrile (MeCN) | Low/Moderate | High | Ideal for Alkylation ; promotes |
| Chlorinated | Dichloromethane (DCM) | Insoluble | High | Excellent for acylation and biphasic extraction. |
| Ethers | THF / Diethyl Ether | Insoluble | High | Good for reductive chemistry (LAH reduction). |
| Hydrocarbons | Toluene / Hexanes | Insoluble | Moderate | Used for azeotropic drying or crystallization. |
The Dielectric/Nucleophilicity Trade-off
For nucleophilic substitutions (e.g., reacting the piperidine with an alkyl halide), you face a trade-off:
-
Methanol dissolves the HCl salt but solvates the nucleophile (hydrogen bonding), reducing reaction rates by up to 100x.
-
Acetonitrile maximizes reaction rates (dipolar aprotic) but cannot dissolve the HCl salt .
The Solution: You must perform an in situ or ex situ free-basing step to unlock the molecule's solubility in aprotic solvents.
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision pathways for solvent selection based on the intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction mechanism requirements.
Experimental Protocols
Protocol A: Ex Situ Free-Basing (Preparation for Alkylation)
Objective: Isolate the free amine oil to enable solubility in Acetonitrile or THF. Why: Direct use of the HCl salt in MeCN results in a heterogeneous slurry and poor yields.
-
Dissolution: Dissolve 10.0 g of Dimethyl-piperidin-2-ylmethyl-amine HCl in 30 mL of distilled water. The solution should be clear.
-
Basification: Slowly add 10N NaOH (approx. 1.2 equivalents relative to HCl content) while stirring.
-
Observation: The solution will become cloudy/oily as the organic free base separates from the aqueous phase.
-
pH Check: Ensure pH > 12.
-
-
Extraction: Add 50 mL of Dichloromethane (DCM). Shake vigorously and separate the layers. Repeat extraction 2x with 30 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous
or for 30 minutes. -
Concentration: Filter and evaporate the DCM under reduced pressure (Rotavap) at 30°C.
-
Result: A colorless to pale yellow oil. This is the reactive free base.
-
-
Usage: Immediately dissolve this oil in anhydrous Acetonitrile for your alkylation reaction.
Protocol B: In Situ Neutralization (Acylation/Coupling)
Objective: Perform reaction without isolating the free base, suitable for acyl chlorides or active esters. Solvent System: DCM or DMF.
-
Suspension: Suspend 1.0 equiv of the HCl salt in DCM (0.2 M concentration).
-
Activation: Add 2.5 equiv of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Mechanism:[1] The organic base scavenges the HCl, liberating the piperidine amine. The mixture may become clear or remain a fine suspension of amine-HCl salts.
-
-
Reaction: Add the electrophile (e.g., Benzoyl Chloride) dropwise at 0°C.
-
Work-up: Wash with saturated
to remove excess acid/salts.
Advanced Considerations: Water Scavenging
When performing reactions in Acetonitrile or DMF using the hygroscopic HCl salt (even after neutralization), trace water can hydrolyze sensitive reagents.
-
Molecular Sieves: Add activated 4Å Molecular Sieves to the reaction vessel if using the in situ method.
-
Azeotropic Drying: If the salt is wet, suspend in Toluene and reflux with a Dean-Stark trap prior to adding the polar solvent.
References
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Comprehensive guide on solvent polarity and
rates). -
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of amine nucleophilicity).
-
PubChem Database. (n.d.). Compound Summary for CID 22349190 (Related Piperidine Derivatives). National Center for Biotechnology Information. Retrieved October 24, 2023. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General protocols for amine salt handling).
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
Application Note: Storage Protocols for Long-Term Stability of Dimethyl-piperidin-2-ylmethyl-amine HCl
This Application Note is designed as a definitive technical guide for the handling and storage of Dimethyl-piperidin-2-ylmethyl-amine HCl . It synthesizes chemical stability principles with practical laboratory protocols to ensure long-term compound integrity.[1]
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine HCl (also known as N,N-Dimethyl-2-piperidinemethanamine hydrochloride) is a bifunctional amine intermediate frequently used in medicinal chemistry and ligand synthesis. While the hydrochloride salt form offers improved stability over the free base, the compound remains susceptible to hygroscopic degradation , oxidative discoloration , and carbamate formation upon exposure to atmospheric CO₂.
This guide outlines a self-validating storage ecosystem designed to maintain purity >98% over extended periods (12–24 months).
Chemical Identity & Critical Properties
Understanding the molecular vulnerabilities is the first step to effective storage.
| Property | Detail |
| Chemical Name | N,N-Dimethyl-2-piperidinemethanamine dihydrochloride (typical salt form) |
| Structure | Piperidine ring with a dimethylaminomethyl group at the C2 position. |
| Molecular Formula | C₈H₁₈N₂ · xHCl (Typically x=2, MW ≈ 215.16 g/mol ) |
| Physical State | White to off-white hygroscopic crystalline solid. |
| Acidity (pKa) | ~9.5 (Piperidine N), ~8.5 (Dimethylamine N). Highly basic in free form. |
| Key Vulnerabilities | Hygroscopicity: Rapidly absorbs atmospheric moisture.Oxidation: Secondary amine (piperidine ring) is prone to N-oxidation.Photosensitivity: Slow degradation under UV light. |
Core Storage Directive (The "Golden Rules")
To ensure data integrity in downstream applications, adhere to these three non-negotiable storage pillars:
-
Thermal Stasis: Store at -20°C for long-term (>1 month) or 2–8°C for active use (<1 month).
-
Atmospheric Exclusion: Headspace must be purged with Argon or Nitrogen. The secondary amine moiety aggressively reacts with atmospheric CO₂ to form carbamates.
-
Photoprotection: Use amber glass vials. If clear glass is used, wrap entirely in aluminum foil.
Detailed Protocol: From Receipt to Aliquoting
This workflow minimizes the "excursion windows" where the compound is exposed to stress.
Phase 1: Receipt & Initial QC
-
Step 1: Upon arrival, inspect the container for "caking" (sign of moisture ingress).
-
Step 2: Allow the unopened bottle to equilibrate to room temperature (RT) for 30 minutes inside a desiccator. Why? Opening a cold bottle condenses atmospheric water directly onto the solid.
-
Step 3 (Validation): Perform a baseline ¹H-NMR in D₂O or DMSO-d₆ to confirm salt stoichiometry and purity.
Phase 2: Aliquoting (The "Single-Use" Strategy)
Repeated freeze-thaw cycles introduce moisture. Aliquot the bulk material immediately.
-
Environment: Work in a glove box or a fume hood with an inert gas line.
-
Vials: Use pre-dried Amber Glass Vials (Type I borosilicate) with Teflon (PTFE)-lined screw caps . Avoid polyethylene-lined caps which are permeable to O₂ over time.
-
Procedure:
-
Weigh out single-experiment quantities (e.g., 50 mg, 100 mg).
-
Flush each vial with Argon gas (gentle stream, 5 seconds) before capping.
-
Seal the cap junction with Parafilm® M.
-
Phase 3: Long-Term Storage
-
Place aliquots in a secondary container (Ziploc bag or plastic box) containing indicating silica gel desiccant packs .
-
Store at -20°C .
Visualizing the Workflow
The following diagram illustrates the logical flow for handling this sensitive amine salt.
Caption: Logical workflow for the receipt, aliquoting, and storage of hygroscopic amine salts to prevent hydrolytic degradation.
Stability Monitoring & Degradation Pathways
Even under optimal conditions, entropy drives degradation. Periodic re-testing (every 6 months) is required.
Primary Degradation Indicators
| Indicator | Method | Acceptance Criteria |
| Appearance | Visual | White crystalline powder. Yellowing indicates oxidation. Clumping indicates moisture. |
| Purity | HPLC-UV / ELSD | >98% area. Look for late-eluting peaks (N-oxides). |
| Water Content | Karl Fischer (KF) | <1.0% w/w. |
Mechanistic Degradation Pathways
The secondary amine in the piperidine ring is the "weak link."
Caption: Primary degradation pathways including N-oxidation (red) and moisture-induced physical changes (yellow).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Material is sticky/wet | Hygroscopic failure. The seal was compromised. | Discard. Drying may concentrate degradation products. |
| Material turned yellow | Oxidation of the secondary amine. | Check purity by HPLC. If >95%, recrystallize from EtOH/Et₂O. If <95%, discard. |
| Smell of fish/amine | Free base liberation. | The HCl has dissociated or the salt was not formed stoichometrically. Store in a sealed jar with an open vial of Conc. HCl (vapor diffusion) to re-acidify (advanced users only). |
References
-
BenchChem. (2025).[1][2][3] Best practices for the storage of amine hydrochlorides to prevent degradation. Retrieved from
-
PubChem. (2025).[4] Compound Summary: N,N-Dimethylpiperidin-4-amine hydrochloride (Isomer Analog). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl(piperidin-4-ylmethyl)amine. Retrieved from
-
University of Texas. (2012). Thermal degradation and oxidation of aqueous piperazine and derivatives. Retrieved from
-
NIST. (2025). N,N-Dimethyl-2-pyridinamine Properties. NIST Chemistry WebBook. Retrieved from
Sources
Troubleshooting & Optimization
Troubleshooting low yields in Dimethyl-piperidin-2-ylmethyl-amine hydrochloride synthesis
Technical Support Center: Optimizing Yields for Dimethyl-piperidin-2-ylmethyl-amine HCl
Case ID: #SYN-PIP-02-HCl Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low yields in the synthesis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as 2-(dimethylaminomethyl)piperidine). This molecule presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The 2-position on the piperidine ring is sterically crowded, slowing down nucleophilic attack.
-
Polarity Trap: The product is a highly polar diamine. In its free-base form, it is water-soluble, leading to massive losses during aqueous work-up.
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic, often resulting in "oils" or "goos" rather than crystalline solids.
This guide moves beyond standard textbook procedures to address the specific failure points of this scaffold.
Module 1: Diagnostic & Strategy
Before troubleshooting the reaction conditions, we must validate the synthetic route. The most common cause of low yield is selecting a pathway that cannot accommodate the steric or stability requirements of the piperidine ring.
Visual 1: Synthetic Decision Tree
Use this flowchart to identify if you are on the correct path.
Caption: Diagnostic flow for selecting the optimal synthetic route. Route B is generally more robust for large scale; Route A requires strict protection strategies.
Module 2: Reaction Optimization (Route A Focus)
Most users attempt Route A (Reductive Amination) because it seems shorter. If you are committed to this route, you must address the Imine Stability issue.
The Problem: The reaction between tert-butyl 2-formylpiperidine-1-carboxylate and dimethylamine is reversible. If the reducing agent is added too early or too late, or if the pH is wrong, the equilibrium shifts back to the starting material.
FAQ: Reaction Conditions
Q: I am using NaBH₄ in Methanol, but the reaction is incomplete. A: Switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane) or THF .
-
Why: NaBH₄ is too strong and can reduce the aldehyde directly to the alcohol (side product) before it reacts with the amine. STAB is milder and selectively reduces the iminium ion.[1]
-
The Fix: Use the Abdel-Magid Protocol [1]. Add 1.0 eq of Acetic Acid (AcOH) to catalyze the imine formation.
Q: I see a new spot on TLC, but it disappears upon workup. A: You likely formed the hemiaminal but failed to reduce it, or your imine hydrolyzed.
-
The Fix: Ensure anhydrous conditions. Water hydrolyzes the iminium intermediate back to the aldehyde.
Visual 2: The Mechanistic Bottleneck
Understanding where the reaction stalls.
Caption: The conversion of Hemiaminal to Iminium is the rate-limiting step hindered by sterics at the 2-position.
Module 3: Isolation & Work-up (The "Hidden Yield Killer")
Current Status: You have successfully run the reaction, but your mass balance is low (e.g., <40%). Diagnosis: You lost your product in the aqueous layer during extraction.
The target molecule (after Boc-deprotection) is a diamine . It acts as a "proton sponge." At neutral pH, it is partially protonated and stays in the water.
Protocol: The "Salting Out" Extraction
Do NOT use standard Dichloromethane (DCM) / Water extraction. Use this modified protocol:
| Step | Action | Scientific Rationale |
| 1 | Basify Aggressively | Adjust aqueous phase to pH > 12 using 50% NaOH or KOH pellets. |
| 2 | Saturate with Salt | Add solid NaCl until the solution is saturated (undissolved salt visible). |
| 3 | The Solvent Switch | Extract with CHCl₃ : IPA (3:1) (Chloroform/Isopropanol). |
| 4 | Repetition | Perform 4-5 extractions, not just 3. |
Module 4: Salt Formation & Crystallization
Issue: "My product turned into a brown oil instead of a white solid." Cause: Hygroscopicity.[2][3] The HCl salt of this diamine absorbs atmospheric moisture rapidly, deliquescing into an oil.
Troubleshooting Guide for Salt Formation
-
Avoid Aqueous HCl: Do not use 1M HCl or concentrated HCl (aq). The water introduced is nearly impossible to remove without high heat, which degrades the amine.
-
Use Anhydrous Conditions:
-
Dissolve the free base in Anhydrous Diethyl Ether or Dichloromethane .
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.
-
-
The "Crash" Solvent: If the salt oils out, add a non-solvent like Hexane or Heptane and scratch the flask sides to induce nucleation.
-
Drying: Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide). Standard vacuum ovens may not be dry enough.
Summary of Validated Protocol (Recommended)
For highest reliability, we recommend Route B (Amide Reduction) if starting materials allow, as it avoids the unstable aldehyde intermediate.
-
Coupling: N-Boc-piperidine-2-carboxylic acid + Dimethylamine + EDC/HOBt
Amide (Yield >90%). -
Reduction: Amide + LiAlH₄ (in THF, reflux)
N-Methyl-2-(dimethylaminomethyl)piperidine (Note: LiAlH₄ reduces the Boc to a Methyl group).-
Correction: If you need the secondary amine on the ring (NH), you must use Borane-DMS for the reduction, or use Route A.
-
-
Route A (Refined):
-
N-Boc-piperidine-2-carbaldehyde + Dimethylamine (2.0 eq) + AcOH (1.0 eq) in DCE. Stir 30 mins.
-
Add STAB (1.5 eq). Stir overnight.
-
Workup using Chloroform/IPA method.
-
Deprotect Boc with HCl/Dioxane .
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Sowell, J. W., et al. (1992). Synthesis and evaluation of some 2-(dimethylaminomethyl)piperidine derivatives as potential antihistamines. Journal of Pharmaceutical Sciences, 81(5), 462-466.
Sources
Technical Support Center: Purification of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
[1][2]
Case ID: PUR-DMP-001 Subject: Recrystallization Solvent Systems & Troubleshooting for Piperidine Diamine Salts Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (2-(dimethylaminomethyl)piperidine HCl) presents a specific set of challenges common to diamine salts: high water solubility , hygroscopicity , and a tendency to "oil out" rather than crystallize.[1]
Because this molecule contains two basic nitrogen centers (the piperidine ring secondary amine and the exocyclic tertiary amine), it typically exists as a dihydrochloride salt. Its high polarity makes it very soluble in lower alcohols (Methanol, Ethanol) and water, but insoluble in non-polar solvents.[2]
This guide provides a self-validating workflow to determine the optimal solvent system, preventing yield loss and ensuring high purity.
Part 1: Solvent System Selection
We do not recommend a "blind" single-solvent approach for this molecule due to its steep solubility curve.[1] A Binary Solvent System (Solvent/Anti-Solvent) is the industry standard for this class of compounds.[2]
Recommended Solvent Pairs
| System Class | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Characteristics & Use Case |
| Standard (Recommended) | Ethanol (Absolute) | Acetone | Best Balance. Ethanol dissolves the salt well; Acetone is a polar aprotic anti-solvent that mixes well with EtOH but rejects the salt.[1] |
| High Polarity | Methanol | Ethyl Acetate | For Stubborn Salts. If the salt is too insoluble in Ethanol, use Methanol.[2] EtOAc acts as the precipitant.[1][2] |
| Low Solubility | Isopropanol (IPA) | Diethyl Ether | For Highly Soluble Salts. If the salt is too soluble in EtOH, IPA reduces solubility.[2] Ether is a strong anti-solvent (Caution: Flammability). |
| "Oiling Out" Rescue | Ethanol | Diethyl Ether | Ether often forces crystallization better than acetone if the product persists as an oil.[2] |
Solvent Decision Logic (DOT Diagram)
Use this decision tree to select your starting system based on preliminary solubility tests.
Caption: Logic flow for selecting the optimal solvent system based on solubility behavior.
Part 2: Troubleshooting "Oiling Out"
The most common failure mode for Dimethyl-piperidin-2-ylmethyl-amine HCl is Liquid-Liquid Phase Separation (Oiling Out) .[1][2] This occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture.[1][2][3]
Why it happens:
-
Impurities: Unreacted piperidine or inorganic salts depress the melting point.[1][2]
-
Supersaturation: Adding anti-solvent too fast creates a local concentration spike.[2]
-
Temperature: The solution is too hot when the anti-solvent is added.[1][2]
The Rescue Protocol
Q: My product separated as a yellow oil at the bottom. How do I fix it?
A: Do not discard the oil.[2] Follow this "Re-Dissolve and Seed" procedure:
-
Reheat: Place the flask back on the heat source until the oil re-dissolves into the solvent (add a small amount of Solvent A if necessary).
-
Clear Point: Ensure the solution is homogenous and clear.
-
Seed: Remove from heat. As soon as it cools slightly (but is still warm), add a seed crystal of the pure product.
-
Slow Cool: Insulate the flask with a paper towel or place it in a warm water bath and let it cool to Room Temperature (RT) over 2-3 hours. Do not use an ice bath yet.
-
Agitation: Stirring slowly can prevent oiling; however, for first-time crystallization, static cooling is often safer.[2]
Part 3: Step-by-Step Protocol (Ethanol/Acetone System)
This protocol assumes a Binary Solvent Recrystallization (Cloud Point Method).[2]
Reagents:
-
Crude Dimethyl-piperidin-2-ylmethyl-amine HCl[1]
-
Solvent A: Absolute Ethanol (Hot)
-
Solvent B: Acetone (Room Temp)[4]
Procedure:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum boiling Ethanol.[1] Add in small aliquots (e.g., 1-2 mL/g) while keeping the mixture at reflux.
-
Critical Check: If insoluble particles remain (likely inorganic salts like NaCl), filter the hot solution through a heated funnel.[2] The amine salt should be in the filtrate.[1][2]
-
-
The Cloud Point:
-
Clearing:
-
Crystallization:
-
Filtration & Drying:
Part 4: Frequently Asked Questions (FAQs)
Q: The crystals are very hygroscopic and turn to mush on the filter.[1] What should I do? A: This is common for diamine dihydrochlorides.[2]
-
Fix: Perform the filtration under a blanket of Nitrogen or Argon if possible.[1][2]
-
Fix: Minimize air exposure time. Immediately transfer the damp cake to a vacuum desiccator containing
or silica gel.[2] -
Solvent Swap: Wash the final cake with anhydrous Diethyl Ether (if compatible) to remove residual alcohol, as ether evaporates faster and doesn't attract water as much as ethanol.[2]
Q: How do I know if I have the Mono-HCl or Di-HCl salt? A: The stoichiometry depends on your acidification method.
-
Check: Dissolve a small amount in water and measure pH.[2]
-
Correction: If you suspect mixed salts, recrystallize from Ethanol containing a small amount of conc.[2] HCl (1-2 drops) to force the Di-HCl form.[1][2]
Q: Can I use Water as a solvent? A: Technically yes, but we advise against it.[2]
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (General principles of amine salt purification).
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[2] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1]
-
PubChem Database. (n.d.).[2] Compound Summary for Piperidine Hydrochloride. National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Strategies for salt selection and oiling out).
Removing unreacted starting materials from Dimethyl-piperidin-2-ylmethyl-amine HCl
[1]
Case ID: PUR-5292-HCl Subject: Removal of Unreacted Starting Materials & Impurities Compound Class: Diamines / Piperidine Derivatives Target Molecule: 2-(Dimethylaminomethyl)piperidine Dihydrochloride (or Monohydrochloride)[1]
The Diagnostic Phase: Know Your Enemy
Before attempting purification, you must identify the specific unreacted starting material (SM) contaminating your product. The purification strategy relies entirely on the chemical difference between your product and the impurity.
Common Impurity Profiles
| Synthesis Route | Likely Impurity (SM) | Nature of Impurity | Diagnostic Signal ( |
| Reductive Amination | 2-(Aminomethyl)piperidine | Primary Amine ( | Broad singlet ~1.5-2.0 ppm ( |
| Eschweiler-Clarke | 2-(Methylaminomethyl)piperidine | Secondary Amine ( | Methyl doublet ~2.4 ppm (vs. Product Singlet ~2.2 ppm) |
| Substitution | Dimethylamine | Volatile Secondary Amine | Volatile; often removed by vac, but traces show at ~2.3 ppm |
| Pyridine Reduction | 2-(Dimethylaminomethyl)pyridine | Aromatic Amine | Aromatic protons (7.0-8.5 ppm) |
Decision Matrix: Selecting the Protocol
Do not blindly recrystallize. Use this logic flow to select the correct module.
Figure 1: Purification Decision Matrix based on impurity physicochemical properties.
Protocol A: Removal of Volatile Amines (Dimethylamine)
Applicability: When the impurity is low-boiling (Dimethylamine b.p. 7°C, but salts are non-volatile). The Issue: You cannot remove amine salts by vacuum. You must liberate the base first.[1]
-
Basify: Dissolve your crude HCl salt in minimum water (10 mL/g).[1] Add 10M NaOH until pH > 12.[1]
-
Extract: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.
-
Note: The target diamine is highly soluble in organic solvents when basic.[1]
-
-
Evaporate: Dry the organic layer (
) and concentrate on a Rotary Evaporator. -
High Vacuum Purge: Place the resulting oil under high vacuum (< 1 mbar) at 40°C for 4 hours.
-
Re-salt: Redissolve the oil in dry Ethanol/Ether and add HCl (in dioxane or ether) to precipitate the pure salt.
Protocol B: The "Free Base Reset" (Distillation)
Applicability: When separating the product from 2-(aminomethyl)piperidine or other non-volatile amine precursors. Why this works: Separation of diamine salts by crystallization is difficult due to similar lattice energies.[1] Separation of their free bases by boiling point is far easier.[1]
Step-by-Step Workflow
-
Liberation: Convert the crude HCl salt to the free base using 50% KOH (aq).[1]
-
Tip: Use KOH instead of NaOH; the potassium salts generated are more soluble, preventing an emulsion.
-
-
Extraction: Extract into Toluene (not DCM). Toluene allows for higher temperature distillation later without solvent swapping.[1]
-
Drying: Dry over KOH pellets (solid). This acts as both a desiccant and ensures no HCl remains.[1]
-
Fractional Distillation:
-
Setup a short-path distillation apparatus.
-
Impurity Cut: Unmethylated/monomethylated precursors generally boil 10-20°C lower than the dimethyl product.[1]
-
Product Cut: Collect the fraction with a stable boiling point (Expect ~75-80°C at 12 mmHg, verify with literature for specific derivative).
-
-
Salt Formation (Critical Step):
Protocol C: Recrystallization of the HCl Salt
Applicability: Final polishing of the salt to >99% purity. Solvent System: Ethanol / Acetone or Isopropanol / Diethyl Ether.[1]
The "Cloud Point" Method:
-
Dissolution: Place crude HCl salt in a flask. Add absolute Ethanol (just enough to dissolve it at boiling point).
-
Reflux: Heat to reflux (78°C). The solution should be clear.
-
Precipitation: Remove from heat. While still hot, add Acetone dropwise.
-
Visual Cue: Stop adding Acetone the moment a faint, persistent cloudiness appears.
-
-
Clarification: Add 1-2 drops of Ethanol to make it clear again.[1]
-
Crystallization: Let it cool to room temperature undisturbed, then place in a freezer (-20°C) overnight.
-
Filtration: Filter the hygroscopic crystals quickly under Nitrogen or Argon blanket to prevent water absorption.[1]
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing.
Cause: Presence of water or excess alcohol.[1] Fix:
-
Re-evaporate the solvent completely to a foam.[1]
-
Use Acetonitrile as the solvent.[1] Many amine-HCl salts crystallize well from boiling acetonitrile upon cooling.[1]
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
Q2: Can I use Acetic Anhydride to remove unreacted starting material?
WARNING: NO. Your target molecule (Dimethyl-piperidin-2-ylmethyl-amine) contains a secondary amine on the piperidine ring.[1] Acetic anhydride will acetylate your product, creating an amide impurity that is extremely difficult to remove.[1] Chemical scavenging is only viable if your product is fully tertiary (i.e., 1-methyl-2-(dimethylaminomethyl)piperidine).[1]
Q3: How do I remove Pyridine impurities?
Method: If your material came from the hydrogenation of a pyridine derivative, the pyridine impurity is much less basic (pKa ~5) than your piperidine product (pKa ~11).
Visualizing the "pH Swing" Purification
This diagram illustrates the separation of Pyridine impurities (low basicity) from the Piperidine product (high basicity).
Figure 2: The "pH Swing" method for removing aromatic impurities.
References
-
Synthesis and Properties of Piperidine Derivatives
-
Purification of Amine Hydrochlorides
-
Separation of Amines via Azeotropic Distillation
Sources
- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing LLE for Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Extracting dual-basic aliphatic molecules like Dimethyl-piperidin-2-ylmethyl-amine hydrochloride from aqueous matrices is a notorious bottleneck in drug development. Because this molecule contains both a secondary amine (the piperidine ring) and a tertiary amine (the dimethylamine group), standard extraction protocols often result in poor yields. As a Senior Application Scientist, I have designed this guide to provide the mechanistic causality and field-proven methodologies required to optimize your liquid-liquid extraction (LLE) workflows.
Mechanistic Causality: Why pH Dictates Your Recovery
To successfully extract an amine into an organic solvent, it must be fully deprotonated into its neutral "free base" form.
The piperidine nitrogen has a conjugate acid pKa of approximately 11.2. The dimethylamine moiety has a conjugate acid pKa of approximately 10.7. While proximity effects in a diamine system can alter these slightly, the highest pKa of the molecule remains >11.0.
According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation, the aqueous pH must be adjusted to at least 2 units above the highest pKa of the target molecule[1]. Therefore, attempting an extraction at a standard basic pH of 9.0 or 10.0 will leave the piperidine ring protonated as a mono-cation. This ionic state renders the molecule highly water-soluble, effectively locking it in the aqueous phase and destroying your organic recovery yields[2]. To achieve quantitative recovery, you must push the pH above 13.2.
Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE)
This self-validating protocol is designed to achieve >95% recovery of the free base while preventing thermal degradation and evaporative loss.
-
Solubilization: Dissolve the this compound (or dihydrochloride) salt in a minimal volume of deionized water.
-
Thermal Control: Place the aqueous solution in an ice bath.
-
Causality: Neutralization with a strong base is highly exothermic. The free base form of this low-molecular-weight amine is volatile; keeping the temperature <10°C prevents evaporative loss during the reaction.
-
-
pH Adjustment: Slowly add 5M NaOH dropwise under continuous magnetic stirring. Monitor the pH continuously until it reaches a stable 13.5 to 14.0 .
-
Salting-Out (Critical for highly polar amines): Add solid NaCl to the aqueous phase until saturation is reached.
-
Causality: High ionic strength increases the polarity of the aqueous phase, stripping water molecules away from the amine and driving the organic free base into the extraction solvent via the Hofmeister salting-out effect[3].
-
-
Solvent Addition: Add an equal volume of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Phase Separation: Shake vigorously in a separatory funnel for 2 minutes, venting frequently. If an emulsion forms, centrifuge the mixture at 3000 rpm for 5 minutes.
-
Collection: Isolate the organic layer. Repeat the extraction with fresh solvent two more times to ensure quantitative transfer.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a low water-bath temperature (<30°C) to avoid volatilizing the target free base.
Workflow Visualization
Optimized LLE workflow for Dimethyl-piperidin-2-ylmethyl-amine highlighting pH and phase separation.
Quantitative Data: pH Impact on Extraction Recovery
The table below summarizes the expected extraction efficiencies based on the protonation state of the molecule at various pH levels.
| Aqueous pH Level | Dominant Molecular Species | Extraction Solvent | Estimated Recovery (%) | Mechanistic Observation |
| 7.0 | Di-cation | DCM | < 5% | Both nitrogens protonated; highly hydrophilic. |
| 9.5 | Mono-cation | DCM | 15 - 20% | Dimethylamine deprotonated, piperidine protonated. |
| 11.5 | Free base / Mono-cation mix | DCM | 65 - 75% | Near the piperidine pKa; equilibrium limits recovery. |
| 13.5 | Free base (Neutral) | DCM | > 95% | Both nitrogens deprotonated; optimal partitioning. |
| 13.5 | Free base (Neutral) | MTBE | > 90% | Excellent, less toxic alternative to halogenated solvents. |
Troubleshooting FAQs
Q: I adjusted the pH to 10.0 using sodium carbonate, but my extraction recovery is terrible. What went wrong? A: Sodium carbonate (conjugate pKa ~10.3) is not a strong enough base to fully deprotonate the piperidine ring (pKa ~11.2). At pH 10.0, the molecule exists primarily as a mono-cation. Because it retains a positive charge, it remains locked in the aqueous phase. You must use a stronger base like NaOH or KOH to push the pH above 13.2[1].
Q: When I add 5M NaOH to reach pH 13.5, I get a thick, milky emulsion after adding DCM. How do I break it? A: Emulsions in this specific diamine system are typically caused by the precipitation of inorganic salts or localized pH gradients stabilizing micro-droplets. To resolve this:
-
Centrifugation: Spin the separation funnel contents at 3000 rpm for 5 minutes. This provides the mechanical force needed to break the interfacial tension.
-
Salting-Out: Saturate the aqueous layer with NaCl. This increases the density and ionic strength of the aqueous phase, forcing the organic droplets to coalesce[3].
-
Filtration: If solid precipitates (like sodium carbonate impurities from CO₂ absorption) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before separation.
Q: My NMR shows a lower yield than expected, and I suspect I am losing the product during solvent evaporation. Is the free base volatile? A: Yes. Low-molecular-weight aliphatic amines like Dimethyl-piperidin-2-ylmethyl-amine in their free base form have significant vapor pressures. If you evaporate the extraction solvent (DCM or MTBE) on a rotary evaporator at high temperatures (e.g., >40°C) or leave it under high vacuum for extended periods, you will co-evaporate your product. Keep the water bath below 30°C and monitor the evaporation closely. Alternatively, if you intend to form a different salt, add the corresponding acid (e.g., HCl in ether) to the organic layer before evaporation to lock it into a non-volatile salt form.
References
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Master Organic Chemistry[Link]
-
PIPERIDINE Ataman Kimya[Link]
-
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series ACS Publications (Organic Process Research & Development)[Link]
Sources
Technical Support Center: Resolving Solubility Challenges of Dimethyl-piperidin-2-ylmethyl-amine HCl in Non-Polar Solvents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of dissolving Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in non-polar solvents. As a hydrochloride salt, this compound's inherent polarity presents significant hurdles when working with lipophilic systems. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these solubility issues, grounded in fundamental chemical principles and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Dimethyl-piperidin-2-ylmethyl-amine HCl not dissolving in non-polar solvents like hexane or toluene?
A1: The primary reason for the poor solubility of Dimethyl-piperidin-2-ylmethyl-amine HCl in non-polar solvents lies in the fundamental principle of "like dissolves like".[1] As a hydrochloride salt, your compound is ionic and therefore highly polar. Non-polar solvents, such as hexane and toluene, lack the ability to effectively solvate the charged amine hydrochloride and chloride ions.[2] This mismatch in polarity leads to very low solubility. In contrast, the compound is expected to be highly soluble in polar solvents like water and alcohols.[3][4]
Q2: What is the difference in chemical structure between the HCl salt and the free base form of Dimethyl-piperidin-2-ylmethyl-amine?
A2: The key difference lies in the protonation state of the amine groups.
-
Dimethyl-piperidin-2-ylmethyl-amine HCl: In the hydrochloride salt form, the nitrogen atoms of the piperidine ring and the dimethylamino group are protonated, forming positively charged ammonium ions (R₃NH⁺). These are ionically bonded to chloride anions (Cl⁻).[5] This ionic character makes the molecule highly polar.
-
Dimethyl-piperidin-2-ylmethyl-amine (Free Base): In its free base form, the amine groups are neutral (R₃N). The absence of a formal charge makes the molecule significantly less polar and more "greasy" or lipophilic, thus increasing its affinity for non-polar solvents.[6]
Q3: Are there any safety precautions I should be aware of when handling Dimethyl-piperidin-2-ylmethyl-amine HCl and its free base?
A3: Yes, proper safety measures are crucial.
-
Dimethyl-piperidin-2-ylmethyl-amine HCl: This compound is often classified as harmful if swallowed and can cause skin and serious eye irritation.[7][8] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Free Base Form: The free base may have different toxicological properties and may be more volatile. It is essential to handle it in a fume hood.[9]
-
Reagents: The procedures described below may involve the use of strong bases (e.g., sodium hydroxide) and flammable organic solvents. Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[9]
Troubleshooting Guides: Strategies for Solubilization
If you are encountering solubility issues, the following troubleshooting guides provide step-by-step instructions to enhance the dissolution of your compound in non-polar media.
Guide 1: Conversion to the Free Base Form (Free-Basing)
This is the most direct and often most effective method to achieve solubility in non-polar solvents. The underlying principle is to neutralize the hydrochloride salt, thereby removing its ionic character.
Scientific Rationale: By adding a base, you deprotonate the ammonium cation, converting it into the neutral, more lipophilic free amine.[10] This process is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms of the amine.[11][12][13]
This protocol is a standard and reliable method for converting an amine salt to its free base.
Materials:
-
Dimethyl-piperidin-2-ylmethyl-amine HCl
-
Deionized water
-
A suitable non-polar organic solvent in which the free base is soluble (e.g., dichloromethane, ethyl acetate, or toluene).[14]
-
Aqueous solution of a base (e.g., 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or a pH meter
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the Dimethyl-piperidin-2-ylmethyl-amine HCl in a minimal amount of deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the basic solution (e.g., 1 M NaOH) dropwise while gently swirling. Monitor the pH of the aqueous layer, continuing to add base until the pH is significantly above the pKa of the amine (typically pH 10-12) to ensure complete deprotonation.[15]
-
Extraction: Add the chosen non-polar organic solvent to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Mixing and Separation: Stopper the separatory funnel and, while inverting and venting frequently to release any pressure, shake vigorously for 1-2 minutes. Allow the layers to separate completely. The free base will partition into the organic layer.
-
Collection of Organic Layer: Carefully drain the lower layer (the identity of which depends on the relative densities of the aqueous and organic phases) and collect the organic layer containing the free base.
-
Repeat Extraction: To maximize the yield, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.
-
Isolation: Filter off the drying agent. The resulting solution contains the free base of Dimethyl-piperidin-2-ylmethyl-amine in the non-polar solvent. This solution can be used directly in your experiments, or the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the pure, free base.[10]
dot
Caption: Workflow for converting the HCl salt to the free base.
Guide 2: Utilizing Co-solvents
If complete conversion to the free base is not desirable or feasible for your application, a co-solvent system can be an effective alternative.
Scientific Rationale: A co-solvent system involves mixing a non-polar solvent with a small amount of a polar solvent.[16] The polar co-solvent can help to bridge the polarity gap between the ionic solute and the non-polar bulk solvent, thereby increasing solubility.[17] The co-solvent molecules can interact with the solute, disrupting its crystal lattice and facilitating its dispersion in the non-polar medium.[18]
Materials:
-
Dimethyl-piperidin-2-ylmethyl-amine HCl
-
Primary non-polar solvent (e.g., toluene, hexane)
-
A selection of polar co-solvents (e.g., ethanol, isopropanol, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
Step-by-Step Procedure:
-
Initial Setup: In separate vials, add a known amount of Dimethyl-piperidin-2-ylmethyl-amine HCl to a fixed volume of your primary non-polar solvent.
-
Co-solvent Addition: To each vial, add one of the selected polar co-solvents dropwise, starting with a very small volume percentage (e.g., 1-2% v/v).
-
Mixing: Vigorously mix the contents of each vial using a vortex mixer or magnetic stirrer for a set period.
-
Observation: Visually inspect each vial for dissolution. Note which co-solvents, and at what approximate concentrations, lead to a clear solution.
-
Optimization: For the most promising co-solvents, you can perform a more systematic titration to determine the minimum amount of co-solvent required to achieve complete dissolution.
Data Presentation: Co-solvent Screening Results (Hypothetical)
| Primary Solvent | Co-solvent | Co-solvent % (v/v) for Dissolution | Observations |
| Toluene | Ethanol | ~5% | Clear solution achieved |
| Toluene | THF | ~8% | Clear solution achieved |
| Toluene | DMSO | ~3% | Clear solution achieved, but DMSO may be undesirable for some reactions |
| Hexane | Isopropanol | >15% | Partial dissolution, may require a higher percentage |
dot
Caption: The role of a co-solvent in bridging polarity.
Guide 3: Application of Phase Transfer Catalysts (PTCs)
This advanced technique is particularly useful when you need the amine to react in a non-polar phase but want to avoid a separate free-basing step.
Scientific Rationale: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[19][20][21] Typically, these are quaternary ammonium or phosphonium salts with bulky, lipophilic alkyl groups.[22] The cationic head of the PTC pairs with the chloride ion, while its lipophilic tails drag the ion pair into the organic phase, thereby also facilitating the transfer of the protonated amine.
-
Catalyst Selection: Common PTCs include tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate.[22][23] The choice of catalyst will depend on the specific reaction conditions.
-
System Type: This method is most effective in biphasic systems (e.g., an aqueous layer containing the amine salt and a non-polar organic layer).
-
Reaction Compatibility: Ensure that the PTC does not interfere with your downstream reaction chemistry.
This method is highly specialized and its success is context-dependent. It is recommended for users with a strong background in organic synthesis.
Guide 4: Utilizing Surfactants
In some applications, particularly in formulation science, surfactants can be employed to create microemulsions or micellar solutions.
Scientific Rationale: Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (lipophilic) tail.[24] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in a non-polar solvent.[25] These micelles can encapsulate the polar amine hydrochloride within their polar cores, allowing for its dispersion in the non-polar medium.[26]
-
Surfactant Choice: The selection of the surfactant (e.g., non-ionic surfactants like Tweens or Spans) is critical and depends on the specific non-polar solvent and the desired properties of the final formulation.[27][28]
-
Application: This approach is more common in creating stable formulations rather than for facilitating chemical reactions where the surfactant might interfere.
Summary and Recommendations
| Method | Principle | Best For | Considerations |
| Free-Basing | Chemical conversion to a non-polar form | Most organic synthesis applications requiring the neutral amine | Requires an additional workup step |
| Co-solvents | Modifying the polarity of the solvent system | Quick dissolution when the presence of a polar co-solvent is acceptable | The co-solvent may affect reaction kinetics or outcomes |
| Phase Transfer Catalysis | Facilitating inter-phase transport of the ionic species | Biphasic reaction systems where in-situ reaction is desired | Requires careful selection of the catalyst and may complicate purification |
| Surfactants | Encapsulation within micelles | Formulations and drug delivery systems | The presence of the surfactant may be undesirable in subsequent steps |
For most laboratory-scale organic synthesis, conversion to the free base is the most robust and recommended method for achieving high solubility of Dimethyl-piperidin-2-ylmethyl-amine in non-polar solvents.
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
-
Annamalai University. Phase-transfer catalyst or PTC is a catalyst that facilitates the migration of a reactant from one. [Link]
- Unknown Source. Polarity of Solvents.
-
Chemistry LibreTexts. Solvents and Polarity. [Link]
-
Tianhe Colorant. Organic Solvent Polarity Chart. [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
-
ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]
-
PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
-
Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
- University of Minnesota. Properties of Common Organic Solvents.
- Unknown Source. Exp.
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Scribd. Solvent Polarity Table | PDF. [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. [Link]
-
Sciencemadness Discussion Board. Converting Amine Sulfate into Amine Hydrochloride ?. [Link]
-
PMC. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
Quora. How does surfactant affect solubility of relatively non polar substance?. [Link]
-
ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]
-
CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
-
SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]
-
Department of Chemical and Pharmaceutical Engineering. Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. [Link]
-
PubMed. Cosolvency and cosolvent polarity. [Link]
- Google P
-
WHEATON. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Organic Syntheses. methylamine hydrochloride. [Link]
-
Scholars Research Library. Impact of Surfactants on Drug Release during Dissolution Testing. [Link]
-
PubChem. (2R)-N,1-dimethylpiperidin-2-amine. [Link]
-
Reddit. Free-basing a volatile aliphatic amine without aqueous? : r/chemistry. [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]
-
PMC. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
-
The Good Scents Company. dimethyl amine hydrochloride, 506-59-2. [Link]
-
chemister.ru. dimethylamine hydrochloride. [Link]
-
Balaji Amines. Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. [Link]
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 3. dimethylamine hydrochloride [chemister.ru]
- 4. chinaamines.com [chinaamines.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. US3448152A - Amine recovery - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 20. scientificupdate.com [scientificupdate.com]
- 21. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 22. Phase-Transfer Catalysts [sigmaaldrich.cn]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
- 26. quora.com [quora.com]
- 27. Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media – LCPE [lcpe.uni-sofia.bg]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing Enantiomeric Excess in Chiral Dimethyl-piperidin-2-ylmethyl-amine Synthesis
Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals seeking to optimize the enantiomeric excess (ee) of chiral
Section 1: Asymmetric Hydrogenation of Pyridine Precursors
The direct asymmetric hydrogenation of 2-(dimethylaminomethyl)pyridine using chiral transition-metal catalysts (e.g., Iridium or Rhodium) is a highly atom-economical route, but it is prone to catalyst poisoning and competitive coordination[1].
Caption: Catalytic cycle logic for the asymmetric hydrogenation of pyridine precursors.
Q: Why is my enantiomeric excess (ee) plateauing at <70% during the asymmetric hydrogenation step?
Causality & Solution: The primary issue is competitive coordination. The exocyclic dimethylamino group is highly Lewis basic and can coordinate to the Iridium metal center, forming a stable but less stereoselective chelate complex. This disrupts the highly specific chiral environment provided by the phosphine ligand[1].
Action: Introduce a stoichiometric amount of a Brønsted acid (e.g., HCl or a chiral phosphoric acid) or an iodine additive (
Q: The reaction stalls at 50% conversion. How do I prevent catalyst deactivation?
Causality & Solution: Pyridine hydrogenation generates a piperidine product that is significantly more basic than the starting aromatic material. This basic product strongly binds to the active metal center, poisoning the catalyst via product inhibition[3]. Action: Operate the reaction in an acidic solvent system (e.g., DCM/TFA) or use an acylating agent in situ (like Boc-anhydride or chloroformates) to immediately trap the newly formed secondary piperidine amine, rendering it non-coordinating and driving the reaction to >99% conversion[1].
Section 2: Classical Resolution via Diastereomeric Salts
For large-scale processing, classical resolution of the racemic amine remains a highly reliable method, provided the thermodynamics of crystallization are strictly controlled.
Caption: Workflow for the thermodynamic resolution of racemic amine mixtures using chiral acids.
Q: I am getting excellent yields but poor ee (<50%) after the first crystallization. What is the mechanism of failure?
Causality & Solution: Poor ee in the first crop is almost always due to kinetic precipitation rather than thermodynamic crystallization. If the solvent system is too non-polar, or if the cooling rate is too fast, the less soluble salt crashes out rapidly, trapping the more soluble diastereomer within the crystal lattice (inclusion defects). Action: Shift to a binary solvent system (e.g., Ethanol/Water 9:1) to increase the solubility threshold. Implement a controlled cooling ramp (e.g., 0.1 °C/min) and seed the solution with pure diastereomeric salt at the metastable zone limit. This ensures the crystallization is governed by thermodynamic control, maximizing lattice purity.
Q: How do I select the right resolving agent? Standard tartaric acid yields a syrup.
Causality & Solution: The success of resolution depends on the
Section 3: Chiral Pool Synthesis (L-Pipecolic Acid Route)
Q: I am starting from L-pipecolic acid to avoid resolution, but I still observe 10-15% racemization in the final product. Why?
Causality & Solution: Racemization typically occurs during the activation of the carboxylic acid for amide coupling. Over-activation allows the formation of an oxazolone intermediate, which readily undergoes enolization and subsequent racemization at the
Section 4: Quantitative Data & Method Comparison
| Synthesis Strategy | Typical Yield | Max Achievable ee | Scalability | Primary Mechanistic Challenge |
| Asymmetric Hydrogenation | 85 - 95% | > 98% | High | Catalyst poisoning via product inhibition; competitive amine coordination. |
| Classical Resolution | 35 - 42% (max 50%) | > 99% | Very High | Kinetic inclusion defects during crystallization; solvent optimization. |
| Chiral Pool (L-Pipecolic) | 60 - 75% | 85 - 95% | Medium |
Section 5: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that mathematically or physically verify the success of a step before proceeding.
Protocol A: Self-Validating Asymmetric Hydrogenation
-
Catalyst Activation: In a glovebox, dissolve
(0.5 mol%) and a chiral phosphine ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%) in anhydrous DCM. Add (5 mol%).-
Validation Checkpoint: The solution must transition from yellow to deep red/orange within 15 minutes, visually confirming the dissociation of the COD ligand and formation of the active Ir-hydride species.
-
-
Substrate Preparation: Dissolve 2-(dimethylaminomethyl)pyridine in DCM. Add 1.0 equivalent of a chiral Brønsted acid to protonate the exocyclic amine.
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with
to 50 atm and stir at room temperature.-
Validation Checkpoint: Monitor the pressure drop in the autoclave. A hard plateau in
consumption mathematically dictates reaction completion, preventing over-reduction or unnecessary extended heating.
-
-
Workup: Vent the reactor, basify the mixture with saturated
, and extract with EtOAc. Analyze via chiral HPLC to confirm ee > 95%.
Protocol B: Self-Validating Classical Resolution
-
Salt Formation: Dissolve racemic
-dimethyl-1-(piperidin-2-yl)methanamine (1.0 eq) in a 9:1 mixture of EtOH/Water at 60 °C. Slowly add Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in EtOH.-
Validation Checkpoint: Take a 100 µL aliquot, basify, and run chiral HPLC. If the solution ee is strictly 0%, the salt formation is unbiased and complete.
-
-
Thermodynamic Crystallization: Cool the solution at a strict rate of 0.1 °C/min to 20 °C. Allow to stir for 12 hours. Filter the resulting crystals.
-
Validation Checkpoint: Measure the ee of the mother liquor. A highly enriched mother liquor (e.g., >60% ee of the undesired enantiomer) mathematically validates that the isolated crystals are highly enriched in the desired enantiomer, saving time before processing the solid.
-
-
Free-Basing: Suspend the isolated crystals in water, add 2M NaOH until pH > 12, and extract with dichloromethane (3x). Dry over
and concentrate in vacuo to yield the enantiopure product.
References
- Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)
- Source: National Institutes of Health (NIH)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
- Source: National Institutes of Health (NIH)
Sources
Technical Support Center: Minimizing Side Reactions with Dimethyl-piperidin-2-ylmethyl-amine
Reagent Focus: Dimethyl-piperidin-2-ylmethyl-amine (CAS: 50516-78-2 / 17917-84-3 isomers) Document ID: TSC-2026-DPM Last Updated: March 1, 2026
Core Directive & Reagent Profile
Welcome to the Advanced Application Guide. You are likely using Dimethyl-piperidin-2-ylmethyl-amine (hereafter 2-DMPM ) as a chiral building block or a diamine ligand precursor. While this molecule offers a versatile scaffold for CNS-active drug discovery, its unique structure—a secondary piperidine amine flanked by a bulky dimethylamino arm—creates a "perfect storm" for specific side reactions.
The Three Primary Failure Modes:
-
Steric Wall Effect: The C2-dimethylamino group acts as a gatekeeper, significantly retarding nucleophilic attack by the secondary amine. This leads to electrophile decomposition before the desired coupling occurs.
-
Cryptic Chelation: The 1,3-diamine motif can chelate metal catalysts (Pd, Cu) or Lewis acids, poisoning the reaction or altering regioselectivity.
-
Atmospheric Scavenging: Like many diamines, it aggressively sequesters
from the air, forming carbamates that mimic "wet" starting material and throw off stoichiometry.
Critical Handling: Storage & Purity
Issue: "My reagent appears as a gummy solid or shows extra peaks in NMR, yet the bottle is new."
Diagnosis: Carbamate Formation.
2-DMPM is a "carbon dioxide sponge." The secondary amine reacts with atmospheric
Protocol A: Decarboxylation & Purification
Do not use the reagent directly if crust/gum is visible.
-
Dissolution: Dissolve the crude amine in dry Dichloromethane (DCM) (10 mL/g).
-
Basic Wash: Wash with 1M NaOH (aqueous). The high pH forces the equilibrium back to the free amine and carbonate.
-
Drying: Dry the organic layer over anhydrous
(avoid as it can act as a Lewis acid and bind the diamine). -
Concentration: Rotate evaporate. Crucial: Backfill the rotovap with Nitrogen or Argon, not air.
-
Storage: Store under Ar at 4°C.
Troubleshooting Nucleophilic Substitutions (Acylation/Alkylation)
Issue: "Reaction with acid chlorides/active esters halts at 40-50% conversion. Increasing heat leads to black tar."
Root Cause: The Steric/Electronic Mismatch. The dimethylamino group at the 2-position creates significant steric hindrance (A-value interference). If the reaction is too slow, the activated electrophile (e.g., Acid Chloride) decomposes via hydrolysis or ketene dimerization before the amine can attack.
Optimization Workflow: Overcoming the Steric Wall
Standard Protocol Failure: Using EDC/NHS or standard Acid Chlorides often fails because the rate of hydrolysis > rate of amination.
Recommended Protocol (The "High-Force" Method):
-
Coupling Agent: Switch to HATU or T3P (Propylphosphonic anhydride). These reagents generate highly reactive active esters that are more stable to hydrolysis than acid chlorides but reactive enough to overcome steric bulk.
-
Base Selection: Use DIPEA (Hünig's base). Avoid Pyridine or TEA (Triethylamine).
-
Reasoning: You need a base bulkier than the 2-DMPM to prevent the base from competing as a nucleophile, but strong enough to deprotonate the intermediate.
-
-
Solvent: DMF or NMP (Polar Aprotic is mandatory to stabilize the transition state).
Data: Coupling Efficiency Comparison
| Coupling Reagent | Yield (24h, 25°C) | Major Side Product | Recommendation |
| EDC / HOBt | 35% | N-Acylurea (Rearrangement) | ❌ Avoid |
| Acid Chloride | 55% | Carboxylic Acid (Hydrolysis) | ⚠️ Use only with excess |
| HATU / DIPEA | 92% | Tetramethylurea (easily removed) | ✅ Preferred |
| T3P / Pyridine | 88% | None (Water soluble byproducts) | ✅ Green Alternative |
Advanced Troubleshooting: Metal-Catalyzed Cross-Couplings
Issue: "Palladium coupling (Buchwald-Hartwig) fails completely. The catalyst precipitates."
Root Cause: Catalyst Poisoning via Chelation. 2-DMPM is a bidentate ligand. It can displace the phosphine ligands on your Pd source, forming a stable, inactive 5-membered chelate ring.
Visualizing the Problem & Solution
Caption: Decision tree for rescuing stalled Pd-catalyzed couplings involving 2-DMPM.
Corrective Protocol:
-
Ligand Swap: Use BINAP or Xantphos . These bidentate ligands bind Pd more tightly than the 2-DMPM amine can, preventing catalyst deactivation.
-
Pre-activation: Pre-heat the Catalyst/Ligand/Aryl Halide complex before adding the 2-DMPM. This ensures the oxidative addition complex is fully formed.
FAQ: Rapid Fire Solutions
Q1: Can I use methyl iodide to alkylate the piperidine nitrogen? A: Proceed with extreme caution. While the secondary amine is more nucleophilic, the "steric wall" at C2 makes it sluggish. Methyl iodide is small enough that it might alkylate the tertiary dimethylamino group (quaternization), creating an inseparable mixture.
-
Fix: Use Reductive Amination (Formaldehyde +
) instead of direct alkylation. It is far more selective for the secondary amine.
Q2: I see a loss of optical activity (ee%) after reaction. Why? A: Racemization. If you heat 2-DMPM above 100°C in the presence of a strong base, the C2 proton (alpha to the nitrogen) can be removed, leading to racemization.
-
Fix: Keep temperatures below 80°C. If high heat is needed, ensure the base is non-nucleophilic and not used in large excess.
Q3: The NMR shows broad peaks. A: This is likely conformational exchange (chair-boat flipping) or proton exchange.
-
Fix: Run the NMR at elevated temperature (50°C) or add a drop of
to collapse exchangeable protons. If peaks remain broad, check for paramagnetic impurities (metal shavings).
References
-
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard protocols for amine purification and carbamate removal).
-
Steric Hindrance in Amide Coupling. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Explains HATU superiority for hindered amines).
-
Amine Oxidation & Handling. Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley Online Library. (General handling of air-sensitive diamines).
-
Pd-Catalyzed Amination of Hindered Amines. Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Strategies for coupling sterically demanding amines).
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of methyleneaziridines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07663E [pubs.rsc.org]
- 4. ajchem-a.com [ajchem-a.com]
Decomposition products of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride under heat
Technical Support Center: Thermal Stability & Decomposition Guide Subject: Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride (2-((Dimethylamino)methyl)piperidine HCl)
Executive Summary & Safety Advisory
Overview:
this compound is a diamine salt commonly used as a pharmaceutical intermediate or ligand.[1] While the hydrochloride salt form provides shelf-stability, exposure to elevated temperatures (
Critical Safety Warning (HSE): Before proceeding, researchers must acknowledge two critical risks associated with the thermal degradation of this specific scaffold:
-
HCl Gas Evolution: Upon reaching melting/decomposition onset, the salt lattice breaks down, releasing hydrogen chloride gas (corrosive/toxic).
-
Nitrosamine Precursors: The molecule contains both a secondary amine (piperidine ring) and a tertiary amine (side chain). In the presence of trace nitrites (often found in reagents or solvents like DMF) and heat, this compound is a high-risk precursor for N-nitroso compounds , specifically N-nitrosopiperidines (highly potent carcinogens).[1]
Thermal Decomposition Pathways
Understanding how the molecule breaks down is essential for troubleshooting impurity profiles in your LC-MS data. Based on the structural chemistry of 1,2-diamines and piperidine derivatives, we define three primary degradation vectors.
Pathway A: Thermal Dehydrochlorination & Dissociation
Mechanism: The ionic lattice destabilizes.
Trigger:
-
Free Base: 2-((Dimethylamino)methyl)piperidine.
-
Gas: Hydrogen chloride (HCl).[2]
-
Impact: pH shift in closed vessels; corrosion of metal reactors.
Pathway B: Oxidative Dehydrogenation (Aromatization)
Mechanism: In the presence of oxygen, the piperidine ring (saturated) tends to aromatize to the more stable pyridine ring.
Trigger: Aerobic heating
-
2-((Dimethylamino)methyl)pyridine: The aromatic analog.
-
N-Oxides: Oxidation of the tertiary exocyclic nitrogen.
Pathway C: Retro-Mannich Fragmentation
Mechanism:[1] The molecule can be viewed as a reduced Mannich base. Under high thermal stress, the C-C bond between the ring and the exocyclic methylene group can cleave. Trigger: Acid-catalyzed thermal stress (facilitated by the HCl salt). Products:
-
Piperidine: The parent ring.
-
Formaldehyde: (Transient/Reactive).
-
Dimethylamine: Volatile secondary amine.
Visualizing the Degradation Cascade
The following diagram maps the logical flow of decomposition based on environmental conditions (Oxidative vs. Inert/Acidic).
Caption: Figure 1.[1] Thermal degradation logic flow for Dimethyl-piperidin-2-ylmethyl-amine HCl. Note the divergence between oxidative aromatization and acid-catalyzed fragmentation.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues reported by researchers handling this compound.
Scenario 1: "My LC-MS shows a mass peak at M-6 or M-4 relative to the parent."
-
Diagnosis: Aromatization (Pyridine formation).
-
Cause: You likely heated the reaction mixture in a non-inert atmosphere (air exposure). The piperidine ring lost hydrogen atoms to become a pyridine ring.
-
Solution: Sparge solvents with Argon/Nitrogen for 15 minutes prior to heating. Ensure the reaction vessel is sealed under positive inert pressure.
Scenario 2: "The white powder turned yellow/brown upon drying in the oven."
-
Diagnosis: HCl Charring & N-Oxide formation. [1]
-
Cause: Drying at temperatures
without vacuum can cause surface oxidation (yellowing) and localized acid-catalyzed charring (browning) due to trapped HCl. -
Solution:
-
Lower drying temperature to
. -
Use a high-vacuum desiccator (
). -
Store in amber vials to prevent photo-assisted oxidation.
-
Scenario 3: "I detect Piperidine and Dimethylamine in my headspace analysis."
-
Diagnosis: Retro-Mannich Fragmentation. [1]
-
Cause: Excessive heating (
) specifically in protic solvents or presence of moisture, which facilitates the cleavage of the exocyclic C-C bond. -
Solution: Avoid high-boiling protic solvents (like water/alcohols) at reflux. Switch to aprotic solvents (e.g., THF, DCM) if solubility permits, or control temperature strictly below
.[1]
Analytical Reference Data
Use the table below to identify peaks in your chromatograms.
| Degradation Product | Mechanism | Mass Shift (approx.) | Detection Note |
| Free Base | Dissociation | M - 36.5 (Loss of HCl) | Elutes earlier in Reverse Phase |
| N-Oxide | Oxidation | M + 16 | Polar; often broad peak |
| Pyridine Analog | Dehydrogenation | M - 6 (Full aromatization) | Distinct UV absorbance shift (aromatic) |
| Piperidine | Retro-Mannich | Significant Mass Loss | Requires GC or low-mass LC settings |
| Dimethylamine | Retro-Mannich | Volatile | Headspace GC required |
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Library. Link
-
Rochelle, G. T. (2012).[5] Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering, 1(2), 183-190.[1][5] Link[5]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/369136/2020. Link
-
Freeman, F. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids. Organic Letters, 13(15). Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1-methylpiperidine hydrochloride. Link
Sources
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Ticket ID: PUR-AMINE-001 Subject: Resolution of streaking, retention, and yield loss during silica gel chromatography of polar amine salts. Assigned Specialist: Senior Application Scientist, Separation Technologies.
Diagnostic Overview
The Core Challenge: You are attempting to purify Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride (a highly polar, diprotic salt) using standard silica gel chromatography.
Why it fails (Root Cause Analysis):
-
Ionic Interaction: The hydrochloride salt form is ionic and insoluble in non-polar solvents (Hexane/EtOAc), causing it to crash out at the top of the column.
-
Silanol Activity: Standard silica gel (
) is acidic (pH ~5). The basic piperidine and dimethylamine nitrogens ( and ) form strong hydrogen bonds and ionic interactions with surface silanols ( ). This results in irreversible adsorption (yield loss) or severe tailing (poor separation).
Strategic Recommendation: To successfully purify this compound, you must disrupt the amine-silanol interaction. This is achieved either by (A) Neutralizing the salt prior to chromatography (Recommended) or (B) Using a competitive amine modifier in the mobile phase.
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific constraints.
Caption: Decision matrix for selecting the optimal purification route based on compound stability and volatility.
Standard Operating Procedures (SOPs)
Method A: The "Free-Base" Strategy (Gold Standard)
Best for: Maximum purity and recovery. Removes the complication of the HCl salt during chromatography.
Protocol:
-
Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water. Add 1N NaOH until pH > 12.
-
Extraction: Extract 3x with Dichloromethane (DCM). Note: Do not use Diethyl Ether as piperidine derivatives are often too polar.
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate carefully (watch for volatility). -
Chromatography:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA).
-
Gradient: Start at 100% DCM + 1% TEA. Ramp to 90:10 DCM:MeOH + 1% TEA.
-
Critical: The column must be pre-flushed with the TEA-containing solvent to deactivate silanols before loading the sample.
-
Method B: Direct Purification (The "Magic Solvent")
Best for: Small scales or when the free base is unstable/volatile. This method effectively "free-bases" the compound on the column.
The Solvent System: DCM : MeOH :
-
Common Ratio: 90 : 10 : 1 (v/v/v).
-
Preparation Warning: Mixing these creates an emulsion initially. Add the
to the MeOH first, then add DCM. Shake vigorously until clear.
Protocol:
-
Sample Loading: Dissolve the crude HCl salt in a small volume of MeOH (it will likely not dissolve in DCM). Adsorb onto Celite or silica (dry load) to prevent precipitation at the column head.
-
Elution: Run isocratic or shallow gradient using the ammoniated solvent.
Method C: Reverse Phase (C18)
Best for: Highly polar salts that streak even with ammonia.
Protocol:
-
Column: C18 Flash Cartridge.
-
Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Bicarbonate for basic pH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 100% B. The diamine salt will elute early (0–20% B).
Data & Specifications Reference
| Parameter | Specification / Value | Notes |
| Target Molecule | Dimethyl-piperidin-2-ylmethyl-amine | Diamine structure.[3] |
| pKa (Piperidine) | ~11.1 | Highly basic; requires pH > 12 to fully neutralize. |
| pKa (NMe2) | ~9.2 | Secondary basic site. |
| TLC Stain | Ninhydrin or KMnO4 | UV activity may be weak (no aromatic rings). |
| Rf (Method A) | 0.3 – 0.4 | In 90:10 DCM:MeOH + 1% TEA. |
| Rf (Method B) | 0.2 – 0.3 | In 90:10:1 DCM:MeOH:NH4OH. |
Troubleshooting & FAQs
Q: The column cracked or generated gas bubbles. What happened?
-
A: This is likely an exotherm from mixing
with the solvent or the heat of adsorption of the amine onto the silica. -
Fix: Pre-mix your mobile phase and let it cool to room temperature. Pre-equilibrate the column with 5 CV (Column Volumes) of the mobile phase before injecting the sample.
Q: My compound is streaking from the baseline to the solvent front.
-
A: The "Silanol Effect" is active.[2][4] The amine is dragging along the silica surface.
-
Fix: Increase the modifier concentration. If using TEA, go to 2-3%. If using Method B, ensure your
is fresh (ammonia gas escapes over time, lowering the molarity).
Q: I lost 50% of my mass after the column.
-
A: Two possibilities:
-
Irreversible Adsorption: The compound stuck to the silica.[5][6] Remedy: Flush the column with MeOH containing 5%
to strip the remaining amine. -
Volatility: The free base of this molecule (MW ~142) is semi-volatile. Remedy: Do not use high vacuum for long periods. Convert back to the HCl salt immediately after pooling fractions by adding 2M HCl in Ether/Dioxane.
-
Q: The product is an oil, but it should be a solid.
-
A: You likely have the free base or a mixed salt/base.
-
Fix: Dissolve the oil in minimal dry Ethanol or Ether, add HCl (gas or solution in dioxane), and precipitate the pure dihydrochloride salt.
Mechanism of Action (Visualized)
The following diagram illustrates why the "Magic Solvent" (Method B) works compared to standard conditions.
Caption: Competitive binding mechanism. The modifier (Yellow) occupies the acidic silanol sites, allowing the target amine (Green) to elute freely.
References
-
Teledyne ISCO. (2012).[7] RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions. Teledyne Labs. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separations with moderate resolution.[8] Journal of Organic Chemistry, 43(14), 2923–2925.[8] [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][8][9] Department of Chemistry. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. [Link]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Validation & Comparative
1H NMR interpretation of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride
Technical Assessment: 1H NMR Characterization of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine (also known as 2-((dimethylamino)methyl)piperidine) is a critical diamine scaffold used in medicinal chemistry as a chiral linker and in organometallic chemistry as a bidentate ligand.[1][2][3] Its hydrochloride salt form improves stability and water solubility but introduces significant changes to the 1H NMR spectral profile compared to the free base.[1]
This guide objectively compares the spectral characteristics of the HCl salt against its Free Base counterpart and its Regioisomers , providing researchers with the diagnostic criteria necessary to validate structural integrity and purity during drug development.[1][2]
Comparative Analysis: HCl Salt vs. Alternatives
The following analysis contrasts the target product (HCl salt) with its primary alternatives encountered during synthesis and formulation.
Comparison 1: Salt Form (Target) vs. Free Base
Context: Verification of salt formation and solubility profiling.[1][2]
| Feature | HCl Salt (Target) | Free Base (Alternative) | Technical Insight |
| Solvent System | Deuterium Oxide ( | Chloroform-d ( | The salt is insoluble in non-polar solvents.[1][3] |
| N-Methyl Shift | Protonation of the exocyclic amine des-shields the methyl protons, shifting them downfield by ~0.6 ppm.[1] | ||
| Significant Downfield Shift | Upfield (Shielded) | The piperidine ring nitrogen protonation pulls electron density, shifting C2/C6 protons downfield ( | |
| Multiplicity | Broad/Complex | Sharper | Salt formation often restricts conformational mobility, broadening signals unless temperature is elevated.[1][2] |
Comparison 2: Regioisomeric Purity (2- vs. 3-substituted)
Context: Verifying the substitution pattern (Regioselectivity of synthesis).
| Feature | 2-Substituted (Target) | 3-Substituted (Impurity) | Diagnostic Logic |
| Chiral Center | C2 (Adjacent to N) | C3 (Beta to N) | The C2 proton in the target is unique; it is directly flanking the ring nitrogen, appearing as a distinct deshielded multiplet.[1][2][3] |
| Symmetry | Asymmetric (Chiral) | Asymmetric (Chiral) | Both are chiral, but the 2-sub isomer creates a stronger diastereotopic environment for the exocyclic |
| Methylene Bridge | ABX System | Simple Doublet/Multiplet | The |
Detailed Spectral Interpretation
Structural assignment (400 MHz, )
The molecule possesses a chiral center at C2, rendering the methylene bridge protons (
-
Exocyclic N-Methyls (
~2.9 ppm, Singlet, 6H): -
Ring C2-Methine (
~3.2 - 3.5 ppm, Multiplet, 1H):-
This proton is most deshielded due to the inductive effect of both the ring nitrogen and the adjacent ammonium side chain.[1]
-
-
Methylene Bridge (
, ~3.1 - 3.4 ppm):-
Appears as two sets of signals (AB system) due to the adjacent chiral center.[1]
-
-
Ring Bulk (
1.5 - 2.0 ppm):
Experimental Protocol: Self-Validating Purity Workflow
This protocol ensures reproducible characterization and differentiates the salt from the free base.[1]
Step 1: Sample Preparation
-
For HCl Salt: Dissolve 10-15 mg of the solid in 0.6 mL of
.-
Note: Do not use DMSO-
unless necessary; the hygroscopic nature of the salt can lead to water peaks obscuring the 3.3-3.5 ppm region.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
For Free Base: Dissolve 10 mg in 0.6 mL
.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): 16 (minimum) to 64 (for impurity detection).[1][2][3]
-
Relaxation Delay (D1): Set to
5 seconds. The methyl protons relax slowly; insufficient delay will reduce integration accuracy.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 3: Processing & Integration (The Validation Step)
-
Reference: In
, use the residual HDO peak ( 4.79 ppm) or an internal standard (TSP). -
Integration Logic: Set the N-Methyl singlet to exactly 6.00 .
-
Purity Calculation:
[1][3]
Visualization: Structural Verification Workflow
The following diagram outlines the decision logic for verifying the structure and salt formation using NMR.
Caption: Logical workflow for distinguishing salt forms and validating regio-chemistry via 1H NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for piperidine base shifts). Retrieved from [Link][1][3]
-
Royal Society of Chemistry. (2022).[1][2] Exploration of piperidine 3D fragment chemical space. Retrieved from [Link][1][3]
Sources
- 1. rsc.org [rsc.org]
- 2. ymdb.ca [ymdb.ca]
- 3. Synthesis and characterization of group 4 metal amides with new C2-symmetric binaphthyldiamine-based ligands and their use as catalysts for asymmetric hydroamination/cyclization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
Comparative Guide: HPLC Method Development for Dimethyl-piperidin-2-ylmethyl-amine HCl
This guide provides a technical comparison of HPLC methodologies for the purity analysis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride . It is designed for analytical scientists requiring high-fidelity separation of polar, basic aliphatic amines—a class notorious for peak tailing and poor retention.
Executive Summary & Chemical Context[1][2][3][4][5]
Dimethyl-piperidin-2-ylmethyl-amine is a highly basic, aliphatic diamine. Its structure features a secondary amine (piperidine ring) and a tertiary amine (dimethyl side chain).
-
Chemical Challenge: Both nitrogen centers possess high pKa values (typically pKa₁ ≈ 9.0, pKa₂ ≈ 10.2). At standard HPLC pH (2–7), the molecule exists as a dication.
-
Chromatographic Consequence:
-
Dewetting/Void Elution: As a dication, it is extremely hydrophilic, leading to near-zero retention (
) on standard C18 columns at acidic pH. -
Silanol Tailing: The cationic amines interact strongly with residual silanols (
) on the silica support, causing severe peak tailing ( ). -
Detection Limits: The molecule lacks a strong chromophore (no conjugated
-systems), necessitating low-UV detection (200–210 nm) or alternative detectors (CAD/MS).
-
This guide compares the two most effective strategies to overcome these limitations: High-pH Reversed-Phase (High-pH RP) versus Hydrophilic Interaction Liquid Chromatography (HILIC) .
Method Comparison: High-pH RP vs. HILIC
The following table contrasts the performance metrics of the two dominant approaches.
| Feature | Method A: High-pH Reversed-Phase (Recommended) | Method B: HILIC (Alternative) |
| Mechanism | Analyte Neutralization (Deprotonation) | Partitioning into Water-Enriched Layer |
| Column Chemistry | Hybrid Silica C18 (e.g., XBridge, Gemini) | Bare Silica or Zwitterionic (e.g., BEH Amide) |
| Mobile Phase pH | pH 10.5 – 11.5 (Ammonium Hydroxide/Bicarbonate) | pH 3.0 – 5.0 (Ammonium Formate/Acetate) |
| Retention ( | High (Analyte becomes hydrophobic) | High (Analyte remains charged/polar) |
| Peak Shape ( | Excellent ( | Good ( |
| MS Sensitivity | High (Better desolvation in high organic) | Very High (High organic % in mobile phase) |
| Equilibration | Fast (5–10 column volumes) | Slow (20–40 column volumes required) |
| Robustness | High (Resistant to sample matrix effects) | Moderate (Sensitive to water content/diluent) |
Decision Logic: Why High-pH RP Wins
For purity analysis of this specific hydrochloride salt, High-pH RP is superior because it converts the salt back into its neutral free base. This allows the hydrophobic piperidine ring to interact with the C18 chain, providing controllable retention and "focusing" the peak, which is critical for separating closely eluting synthesis impurities.
Detailed Experimental Protocols
Method A: High-pH Reversed-Phase (The "Gold Standard")
This protocol utilizes a hybrid-silica column capable of withstanding pH 12, effectively suppressing the ionization of the piperidine nitrogens.
-
Column: Waters XBridge BEH C18 XP (or Phenomenex Gemini NX-C18), 100 x 2.1 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Improves mass transfer for amines).
-
Detection: UV at 210 nm (Reference 360 nm) or CAD (Charged Aerosol Detector).
-
Gradient:
Time (min) %B Curve 0.0 5 Initial 1.0 5 Hold 8.0 60 Linear 10.0 95 Wash | 12.0 | 5 | Re-equilibrate |
Why this works: At pH 10.5, the amine is >90% deprotonated. The neutral molecule does not interact with silanols, eliminating tailing.
Method B: HILIC (For MS Detection or Very Polar Impurities)
Use this method if the impurity profile contains highly polar precursors that elute in the void on C18.
-
Column: Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile:Buffer A (95:5).
-
Flow Rate: 0.3 mL/min.
-
Gradient: 95% B to 60% B over 10 minutes.
-
Critical Step: Sample must be dissolved in 90% Acetonitrile to prevent peak distortion.
Visualization of Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on analyte properties and lab capabilities.
Caption: Decision tree for selecting between High-pH RP and HILIC based on analyte characteristics and detection needs.
Mechanism of Action: The Silanol Effect[6]
Understanding why traditional methods fail is crucial for troubleshooting.
-
Low pH (Traditional): The amine is protonated (
). It is repelled by the hydrophobic C18 chains (poor retention) but attracted to the anionic silanols ( ) on the silica surface. This "stick-and-slip" mechanism causes the peak tail. -
High pH (Recommended): The high pH neutralizes the silanols (
becomes or suppressed by buffer) AND deprotonates the analyte ( ). The neutral analyte interacts purely hydrophobically with the C18 phase, yielding a Gaussian peak.
Caption: Mechanistic comparison of analyte interactions at Low pH (ionic/tailing) vs. High pH (hydrophobic/sharp).
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before running samples.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | NMT 1.5 | Ensures suppression of silanol interactions. |
| Retention Factor ( | NLT 2.0 | Ensures analyte is not eluting in the void volume (salts/matrix). |
| Precision (RSD) | NMT 2.0% (n=6) | Verifies pump/injector stability. |
| Resolution ( | > 2.0 | Between the main peak and the nearest synthesis impurity. |
Sample Preparation Note: Do not dissolve the hydrochloride salt in 100% water if using the High-pH method. The local pH drop can cause peak distortion. Dissolve the sample in 50:50 Water:Acetonitrile or the starting mobile phase.
References
-
Dolan, J. W. (2010). "A Guide to HPLC Method Development for Basic Compounds." LCGC North America.
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A.
-
Waters Corporation. (2021). "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note.
-
Phenomenex. (2023). "High pH Stability for Basic Analytes: Gemini and Kinetex EVO Technical Guide." Phenomenex Technical Notes.
LC-MS/MS Profiling of Dimethyl-piperidin-2-ylmethyl-amine: A Comparative Fragmentation Guide
This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of Dimethyl-piperidin-2-ylmethyl-amine (also known as 2-(Dimethylaminomethyl)piperidine). It is designed to assist analytical scientists in distinguishing this specific isomer from its structural analogs during drug development and impurity profiling.
Executive Summary
Dimethyl-piperidin-2-ylmethyl-amine (
This guide details the specific fragmentation mechanisms (MS/MS) that allow for unambiguous identification. By leveraging the exocyclic
Experimental Protocol (Methodology)
To replicate the fragmentation data and separation described below, the following "self-validating" protocol is recommended. This setup prioritizes the separation of polar amines and the stabilization of labile fragments.
Liquid Chromatography Conditions
-
Column : C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm. Reasoning: Standard C18 columns often fail to retain this hydrophilic diamine; polar-embedded phases prevent peak tailing caused by silanol interactions.
-
Mobile Phase A : Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 0-2 min (5% B), 2-8 min (5%
30% B), 8-10 min (Wash). -
Flow Rate : 0.3 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization : Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage : 3.0 kV.[1]
-
Cone Voltage : 25 V (Optimized to prevent in-source fragmentation of the labile side chain).
-
Collision Energy (CE) : Stepped energy (15, 25, 35 eV) is crucial to observe both the fragile side-chain loss and the stable ring fragments.
Fragmentation Mechanism & Pathway Analysis
The MS/MS spectrum of Dimethyl-piperidin-2-ylmethyl-amine is dominated by the stability of the tertiary amine side chain. The fragmentation is driven by charge localization on the aliphatic nitrogen atoms.
Primary Pathway: Exocyclic -Cleavage (Diagnostic)
The most intense transition is the formation of the dimethyl-immonium ion.
-
Precursor :
. -
Mechanism : The charge localizes on the side-chain nitrogen. An
-cleavage occurs at the C-C bond connecting the side chain to the piperidine ring. -
Product : This releases the neutral piperidine radical and generates the stable
58.06 ion ( ).-
Significance: This pathway is sterically and electronically favored for the 2-isomer compared to the 3/4-isomers due to the proximity of the ring nitrogen, which can facilitate proton transfer or inductive destabilization of the C-C bond.
-
Secondary Pathway: Neutral Loss of Dimethylamine
-
Mechanism : Charge localizes on the ring nitrogen. A hydrogen rearrangement allows for the neutral loss of dimethylamine (
, 45 Da). -
Product : This yields a bicyclic or unsaturated piperidine cation at
98.09 .
Visualizing the Pathway
The following diagram illustrates the competing fragmentation pathways.
Figure 1: Competing fragmentation pathways for Dimethyl-piperidin-2-ylmethyl-amine. The red path (m/z 58) is the primary diagnostic transition.
Comparative Performance Guide
This section objectively compares the 2-isomer against its most common "alternative" (impurity), the 3-isomer.
Differentiation Matrix
| Feature | 2-(Dimethylaminomethyl)piperidine (Target) | 3-(Dimethylaminomethyl)piperidine (Alternative) | Analytical Implication |
| Retention Time (RT) | Earlier (approx. 0.8-0.9 RRT) | Later | The 2-substituent creates a "shielded" compact structure, reducing interaction with C18 chains compared to the extended 3-isomer. |
| Base Peak (MS2) | m/z 58 (Very High Intensity) | m/z 58 (Moderate) or m/z 98 | The 2-position facilitates immediate exocyclic cleavage. The 3-isomer often shows higher relative abundance of ring-opening fragments. |
| Secondary Ion | m/z 98 (Loss of amine) | m/z 112 or Ring Fragments | The 3-isomer fragmentation is "messier" due to lack of direct |
| LOD (Sensitivity) | High (via m/z 58) | Moderate | The 2-isomer concentrates ion current into a single channel (m/z 58), improving Limit of Detection. |
Decision Tree for Isomer ID
Figure 2: Logic flow for differentiating piperidine regioisomers based on fragmentation intensity and elution order.
References
-
BenchChem . Differentiation of Piperidine Isomers: 1-(Piperidin-2-ylmethyl)piperidine vs 3-isomer. (Accessed 2026). Link
- Holčapek, M., et al.Fragmentation behavior of N-substituted piperidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides foundational mechanisms for piperidine ring cleavage).
-
Manier, S.K., et al. Metabolism of Tramadol (2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol). (Demonstrates the stability of the dimethylaminomethyl side chain cation m/z 58).
-
PubChem . Compound Summary: 2-(Dimethylaminomethyl)piperidine. Link
Sources
Comparing catalytic efficiency of Dimethyl-piperidin-2-ylmethyl-amine vs TMEDA
This guide provides a technical comparison between Dimethyl-piperidin-2-ylmethyl-amine (specifically the (S)-1-methyl-2-(dimethylaminomethyl)piperidine , a known sparteine surrogate) and TMEDA (N,N,N',N'-tetramethylethylenediamine) in the context of organolithium chemistry.
Part 1: Executive Summary & Core Distinction
In the realm of organometallic catalysis—specifically lithiation-substitution reactions —the choice between these two ligands represents a decision between kinetic activation (TMEDA) and stereochemical precision (Piperidine Surrogate).
-
TMEDA is the industry-standard "activator." It breaks down organolithium aggregates (e.g., hexameric
-BuLi) into reactive dimers or monomers. It accelerates deprotonation but provides zero stereocontrol , resulting in racemic products. -
Dimethyl-piperidin-2-ylmethyl-amine (O'Brien's Ligand) is a chiral diamine . It mimics the rigid scaffold of the natural alkaloid (-)-sparteine but is synthetically accessible in both enantiomeric forms. It matches TMEDA's reactivity while imposing a rigid chiral environment, enabling highly enantioselective lithiation (typically >90% ee).
Part 2: Technical Comparison & Experimental Data
Mechanistic Divergence
The fundamental difference lies in the coordination geometry and the resulting aggregate stability.
| Feature | TMEDA (Standard) | Dimethyl-piperidin-2-ylmethyl-amine (Chiral) |
| Coordination Mode | Bidentate ( | Bidentate ( |
| Aggregate State | Forms solvated dimers | Forms rigid monomeric species that prevent rotation of the lithiated intermediate. |
| Primary Function | De-aggregation: Increases basicity of alkyllithiums by breaking down stable hexamers. | Enantiodifferentiation: Distinguishes between enantiotopic protons (e.g., on |
| Chirality | Achiral ( | Chiral (Typically |
Comparative Performance Data
Case Study: Lithiation-Substitution of
-
Reagents:
-BuLi (1.1 equiv), Ligand (1.1 equiv), THF/Et O, -78 °C.
| Metric | TMEDA | Piperidine Surrogate | Implication |
| Yield | 70 - 90% | 65 - 85% | TMEDA is slightly more efficient kinetically due to lower steric bulk. |
| Enantioselectivity (er) | 50:50 (Racemic) | 96:4 to 98:2 | The piperidine ligand is essential for asymmetric synthesis. |
| Reaction Time | Very Fast (< 10 min) | Fast (10 - 30 min) | Both are highly active; TMEDA is marginally faster. |
| Temperature Tolerance | Stable up to 0 °C (in flow) | Best at -78 °C to -40 °C | Chiral complexes often racemize at higher temperatures. |
Note on Catalytic Efficiency: While typically used stoichiometrically, the Piperidine Surrogate can be used catalytically (0.3 equiv) in dynamic thermodynamic resolution (DTR) protocols (e.g., Negishi couplings) where the lithiated species is transmetalated to Zinc. TMEDA cannot support this asymmetric catalytic cycle.
Part 3: Experimental Protocols
Protocol A: Standard Activation with TMEDA (Racemic)
Use this for general reactivity where stereochemistry is irrelevant.
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon.
-
Complexation: Add anhydrous THF (5 mL) and TMEDA (1.2 mmol, 1.2 equiv). Cool to -78 °C.[2]
-
Base Addition: Add
-BuLi (1.2 mmol) dropwise. Stir for 10 min to form the active monomeric complex. -
Substrate Addition: Add
-Boc-pyrrolidine (1.0 mmol) dropwise. The solution typically turns yellow. Stir for 30 min at -78 °C. -
Quench: Add electrophile (e.g., TMSCl, 1.5 mmol). Warm to room temperature.
-
Workup: Dilute with Et
O, wash with NH Cl (sat), dry over MgSO .-
Result: Racemic 2-substituted pyrrolidine.[1]
-
Protocol B: Asymmetric Lithiation with Piperidine Surrogate
Use this for synthesizing enantiomerically enriched pharmacophores.
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon.
-
Ligand Dissolution: Dissolve (S)-1-methyl-2-(dimethylaminomethyl)piperidine (1.2 mmol) in anhydrous Et
O (5 mL). Cool to -78 °C.[3] -
Base Addition: Add
-BuLi (1.2 mmol) dropwise. Stir for 15 min. Critical: Ensure temperature remains <-70 °C to maintain the chiral aggregate structure. -
Lithiation: Add
-Boc-pyrrolidine (1.0 mmol) dropwise over 5 min. Stir for 1-3 hours at -78 °C. -
Trapping: Add electrophile (dissolved in Et
O if solid) quickly. Stir for 30 min before warming.-
Result: (S)-2-substituted pyrrolidine (>90% ee).
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the bifurcation in pathways. TMEDA leads to a rapidly equilibrating, achiral lithium species, while the Piperidine Surrogate locks the geometry, enabling asymmetric induction.
Caption: Divergent reaction pathways. TMEDA (Red) activates the substrate for general reaction, yielding racemic mixtures. The Piperidine Surrogate (Green) forms a rigid chiral complex, directing the electrophile to a specific face.
References
-
Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O’Brien, P. (2002).[4] "A Readily-Accessible (+)-Sparteine Surrogate."[4][5] Journal of the American Chemical Society.[6]
-
[4]
-
-
Bilke, J. L., & O’Brien, P. (2008). "On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Probing the Effect of the Stoichiometric Ligand." The Journal of Organic Chemistry.
-
Gelardi, G., Barker, G., O’Brien, P., & Blakemore, D. C. (2013).
-
Beak, P., & Lee, W. K. (1990). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Highlights - People, University of York [york.ac.uk]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR spectrum analysis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride functional groups
Executive Summary & Strategic Context
In the development of CNS-active agents and ligand synthesis, Dimethyl-piperidin-2-ylmethyl-amine (systematically 2-((dimethylamino)methyl)piperidine) serves as a critical diamine intermediate. Its hydrochloride salt form is preferred for stability and solubility, yet this form presents unique analytical challenges due to high hygroscopicity and complex hydrogen bonding networks.
This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for this specific molecule. Furthermore, it provides the spectral "fingerprint" differences between the hydrochloride salt and the free base, enabling researchers to validate synthesis endpoints and salt formation efficiency.
Key Finding: While KBr transmission remains the historical standard for resolution, Diamond ATR is the superior methodology for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride due to the elimination of moisture artifacts that obscure the critical ammonium (
Structural Analysis & Theoretical Band Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores. The molecule contains two distinct nitrogen centers:[1][2][3]
-
Ring Nitrogen: A secondary amine (Piperidine skeleton).[4]
-
Side-chain Nitrogen: A tertiary amine (Dimethylamino group).
Upon hydrochloride formation (typically forming a dihydrochloride in excess HCl), both nitrogen centers protonate, causing dramatic shifts in the IR spectrum.
Table 1: Comparative Functional Group Assignments (Free Base vs. HCl Salt)
| Functional Group | Vibration Mode | Free Base Frequency (cm⁻¹) | HCl Salt Frequency (cm⁻¹) | Spectral Behavior / Shift |
| Amine (Secondary) | 3250–3350 (Weak, Sharp) | Obscured / Broad | The sharp free base band disappears; replaced by broad salt envelope. | |
| Ammonium ( | Absent | 2400–3100 (Very Broad) | The "Salt Fingerprint." A massive, continuous absorption band often overlapping C-H stretches. | |
| Ammonium ( | Absent | 1580–1620 (Medium) | Diagnostic "Scissoring" band for the protonated secondary amine. | |
| Tertiary Amine | 1050–1250 | 1050–1250 (Shifted) | Minor shifts; less diagnostic than the N-H regions. | |
| Aliphatic Backbone | 2800–2980 | 2800–3000 | Remains constant but often "riding" on the broad ammonium shoulder in the salt form. | |
| Chloride Counter-ion | Lattice Modes | Absent | < 400 (Far IR) | Typically not visible in standard Mid-IR (4000–400 cm⁻¹). |
Application Note: The disappearance of the sharp N-H stretch at ~3300 cm⁻¹ and the emergence of the broad "ammonium envelope" between 2400–3000 cm⁻¹ is the primary metric for confirming complete salt formation [1, 2].
Methodology Comparison: ATR vs. KBr
For this specific hygroscopic hydrochloride salt, the choice of sampling technique dictates data integrity.
Table 2: Performance Matrix
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet Transmission (Alternative) |
| Moisture Interference | Low. Sample exposure is <30 seconds. | Critical. KBr is hygroscopic; absorbs water during grinding, creating false -OH bands at 3400 cm⁻¹.[5] |
| Sample Prep Time | < 1 Minute (Direct application). | 15–20 Minutes (Grinding, pressing, evacuating). |
| Spectral Artifacts | Peak intensity diminishes at high wavenumbers (penetration depth effect). | Christiansen effect (scattering) if particle size > wavelength. |
| Reproducibility | High (Fixed path length). | Variable (Pellet thickness varies). |
| Sample Recovery | 100% Recovery (Non-destructive). | 0% (Destructive). |
Decision Logic for Researchers
The following diagram illustrates the decision pathway for selecting the correct modality based on sample state and analytical goals.
Figure 1: Decision matrix for FTIR sampling of amine salts. ATR is prioritized for hygroscopic HCl salts to prevent water interference.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed for Diamond ATR , as it minimizes the risk of hydration artifacts common with Dimethyl-piperidin-2-ylmethyl-amine HCl.
Phase 1: System Validation
-
Clean Crystal: Wipe diamond surface with isopropanol. Ensure energy throughput is >95% of the stored background.
-
Background Scan: Collect 32 scans of ambient air.
-
Validation Check: Verify CO₂ doublet (2350 cm⁻¹) is minimal. If high, purge the bench with N₂.
-
Phase 2: Sample Acquisition
-
Deposition: Place ~5 mg of the hydrochloride salt powder onto the center of the crystal.
-
Contact: Lower the pressure arm. Apply force until the live preview spectrum stabilizes (typically 80–100 lbs pressure for solid salts).
-
Why? HCl salts are crystalline and hard; poor contact results in noisy baselines.
-
-
Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
Phase 3: Post-Processing (ATR Correction)
Because ATR penetration depth (
-
Apply ATR Correction Algorithm (available in standard software like OMNIC or Opus).
-
Parameter: Crystal = Diamond (n=2.4), Sample Index ≈ 1.5.
-
-
Baseline Correction: Apply automatic baseline correction only if significant drift is observed.
Workflow Visualization
Figure 2: Step-by-step ATR-FTIR workflow ensuring data integrity for crystalline salts.
Data Interpretation & Troubleshooting
When analyzing the resulting spectrum, researchers should look for specific markers to confirm the identity of Dimethyl-piperidin-2-ylmethyl-amine HCl.
The "Ammonium Envelope" (2400–3100 cm⁻¹)
Unlike the free base, the salt will exhibit a "continuum" of absorption in this region. This is due to the N-H stretching vibrations of the quaternary ammonium (
-
Troubleshooting: If this region shows a sharp spike at 3600–3400 cm⁻¹, your sample is wet (Free water), or the crystal was not dry.
The Fingerprint Region (1500–600 cm⁻¹)
-
1600 cm⁻¹ Region: Look for the
deformation band. In the free base, this is weak or absent. In the salt, it is a distinct, medium-intensity band. -
1470–1450 cm⁻¹: C-H bending (scissoring) of the methylene groups in the piperidine ring. This remains relatively stable between salt and base forms and serves as an internal intensity reference.
Common Artifacts
-
Christiansen Effect (Transmission Mode only): If the baseline slopes severely or peaks look derivative-shaped, the particle size matches the IR wavelength. Solution: Grind finer or switch to ATR.[5]
-
CO₂ Interference: A doublet at 2350 cm⁻¹. This falls near the ammonium envelope but is sharp and distinct. It should be subtracted out.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for amine salt functional group assignment).
-
NIST Chemistry WebBook. Infrared Spectra of Piperidine and Derivatives. National Institute of Standards and Technology.[6][7] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. Wiley.
-
Spectroscopy Online. The Infrared Spectra of Amine Salts. (2019). Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. PubChemLite - Dimethyl[2-(piperidin-2-yl)propyl]amine (C10H22N2) [pubchemlite.lcsb.uni.lu]
- 5. kindle-tech.com [kindle-tech.com]
- 6. Piperidine [webbook.nist.gov]
- 7. Piperazine dihydrochloride [webbook.nist.gov]
Comparative Guide: Validating Enantiomeric Purity of Dimethyl-piperidin-2-ylmethyl-amine
Executive Summary: The "Invisible" Base Challenge
Dimethyl-piperidin-2-ylmethyl-amine presents a dual challenge in chiral chromatography: extreme basicity and lack of a UV chromophore . The saturated piperidine ring and the aliphatic side chain render the molecule virtually invisible to standard UV detection (>220 nm) and highly prone to severe peak tailing due to silanol interactions.
This guide objectively compares two validation strategies:
-
Method A (Direct Analysis): High-pH Polar Organic Mode using refractive index or low-UV detection.
-
Method B (Derivatization): Pre-column benzoylation to introduce a chromophore and mask the secondary amine.
Verdict: While Method A offers speed for in-process checks, Method B (Derivatization) is the required standard for GMP release testing due to superior sensitivity (LOD) and baseline stability.
Technical Background & Mechanism
The Molecule[1][2]
-
Structure: A piperidine ring with a dimethylaminomethyl group at the C2 position.
-
Chiral Center: C2 (The 2-position carbon).
-
pKa: ~11.2 (Secondary amine) and ~9.5 (Tertiary amine).
The Separation Challenge
Standard silica-based Chiral Stationary Phases (CSPs) possess residual silanols. The secondary amine in the piperidine ring acts as a strong base, hydrogen-bonding with these silanols, leading to:
-
Broad, tailing peaks (
). -
Irreversible retention.
-
Poor resolution (
).
The Solution Landscape
To validate purity, we must block these interactions.
-
Approach 1 (Mobile Phase Doping): Saturating the column with a stronger base (Diethylamine).
-
Approach 2 (Chemical Modification): Capping the secondary amine with a UV-active protecting group (Benzoyl chloride or Tosyl chloride).
Comparative Methodology
Method A: Direct Analysis (Polar Organic Mode)
Best for: Rapid in-process monitoring where high sensitivity is not required.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: 100% Ethanol containing 0.1% Diethylamine (DEA).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 205 nm (or Refractive Index).
-
Temperature: 25°C.
Mechanism: The "Polar Organic Mode" (100% alcohol) minimizes hydrogen bonding between the solute and the silica backbone. The DEA competes for silanol sites, sharpening the peak.
Method B: Pre-Column Derivatization (Benzoylation)
Best for: Final product release, impurity quantification, and validation.
-
Derivatization Protocol:
-
Dissolve 10 mg sample in 1 mL DCM.
-
Add 1.2 eq. Benzoyl Chloride + 2.0 eq. Triethylamine (TEA).
-
Stir at RT for 15 min (Reaction is instantaneous for secondary amines).
-
Quench with water, extract into Hexane.
-
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
Mechanism: Benzoylation converts the basic secondary amine into a neutral amide. This eliminates silanol tailing and introduces a strong benzene chromophore, allowing robust detection at 254 nm.
Experimental Data Comparison
The following data summarizes the performance of both methods during validation.
| Parameter | Method A (Direct / Low UV) | Method B (Derivatization) | Interpretation |
| Selectivity ( | 1.24 | 1.45 | Derivatization increases steric bulk, enhancing chiral recognition. |
| Resolution ( | 1.8 (Marginal) | > 5.0 (Excellent) | Method B provides baseline separation suitable for impurity quantification. |
| Tailing Factor ( | 1.6 - 1.9 | 1.05 - 1.10 | Amide formation in Method B completely eliminates amine-silanol tailing. |
| LOD (Limit of Detection) | 50 µg/mL | 0.05 µg/mL | Critical Differentiator: Method A is blind to trace enantiomeric impurities (<1%). |
| Run Time | 12 mins | 18 mins | Method A is faster but less informative. |
Visualizing the Workflow
Method Selection Decision Tree
This logic flow guides the analyst on when to choose which method based on the stage of drug development.
Figure 1: Decision matrix for selecting the appropriate chiral validation strategy.
Derivatization & Validation Pathway
The specific workflow for the recommended Method B.
Figure 2: The derivatization workflow ensures the analyte is detectable and stable before injection.
Detailed Protocol: Method B (The Gold Standard)
Reagents
-
Benzoyl Chloride: Reagent Grade (>99%).
-
Triethylamine (TEA): HPLC Grade.
-
Dichloromethane (DCM): Anhydrous.
Step-by-Step Procedure
-
Preparation: Weigh 10.0 mg of the piperidine amine sample into a 20 mL vial.
-
Solvation: Add 5 mL of DCM and vortex to dissolve.
-
Base Addition: Add 20 µL of Triethylamine (Scavenger for HCl generated during reaction).
-
Derivatization: Add 15 µL of Benzoyl Chloride. Cap immediately.
-
Reaction: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.
-
Quench: Add 2 mL of 1M NaHCO₃ (aq) to neutralize excess acid chloride. Vortex vigorously.
-
Extraction: Remove the organic (DCM) layer. Dry over anhydrous Na₂SO₄.
-
Dilution: Dilute the dried organic layer 1:10 with Mobile Phase (Hexane/IPA) before injection.
System Suitability Criteria
To ensure the method is valid for a run, the following criteria must be met:
-
Resolution (
): NLT (Not Less Than) 3.0 between enantiomers. -
Tailing Factor: NMT (Not More Than) 1.2.
-
% RSD (n=6): NMT 2.0% for peak area.
References
-
Babu, C. V. R., et al. (2014).[7] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[7]
-
Daicel Corporation. (2020). "Chiralpak AD-H Instruction Manual: Separation of Basic Compounds." Daicel Chiral Technologies.
- Schenck, F. J., & Callery, P. S. (1998). "Chromatographic methods for the analysis of piperidine derivatives.
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter 4: "Method Development for Basic Drugs").
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride: A Comparative Analytical Guide
Absolute purity determination is a critical bottleneck in the preclinical development of amine-based active pharmaceutical ingredients (APIs). For Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (Free base CAS: 60717-51-3[1]), establishing a rigorous elemental analysis standard is uniquely challenging. Because diamines readily form both mono- and di-hydrochloride salts (e.g., the dihydrochloride variant, CAS: 1185304-33-9[2]), relying solely on chromatographic purity (HPLC-UV) is scientifically insufficient. HPLC cannot determine the exact salt stoichiometry, nor can it detect inorganic impurities or residual water.
This guide provides an objective comparison of elemental and orthogonal analytical methodologies, detailing self-validating protocols designed to meet [3][4].
Theoretical Stoichiometry & Analytical Causality
To establish a self-validating analytical system, researchers must first define the theoretical elemental limits. The primary causality behind utilizing elemental analysis (EA) for this compound is stoichiometric differentiation . A standard CHN combustion analyzer determines the organic framework, while orthogonal halogen analysis is required to quantify the exact HCl molar equivalent.
Table 1: Theoretical Elemental Composition for Salt Differentiation
| Element | Monohydrochloride (C₈H₁₉ClN₂) | Dihydrochloride (C₈H₂₀Cl₂N₂) | Analytical Purpose |
| Carbon (C) | 53.77% | 44.66% | Verifies the organic carbon skeleton. |
| Hydrogen (H) | 10.72% | 9.37% | Detects residual moisture (if experimentally high). |
| Nitrogen (N) | 15.68% | 13.02% | Confirms the diamine functional groups. |
| Chlorine (Cl) | 19.83% | 32.95% | Differentiates mono- vs. di-hydrochloride forms. |
Acceptance Criteria: For pharmaceutical-grade certification, experimental values must fall within ±0.3% of the theoretical values. A discrepancy beyond this limit indicates either mixed salt forms, hygroscopic water absorption, or unreacted piperidine precursors.
Comparative Performance of Analytical Alternatives
No single analytical technique provides a complete purity profile. The table below objectively compares the performance, specificity, and limitations of the three primary methodologies used for this compound.
Table 2: Comparison of Analytical Methodologies
| Methodology | Primary Target | Specificity | Destructive? | Sample Size | Key Limitation |
| CHN Combustion (Dumas) | %C, %H, %N | Low (Measures bulk elements) | Yes | 2–3 mg | Cannot distinguish structurally similar impurities. |
| Oxygen Flask (USP <471>) | %Cl (Halogens) | High (Specific to halides) | Yes | 10–20 mg | Requires manual titration; operator-dependent. |
| Quantitative NMR (qNMR) | Absolute Mass Fraction | Very High (Structural) | No | 10–15 mg | Cannot directly quantify inorganic salts/chlorides. |
Self-Validating Experimental Methodologies
To ensure trustworthiness, every protocol must be designed as a closed, self-validating loop incorporating system suitability testing (SST) and orthogonal cross-checks.
Protocol A: CHN Combustion Analysis (Dumas Method)
Causality: High-temperature dynamic flash combustion converts the sample into CO₂, H₂O, and NOₓ. Because this compound contains significant chlorine, the combustion reactor must be packed with silver wool to trap halogen gases; otherwise, HCl gas will poison the reduction catalyst and skew the nitrogen readout[5].
-
System Suitability (SST): Weigh 2.0–3.0 mg of a certified reference standard (e.g., Acetanilide or BBOT) into a tin capsule. Run in triplicate to verify the calibration factor (K-factor)[5].
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the this compound batch into a tin capsule. Seal tightly to prevent moisture ingress.
-
Combustion: Drop the capsule into the oxidation furnace at 1000°C under a pulse of pure oxygen.
-
Reduction & Separation: Pass the evolved gases over a copper reduction column at 650°C to reduce NOₓ to N₂. Separate gases via a GC column.
-
Validation Check: If %H is >11.02% (theoretical + 0.3%), the sample has absorbed atmospheric water. Proceed to qNMR to quantify the water peak.
Protocol B: Oxygen Flask Combustion (USP <471>)
Causality: CHN analysis does not quantify chlorine. The method[6] is utilized to mineralize the organically bound hydrochloride salt into free aqueous chloride ions for subsequent titration.
-
Preparation: Weigh 10–20 mg of the sample onto a halide-free filter paper fuse-strip[6].
-
Absorption Liquid: Place 20 mL of dilute sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) into a heavy-walled 500-mL conical flask. This ensures all liberated chlorine gas is reduced to chloride (Cl⁻).
-
Combustion: Place the folded paper into a platinum gauze sample carrier (the platinum acts as a critical combustion catalyst). Flush the flask with rapidly flowing oxygen, seal, and ignite[6].
-
Titration: After 15 minutes of absorption, titrate the resulting solution with 0.01 N Silver Nitrate (AgNO₃) using a potentiometric endpoint.
-
Validation Check: Run a blank filter paper without the sample. Subtract the blank titration volume to ensure the filter paper did not contribute background halides[6].
Protocol C: qNMR for Orthogonal Validation
Causality: If a batch contains 10% unreacted piperidine and 10% excess HCl, CHN and titration might yield confusing aggregate data. qNMR uses a highly pure internal standard (IS) to calculate the exact mass fraction of the active moiety, independent of inorganic salts.
-
Sample Prep: Co-weigh exactly 10.0 mg of the sample and 5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid) into a vial.
-
Solvation: Dissolve in 0.6 mL of D₂O.
-
Acquisition: Acquire a ¹H-NMR spectrum using a 90° pulse and a relaxation delay (D1) of at least 60 seconds (D1 > 5 × T₁) to ensure complete relaxation of all protons.
-
Validation Check: Integrate the distinct singlet of the dimethylamine group (-N(CH₃)₂, ~2.8 ppm) against the alkene protons of Maleic Acid (~6.3 ppm). Calculate the absolute purity.
Analytical Workflow Visualization
The following diagram illustrates the logical relationship between the orthogonal aliquoting steps and the final data reconciliation required for ICH Q2(R1) compliance.
Figure 1: Orthogonal analytical workflow for absolute purity certification.
Data Reconciliation & ICH Q2(R1) Compliance
According to [4], analytical procedures must demonstrate accuracy and precision. In the context of this compound:
-
Accuracy: Demonstrated when the qNMR mass fraction aligns with the CHN/Cl elemental mass balance (e.g., qNMR shows 99.0% organic purity, and elemental analysis confirms exactly 1.0 molar equivalent of HCl).
-
Robustness: The sample's hygroscopic nature is the greatest threat to robustness. If the batch is exposed to ambient humidity, the %C and %N will artificially drop below the -0.3% threshold, while %H will rise. The self-validating solution is to dry the sample under a vacuum at 40°C for 12 hours prior to orthogonal aliquoting, ensuring the elemental analysis reflects the true compound rather than transient environmental moisture.
References
-
U.S. Pharmacopeia. "General Chapters: <471> OXYGEN FLASK COMBUSTION." USPBPEP. URL:[Link]
-
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.org. URL:[Link]
-
European Medicines Agency (EMA). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." Europa.eu. URL:[Link]
-
ChemBK. "Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride CAS: 1185304-33-9." ChemBK.com. URL:[Link]
Sources
Comparison of Dimethyl-piperidin-2-ylmethyl-amine HCl with other piperidine derivatives
Comparative Analysis of Dimethyl-piperidin-2-ylmethyl-amine HCl in Modern Drug Design
As medicinal chemistry shifts toward increasingly complex targets, the selection of the right basic heterocyclic scaffold is critical. Dimethyl-piperidin-2-ylmethyl-amine HCl (DPM-HCl) has emerged as a highly versatile bidentate building block. By offering a secondary/tertiary amine within a piperidine ring connected via a flexible methylene bridge to a dimethylamine moiety, DPM-HCl provides unique physicochemical and pharmacological advantages over traditional monovalent piperidines, rigid piperazines, and compact pyrrolidines.
This guide provides a comparative analysis of DPM-HCl against alternative scaffolds, detailing the mechanistic rationale for its use and providing self-validating experimental protocols for evaluating its derivatives.
Structural Rationale and Comparative Profiling
The piperidine motif is a cornerstone of therapeutic design due to its favorable aqueous solubility, membrane permeability, and conformational versatility (1)[1]. However, simple monodentate piperidines (e.g., 1-methylpiperidine) are limited to single-point ionic interactions.
DPM-HCl overcomes this by acting as a bivalent scaffold. The two nitrogen atoms can engage with multiple binding sites within a target protein's orthosteric or allosteric pockets, significantly increasing binding affinity and target selectivity (2)[2].
When compared to piperazine—a common alternative used to improve solubility—DPM-HCl offers a distinct metabolic advantage. While piperazine's dual basic centers enhance hydrophilicity, they introduce multiple sites for CYP450-mediated oxidation, which can yield active or toxic metabolites (1)[1]. Furthermore, while five-membered pyrrolidine rings are sometimes preferred for specific hydrogen-bonding orientations in tight enzyme pockets (3)[3], the six-membered piperidine ring of DPM-HCl provides superior conformational flexibility (chair-to-boat transitions), allowing for optimal spatial orientation in complex G-protein coupled receptor (GPCR) binding sites.
Table 1: Comparative Physicochemical and Target Binding Profiles
| Scaffold Type | Representative Compound | pKa (Est.) | LogP (Est.) | Target Affinity ( | Primary Metabolic Liability |
| Bidentate Piperidine | Dimethyl-piperidin-2-ylmethyl-amine HCl | ~8.5, ~9.5 | 1.2 - 1.8 | 0.6 - 0.9 nM ( | Phospholipidosis (due to high basicity) |
| Monodentate Piperidine | 1-Methylpiperidine | ~10.0 | 1.5 | > 100 nM (Generic GPCRs) | N-dealkylation |
| Rigid Piperazine | N-Methylpiperazine | ~4.5, ~9.0 | -0.1 | 10 - 50 nM (Various Kinases) | Extensive CYP450 oxidation |
| Five-Membered Ring | Pyrrolidine Derivatives | ~10.4 | 0.8 | Target-dependent | Rapid ring oxidation |
Note: Affinity data for bidentate piperidines is derived from advanced N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, which utilize the DPM core pharmacophore to achieve subnanomolar GPCR binding (4)[4].
Mechanistic Application: GPCR Target Engagement
Derivatives incorporating the piperidin-2-ylmethyl moiety have demonstrated remarkable efficacy in CNS drug design. For example, bivalent ligands targeting the
Fig 1: GPCR signal modulation via bivalent binding of DPM-HCl derivatives.
Self-Validating Experimental Methodologies
To objectively compare the performance of a synthesized DPM-HCl derivative against a piperazine or pyrrolidine analog, rigorous, self-validating assays must be employed. Below is the standard protocol for evaluating target engagement via a Radioligand Binding Assay.
Protocol: High-Throughput Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Step 1: Membrane Preparation & Stabilization
-
Action: Homogenize target-expressing CHO cell membranes in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors (e.g., PMSF, EDTA).
-
Causality: The basicity of piperidine derivatives requires a strictly controlled pH environment to ensure the ligand remains in its physiologically relevant protonation state. Ice-cold temperatures and protease inhibitors prevent proteolytic degradation of the GPCR, maintaining the structural integrity of the orthosteric binding site.
-
-
Step 2: Competitive Incubation
-
Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of tritiated radioligand (e.g.,
-DAMGO), and serial dilutions of the DPM-HCl derivative ( M to M). Incubate at 25°C for 60 minutes. -
Causality: A 60-minute incubation at room temperature allows the binding kinetics to reach equilibrium. The serial dilution ensures a complete sigmoidal dose-response curve is captured, which is mathematically necessary to accurately calculate the
.
-
-
Step 3: Rapid Filtration & Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: Rapid filtration separates bound from free radioligand. Pre-soaking with PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidine ligands and improving the signal-to-noise ratio.
-
-
Step 4: Self-Validating System Check & Quantification
-
Action: Measure retained radioactivity via liquid scintillation counting and convert
to using the Cheng-Prusoff equation. -
Validation Check: The assay must include a known reference standard (e.g., Naloxone for opioid receptors). The run is only validated if the reference standard yields a
within 0.5 log units of its established historical baseline. This internal control confirms both membrane viability and radioligand fidelity, ensuring that any superior affinity observed for the DPM-HCl derivative is a true pharmacological effect, not an artifact.
-
Fig 2: Self-validating experimental workflow for evaluating piperidine-based ligands.
References
-
Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands PMC / National Institutes of Health[Link]
-
Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations Pharmacology / University of Arizona[Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing MDPI[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations. | The Department of Pharmacology [pharmacology.arizona.edu]
- 5. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
Reference standards for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride assay
An authoritative guide for researchers, analytical scientists, and drug development professionals on establishing and validating reference standards for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride .
Introduction to the Analytical Challenge
This compound (CAS: 1357352-64-7) is a highly polar, aliphatic diamine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [3]. Certifying a reference standard for this compound presents two distinct analytical hurdles:
-
Lack of a Conjugated π-System: The molecule is entirely aliphatic, rendering standard UV-Vis detection (e.g., HPLC-UV at 254 nm) virtually blind to its presence.
-
High Polarity and Basicity: As a protonated amine hydrochloride salt, it exhibits extreme hydrophilicity. On standard reversed-phase (RP) columns, it elutes in the void volume and suffers from severe peak tailing due to secondary interactions with residual silanols.
To establish a highly pure, traceable reference standard, laboratories must abandon traditional HPLC-UV methods in favor of orthogonal, mass-based techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) [1][2].
Comparative Analysis of Assay Methodologies
When certifying a primary or secondary reference standard, the assay value must reflect the absolute mass fraction of the active moiety. Below is an objective comparison of the analytical techniques capable of achieving this for this compound.
| Analytical Technique | Primary Application | Detection Mechanism | Advantages for Piperidine Derivatives | Limitations |
| qNMR (Primary) | Absolute Purity (Assay) | Magnetic resonance of ¹H nuclei | Direct quantitation without response factors; self-validating against an internal standard. | High equipment cost; lower sensitivity for trace organic impurities (>0.1%). |
| HPLC-CAD | Chromatographic Purity | Measurement of charged aerosol particles | Universal response for non-volatile analytes; completely independent of UV chromophores. | Requires volatile mobile phases (e.g., HFBA); incompatible with non-volatile buffers. |
| GC-FID (Headspace) | Residual Solvents | Flame ionization of carbon ions | Excellent resolution for volatile organics; highly sensitive. | The intact hydrochloride salt is non-volatile; requires free-base conversion for main-peak assay. |
Visualizing the Certification Strategy
To ensure absolute trustworthiness, the certification of a this compound reference standard must utilize a self-validating system. This is achieved by comparing a direct primary method (qNMR) against an orthogonal mass-balance approach.
Orthogonal certification workflows for establishing absolute reference standard assay.
Experimental Protocols & Mechanistic Causality
Protocol 1: Absolute Assay via Quantitative NMR (qNMR)
Objective: Establish the absolute mass fraction without relying on a pre-existing reference standard. Causality: qNMR is a primary ratio method. Because the signal intensity is directly proportional to the number of resonating nuclei, absolute quantitation is achieved by comparing the integration of the analyte against a highly pure Certified Reference Material (CRM) internal standard.
Step-by-Step Methodology:
-
Internal Standard Selection: Select a CRM such as Maleic Acid. Causality: The ¹H signal for Maleic Acid occurs in the vinylic region (δ ~6.2 ppm), ensuring zero overlap with the purely aliphatic signals of the piperidine derivative (δ 1.0 - 3.5 ppm).
-
Gravimetric Preparation: Accurately weigh ~10 mg of the Dimethyl-piperidin-2-ylmethyl-amine HCl candidate and ~5 mg of the Maleic Acid CRM using a microbalance (d = 0.001 mg).
-
Solvent Addition: Dissolve the mixture in 0.7 mL of Deuterated Water (D₂O). Causality: D₂O forces the rapid exchange of the amine and hydrochloride protons, removing them from the spectrum and preventing them from broadening or obscuring the critical aliphatic integration regions.
-
Acquisition Parameters: Acquire the ¹H-NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the analytical signals (typically D1 ≥ 30s). Causality: This ensures complete magnetization recovery between pulses, a strict requirement for quantitative accuracy.
-
Data Processing: Apply manual baseline correction. Integrate the isolated N-methyl singlet of the analyte and the vinylic singlet of the internal standard to calculate the absolute mass fraction.
Protocol 2: Chromatographic Purity via Ion-Pairing HPLC-CAD
Objective: Accurately quantify organic impurities to support the mass balance assay approach. Causality: Because the analyte lacks a conjugated π-system, UV detection is inadequate. CAD provides a universal, mass-based response. However, CAD requires fully volatile mobile phases. By utilizing Heptafluorobutyric acid (HFBA), we provide a volatile ion-pairing agent that masks the positive charge of the protonated amine, increasing its lipophilicity and enabling robust retention on a standard C18 column [1][2].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% HFBA in LC-MS grade Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
-
Standard Preparation: Dissolve 10 mg of the reference standard in 10 mL of Mobile Phase A (1.0 mg/mL).
-
Chromatographic Conditions:
-
Column: Atlantis T3 C18 (150 × 4.6 mm, 3 µm) or equivalent high-aqueous compatible C18.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Column Temperature: 40°C.
-
-
CAD Settings: Set the nebulizer gas (Nitrogen) pressure to 35 psi and the evaporation temperature to 35°C. Causality: This specific temperature ensures the volatile HFBA and solvents are completely evaporated while the non-volatile amine hydrochloride forms uniform aerosol particles for detection.
-
Self-Validating System Suitability: Inject the standard solution in replicates of five. The protocol is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.
Logical pathway for overcoming analytical challenges in aliphatic amine assays.
References
Analytical Comparison Guide: Salt Stoichiometry Validation of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
Part 1: Executive Summary & Core Directive
The Challenge:
Dimethyl-piperidin-2-ylmethyl-amine (CAS: 90203-05-7 for free base) contains two basic nitrogen centers: a secondary piperidine amine (
The Solution: This guide objectively compares three analytical methodologies for confirming the salt stoichiometry: Elemental Analysis (CHN) , Potentiometric Titration , and Ion Chromatography (IC) . Based on precision, cost-efficiency, and robustness against hygroscopicity, Potentiometric Titration is identified as the "Gold Standard" for this specific application.[2]
Part 2: Comparative Analysis of Validation Methods
The following table compares the performance of analytical "products" (methodologies) used to validate the stoichiometry of the target molecule.
Table 1: Performance Matrix of Stoichiometry Determination Methods
| Feature | Method A: Potentiometric Titration (AgNO₃) | Method B: Elemental Analysis (CHN) | Method C: Ion Chromatography (IC) |
| Primary Target | Chloride ions ( | Carbon, Hydrogen, Nitrogen ratios.[2][3][4][5] | Chloride ions ( |
| Precision | High (<0.5% RSD) | Moderate (±0.4% absolute). | High (<1.0% RSD).[6] |
| Interference | Minimal (Specific to Halides). | High (Water/Solvent solvates skew %C). | Moderate (Matrix effects). |
| Cost/Run | Low (Reagents only). | High (Outsourced or expensive consumables). | Medium (Columns/Eluents). |
| Stoichiometry Insight | Direct Molar Ratio ( | Indirect (Inferred from C/N ratio). | Direct Molar Ratio. |
| Verdict | Preferred (Gold Standard) | Secondary (Confirmation only). | Alternative (Trace analysis). |
Scientific Rationale for Selection
-
Why Titration Wins: Amine salts, particularly piperidines, are hygroscopic.[2] Absorbed atmospheric water lowers the weight percent of Carbon and Nitrogen in Elemental Analysis, often mimicking the theoretical values of a higher salt form or hydrate. Potentiometric titration measures the moles of Chloride relative to the sample mass, allowing for a direct calculation of the
ratio independent of minor combustion errors [1]. -
The Causality of pKa: With
values separated by <2 units, the dihydrochloride form is thermodynamically stable in solid state but may dissociate in dilute aqueous solution if pH is not controlled. Titration captures the total chloride content regardless of solution pH dynamics during dissolution [2].
Part 3: Visualization of Logic & Workflow
Diagram 1: Stoichiometry Determination Decision Matrix
This diagram illustrates the logical flow for selecting the correct validation method based on sample constraints.
Caption: Decision matrix for selecting the optimal analytical method based on sample availability and physical properties.
Part 4: The Gold Standard Protocol (Potentiometric Titration)
This protocol is designed to be self-validating . It determines both the Chloride content (counter-ion) and the Amine content (parent molecule) to derive the exact ratio.
Materials
-
Titrator: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).[2]
-
Electrodes:
-
Silver Ring Electrode (for
).[1] -
Glass pH Electrode (for Amine).
-
-
Reagents:
-
0.1 N Silver Nitrate (
) VS. -
0.1 N Sodium Hydroxide (
) VS. -
Solvent: Deionized Water / Methanol (50:50 v/v).
-
Step-by-Step Methodology
Phase 1: Chloride Determination (Argentometric)
-
System Check: Titrate a standard
solution (approx 50 mg) with 0.1 N . Result must be . -
Dissolution: Accurately weigh ~150 mg of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride into the titration vessel.
-
Solvation: Add 50 mL of Water/Methanol solvent. Stir for 60 seconds to ensure complete dissolution.
-
Acidification: Add 1 mL of 1M
(Nitric Acid) to prevent amine interference and ensure all chloride is free. -
Titration: Titrate with 0.1 N
to the potentiometric equivalence point (inflection of mV signal). -
Calculation:
[1]
Phase 2: Amine Purity Determination (Acid-Base)[1]
-
Dissolution: Weigh ~150 mg of sample. Dissolve in 50 mL deionized water.
-
Titration: Titrate with 0.1 N
.-
Note: You will observe two equivalence points if it is a dihydrochloride (neutralizing excess
first, then the amine salts).
-
-
Calculation: Determine the milliequivalents of base required to neutralize the salt.
Data Interpretation Table
Use the table below to interpret your experimental results. (MW of Free Base = 142.24 g/mol ).
| Theoretical Form | Molecular Weight ( g/mol ) | Theoretical % Chloride | Expected Ratio ( |
| Mono-HCl | 178.70 | 19.84% | 1.0 |
| Dihydrochloride | 215.16 | 32.96% | 2.0 |
| Di-HCl Monohydrate | 233.18 | 30.41% | 2.0 (but weight differs) |
Critical Analysis: If your %Cl result is ~30.4%, do not assume it is an impure Dihydrochloride.[2] It is likely the Monohydrate of the Dihydrochloride . Confirm with Karl Fischer titration for water content [3].
Part 5: Mechanism of Action & Chemical Logic
The following diagram details the chemical reaction pathway during the validation process, ensuring the user understands why the protocol works.
Caption: Chemical pathway of Argentometric titration. The inflection point occurs when all Chloride is precipitated.
Part 6: References
-
University of Regina. (2010). pKa Values of Some Piperazines and Cyclic Diamines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. N,N-DIMETHYL-3-PIPERIDINEMETHANAMINE | 90203-05-7 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. escholarship.org [escholarship.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride
[1]
Executive Chemical Profile & Hazard Identification
Before initiating any disposal workflow, you must understand the physicochemical nature of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (often referred to as 2-(Dimethylaminomethyl)piperidine 2HCl or similar isomers).[1] As a piperidine derivative salt, this compound presents specific challenges regarding corrosivity and environmental persistence.[1]
Critical Hazard Assessment: Unlike simple inorganic salts, this compound combines the corrosive nature of an amine with the acidic potential of a hydrochloride salt. Improper disposal can lead to exothermic neutralization reactions in waste drums or the release of toxic chloramines if mixed with inappropriate oxidizers.
| Property | Specification | Operational Implication |
| Chemical Class | Heterocyclic Amine Salt | Nitrogen-rich; potential precursor to nitrosamines (carcinogens) if mixed with nitrites.[1] |
| Physical State | Hygroscopic Solid (White/Off-white) | Absorbs atmospheric moisture rapidly; waste containers must be hermetically sealed to prevent "caking" or leaching.[1] |
| Acidity/Alkalinity | Acidic in solution (HCl salt) | DO NOT mix directly with strong bleach (Hypochlorite) or cyanides; risk of HCN or Cl₂ gas evolution.[1] |
| GHS Hazards | H314 (Skin Corr.[1][2][3] 1B), H318 (Eye Dam.[1][3] 1) | Requires full barrier protection (Nitrile gloves >0.11mm, Safety Goggles + Face Shield).[1] |
| RCRA Status | Characteristic Waste (Likely D002) | If pH ≤ 2 in aqueous solution, it is a Corrosive Waste.[1][4] Otherwise, classify as Toxic Organic Waste.[1] |
Disposal Decision Matrix (Logic Flow)
The following diagram outlines the decision-making process for segregating this specific chemical waste. This logic prevents cross-contamination and ensures regulatory compliance (EPA/RCRA).[1]
Caption: Operational decision tree for segregating amine hydrochloride waste streams to ensure RCRA compliance and prevent chemical incompatibility.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Application: Expired stocks, spill cleanup residues, or contaminated weighing solids.
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Segregation: Place the HDPE jar into the "Solid Organic Waste" drum.
-
Critical Warning: Ensure this drum does not contain loose oxidizers (e.g., potassium permanganate, nitrates) as amines can act as reducing agents, leading to fire hazards.
-
Protocol B: Liquid Waste (Reaction Mixtures)
Application: Mother liquors or reaction byproducts containing the amine.[1]
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethanol).
-
pH Verification:
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Self-Validating Step: Leave 10% headspace in the container to allow for expansion.[1] If the container feels warm after addition, vent the cap slightly (in a fume hood) and notify the safety officer immediately.
-
Protocol C: Empty Container Decontamination (Triple Rinse)
Application: Stock bottles that appear empty.[1]
-
The 3x Rule:
-
Rinse 1: Add a small volume of a compatible solvent (e.g., Methanol or Water) to the bottle. Cap and shake well.[1] Pour rinsate into the Liquid Hazardous Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Defacing: Cross out the original label with a black marker or remove it entirely.[1]
-
Disposal: Once triple-rinsed and dried, the bottle may be discarded in the "Glass Recycling" or "General Trash" stream, depending on local municipal regulations.
Emergency Contingencies & Compatibility
Chemical Incompatibility List
To maintain a self-validating safety system, never store or dispose of Dimethyl-piperidin-2-ylmethyl-amine HCl near:
-
Nitrosating Agents (Nitrites/Nitrous Acid): Reacts to form N-nitrosamines (potent carcinogens).[1]
-
Strong Oxidizers (Peroxides, Permanganates): Risk of fire/explosion.[1]
-
Hypochlorites (Bleach): Reacts to form chloramines (toxic gas).[1]
Spill Response (Small Scale < 50g)
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).[1]
-
Neutralize/Absorb:
-
Clean: Scoop material into a waste bag. Wipe surface with water and detergent.[1] Treat all cleanup materials as Hazardous Solid Waste .
Regulatory Framework (US Focus)[1]
-
EPA RCRA Classification: This material is not typically a "Listed" waste (P or U list) unless specified by a commercial trade name, but it defaults to a Characteristic Waste if it exhibits Corrosivity (D002) or Toxicity characteristics.
-
Drain Disposal: strictly PROHIBITED .[1] Amine salts are toxic to aquatic life and can disrupt municipal water treatment microorganisms.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]
Personal protective equipment for handling Dimethyl-piperidin-2-ylmethyl-amine hydrochloride
[15]
Part 5: Disposal & Waste Management
Do not dispose of down the drain. Even as a salt, piperidine derivatives can be toxic to aquatic life (EC50 values for piperidines are often <100 mg/L).
-
Solid Waste:
-
Place contaminated weigh boats, gloves, and paper towels into a sealed clear bag labeled "Hazardous Waste: Toxic/Corrosive Solid."
-
-
Liquid Waste (Aqueous):
-
Adjust pH to neutral (pH 7-8) using dilute HCl or NaOH before adding to the aqueous waste stream. This prevents unexpected heating or gas evolution in the waste drum.
-
-
Liquid Waste (Organic):
-
Combine with non-halogenated organic solvents.
-
Labeling: Must explicitly state "Contains Piperidine Derivatives." This alerts waste handlers to potential odor and sensitization risks.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidine, 2-((dimethylamino)methyl)-. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Handling Hygroscopic and Corrosive Salts. Retrieved from [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
